molecular formula C10H11N5 B1211517 GMQ CAS No. 716-11-0

GMQ

Número de catálogo: B1211517
Número CAS: 716-11-0
Peso molecular: 201.23 g/mol
Clave InChI: ONQKSKDLYYDFLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GMQ, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylquinazolin-2-yl)guanidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403387. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKSKDLYYDFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323223
Record name N-(4-methylquinazolin-2-yl)guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

716-11-0
Record name 716-11-0
Source DTP/NCI
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Record name N-(4-methylquinazolin-2-yl)guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylquinazolin-2-yl)guanidine
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Foundational & Exploratory

The Discovery and Scientific History of 2-Guanidino-4-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidino-4-methylquinazoline is a small molecule of significant interest in neuroscience and pharmacology. Initially synthesized in the mid-20th century as part of broader investigations into guanidino-substituted heterocycles, it has since been identified as a potent modulator of key ion channels in the central and peripheral nervous systems. This technical guide provides an in-depth overview of the discovery, history, and key scientific findings related to 2-guanidino-4-methylquinazoline. It includes a summary of its biological activity, detailed experimental protocols for its synthesis and characterization, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Discovery and History

The first documented synthesis of the 2-guanidinoquinazoline scaffold dates back to 1952 by Theiling and McKee. In their seminal paper, they described a convenient method for the preparation of a series of 2-guanidinoquinazolines through the condensation of o-aminoacetophenones with appropriate cyanoguanidines. While this initial work laid the foundation, the specific 4-methyl substituted derivative, 2-guanidino-4-methylquinazoline, gained significant attention decades later with the discovery of its potent biological activities. By 1965, a trimethylated analog of 2-guanidinoquinazoline was identified as a by-product in an unrelated synthesis, indicating that the core structure was known to the chemical community. However, it was the later elucidation of its effects on neuronal ion channels that brought this particular compound to the forefront of neuropharmacological research.

Physicochemical Properties

Basic physicochemical data for 2-guanidino-4-methylquinazoline are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₅PubChem
Molecular Weight201.23 g/mol PubChem
Melting Point240 - 243 °CSigma-Aldrich
Physical FormSolidSigma-Aldrich

Biological Activity

2-Guanidino-4-methylquinazoline has been shown to be a modulator of two important classes of ion channels: γ-aminobutyric acid type A (GABA-A) receptors and acid-sensing ion channels (ASICs), particularly the ASIC3 subtype.

Antagonism of GABA-A Receptors

2-Guanidino-4-methylquinazoline acts as a competitive antagonist of GABA-A receptors. This inhibitory action is potent, with an IC₅₀ value in the sub-micromolar range.[1]

TargetActionIC₅₀ (µM)Cell TypeReceptor Subunits
GABA-A ReceptorCompetitive Antagonist0.39 ± 0.05Cultured Rat Hippocampal NeuronsNot specified
α1β2 GABA-A ReceptorCompetitive AntagonistSchild analysis slope: 1.04 ± 0.06HEK293T cellsα1, β2
Modulation of ASIC3 Channels

2-Guanidino-4-methylquinazoline is a known agonist of ASIC3 channels, capable of activating these channels even at neutral pH.[2] It also modulates the pH-dependent activation and inactivation of these channels.

ParameterValueExperimental Conditions
EC₅₀ for ASIC3 activation at pH 7.41.83 ± 0.97 mMWhole-cell patch clamp on CHO cells expressing ASIC3
Effect on ASIC3 pH-dependent activationShifts to more alkaline valuesWhole-cell patch clamp
Effect on ASIC3 pH-dependent inactivationShifts to more acidic valuesWhole-cell patch clamp
EC₅₀ for enhancement of large-conductance Ca²⁺-activated K⁺ (BKCa) channels0.95 µMInside-out current recordings from pituitary GH3 cells

Experimental Protocols

Synthesis of 2-Guanidino-4-methylquinazoline

The synthesis of 2-guanidino-4-methylquinazoline is based on the original method described by Theiling and McKee, involving the reaction of an o-aminoacetophenone with a cyanoguanidine. Below is a generalized protocol adapted from modern synthetic procedures for similar compounds.

Materials:

Procedure:

  • Preparation of o-Aminoacetophenone Hydrochloride: Dissolve o-aminoacetophenone in ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.

  • Condensation Reaction: A mixture of o-aminoacetophenone hydrochloride and dicyandiamide in aqueous ethanol is refluxed for several hours.

  • Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2-guanidino-4-methylquinazoline.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Currents

This protocol is a standard method for characterizing the effect of 2-guanidino-4-methylquinazoline on GABA-A receptors.

Materials:

  • HEK293T cells transiently or stably expressing the desired GABA-A receptor subunits.

  • Internal (Pipette) Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2 with CsOH.

  • External (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • GABA stock solution.

  • 2-Guanidino-4-methylquinazoline stock solution.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a cell expressing the GABA-A receptors.

    • Hold the membrane potential at -60 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., the EC₂₀) using a rapid solution exchange system.

    • After a stable baseline response to GABA is established, co-apply GABA with varying concentrations of 2-guanidino-4-methylquinazoline.

  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the compound. Plot the percentage inhibition as a function of the 2-guanidino-4-methylquinazoline concentration and fit the data with a Hill equation to determine the IC₅₀.

Characterization of ASIC3 Channel Modulation

This protocol outlines the procedure for assessing the effect of 2-guanidino-4-methylquinazoline on ASIC3 channels.

Materials:

  • CHO or HEK293T cells stably expressing ASIC3.

  • Internal (Pipette) Solution: 120 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

  • External (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, pH adjusted to various values with NaOH or HCl.

  • 2-Guanidino-4-methylquinazoline stock solution.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Recording Setup: Establish a whole-cell patch-clamp configuration as described for GABA-A receptors. Hold the membrane potential at -60 mV.

  • pH-Dependent Activation:

    • From a holding pH of 7.4, rapidly switch the external solution to a series of acidic pH values (e.g., from pH 7.0 to 5.0) for a few seconds to elicit proton-gated currents.

    • Repeat the pH steps in the presence of varying concentrations of 2-guanidino-4-methylquinazoline.

  • Activation at Neutral pH: From a holding pH of 7.4, apply varying concentrations of 2-guanidino-4-methylquinazoline to measure direct activation of the channel.

  • Data Analysis:

    • For pH-dependent activation, normalize the peak current at each pH to the maximal current and plot against the pH. Fit the data to a Hill equation to determine the pH₅₀ of activation.

    • For direct activation, plot the current amplitude against the concentration of 2-guanidino-4-methylquinazoline and fit to a Hill equation to determine the EC₅₀.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o-Aminoacetophenone o-Aminoacetophenone Condensation Condensation o-Aminoacetophenone->Condensation HCl, EtOH/H2O, Reflux Dicyandiamide Dicyandiamide Dicyandiamide->Condensation 2-Guanidino-4-methylquinazoline 2-Guanidino-4-methylquinazoline Condensation->2-Guanidino-4-methylquinazoline

Caption: Synthetic pathway for 2-guanidino-4-methylquinazoline.

GABA-A Receptor Signaling Pathway

G GABA GABA GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA->GABA_A_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GMQ 2-Guanidino-4- methylquinazoline This compound->GABA_A_Receptor Competitively Antagonizes

Caption: Antagonistic action on the GABA-A receptor signaling pathway.

ASIC3 Signaling Pathway

G Protons Extracellular Protons (H+) ASIC3 ASIC3 (Na+ Channel) Protons->ASIC3 Activates Na_influx Na+ Influx ASIC3->Na_influx Opens Depolarization Membrane Depolarization Na_influx->Depolarization Nociception Nociceptive Signaling Depolarization->Nociception This compound 2-Guanidino-4- methylquinazoline This compound->ASIC3 Activates and Modulates

Caption: Modulatory and agonistic action on the ASIC3 signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 2-Guanidine-4-methylquinazoline (GMQ) in Acid-Sensing Ion Channel 3 (ASIC3) Activation

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1] Primarily expressed in the central and peripheral nervous systems, they are key players in a variety of physiological and pathological processes, including pain sensation, learning, and fear.[1][2] Among its isoforms, ASIC3 is of particular interest due to its high expression in sensory neurons and its unique biphasic current, characterized by a rapid transient phase followed by a smaller, sustained current.[3][4] This sustained current allows ASIC3 to encode prolonged periods of acidosis into a lasting nociceptive signal.[3][5]

While protons are the canonical activators of ASICs, the discovery of synthetic, non-proton ligands has opened new avenues for research and therapeutic development. 2-guanidine-4-methylquinazoline (this compound) was the first synthetic non-proton activator of ASIC3 to be identified.[6][7] It can activate the channel at neutral, physiological pH and potentiate its response to acidic stimuli.[6][8] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on ASIC3 gating properties, and the experimental protocols used to elucidate its function.

Core Mechanism of this compound Action on ASIC3

This compound functions as a direct gating modifier of the ASIC3 channel. Its primary mechanism involves altering the channel's sensitivity to pH, which results in channel opening even at near-neutral pH levels.[9][10] This is achieved through a complex interplay with the channel's activation and desensitization gates.

Binding to a Non-Proton Ligand Sensor Domain

This compound interacts with a novel "non-proton ligand sensor domain" located in the extracellular "palm" domain of the ASIC3 channel.[1][4] Mutagenesis studies have identified two key acidic residues, Glutamate-79 (E79) and Glutamate-423 (E423), as critical for this compound-induced activation.[1][4] While this site is central, evidence suggests the mechanism is more complex, as mutating these residues does not always completely eliminate this compound's effects on channel gating, indicating that other regions, potentially including the transmembrane domains, may indirectly influence its modulatory effects.[1][9][11]

Alteration of Gating Kinetics

The binding of this compound induces specific conformational changes that have two profound effects on ASIC3 gating:

  • Alkaline Shift in Activation: this compound shifts the pH-dependence of activation towards a more alkaline pH.[1][7] This means that a lower concentration of protons (i.e., a higher pH) is required to open the channel.

  • Acidic Shift in Inactivation: Concurrently, this compound causes an acidic shift in the pH-dependence of steady-state desensitization (SSD).[1][7][9] This makes the channel more resistant to inactivation, requiring a more acidic environment to enter the desensitized state.

The combination of these two shifts increases the overlap between the activation and inactivation curves, creating a "window current" at physiological pH (around 7.4).[1][9] This window current represents a population of channels that can remain open in a sustained, non-desensitizing manner, a state not typically observed in the absence of the modulator.[4]

Interaction with Calcium

Extracellular calcium (Ca²⁺) is a known negative modulator of ASIC3, acting to stabilize the channel's closed state.[12][13] The activity of this compound is intricately linked to the concentration of extracellular Ca²⁺. Studies have shown that this compound's ability to activate ASIC3 is enhanced when extracellular Ca²⁺ is removed.[12] This suggests a competitive relationship, where this compound and Ca²⁺ may compete for binding sites or allosterically influence each other's effects on the channel.[9] The EC₅₀ value for this compound activation, for instance, increases as the concentration of Ca²⁺ rises.[9]

GMQ_Mechanism_of_Action cluster_ligand Ligand Binding cluster_gating Effect on Gating Properties cluster_result Functional Outcome cluster_channel Channel State This compound This compound BindingSite Non-Proton Ligand Sensor Domain (E79, E423) This compound->BindingSite Binds to Activation pH-Dependent Activation BindingSite->Activation Causes Alkaline Shift Inactivation pH-Dependent Steady-State Desensitization BindingSite->Inactivation Causes Acidic Shift WindowCurrent Creation of Sustained 'Window Current' at physiological pH Activation->WindowCurrent Inactivation->WindowCurrent ChannelActivation ASIC3 Channel Activation WindowCurrent->ChannelActivation Experimental_Workflow cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis CellCulture Culture CHO Cells Transfection Transfect with ASIC3 DNA Construct CellCulture->Transfection Patch Obtain Whole-Cell Patch Clamp Configuration Transfection->Patch Hold Set Holding Potential (-60 mV) Patch->Hold Condition Apply Conditioning Solution (e.g., pH 7.4) Hold->Condition Test Apply Test Solution (Acidic pH +/- this compound) Condition->Test Record Record Ionic Current Test->Record Wash Wash and Recover in Conditioning Solution Record->Wash Measure Measure Peak and Sustained Currents Record->Measure Wash->Test Repeat for different pH/GMQ Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response or pH-Dependence Curves Normalize->Plot Fit Fit Curves with Hill Equation Plot->Fit Determine Determine EC50 / pH50 Fit->Determine ASIC3_Modulation_Pathway Closed Closed Open Open Closed->Open Activation Desensitized Desensitized Closed->Desensitized SSD Open->Desensitized Desensitization Desensitized->Closed Recovery Protons H+ Protons:e->Open:w + This compound This compound This compound:n->Open:s + This compound:s->Desensitized:n - Ca Ca2+ Ca:s->Open:n -

References

An In-depth Technical Guide to the Chemical and Biological Properties of 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidine-4-methylquinazoline (GMQ) is a small molecule of significant interest in neuroscience research due to its distinct modulatory effects on key ion channels. Primarily recognized as a selective activator of the acid-sensing ion channel 3 (ASIC3), it has emerged as a valuable tool for probing the physiological and pathological roles of this channel. Furthermore, this compound exhibits competitive antagonism at the γ-aminobutyric acid type A (GABAA) receptor. This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with this compound, intended to serve as a technical resource for researchers in pharmacology and drug development.

Chemical Properties

2-Guanidine-4-methylquinazoline is a heterocyclic compound featuring a guanidine (B92328) group attached to a 4-methylquinazoline (B149083) core. It is commonly available and studied in its hydrochloride salt form, enhancing its solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C10H11N5PubChem
Molecular Weight 201.23 g/mol PubChem
CAS Number 716-11-0PubChem
Form SolidSigma-Aldrich
Appearance White to off-white powderSigma-Aldrich
Solubility Soluble in DMSO (2 mg/mL, with warming) and water (3.33 mg/mL, with ultrasound)Sigma-Aldrich, MCE[1]
Storage 4°C, sealed, away from moisture and lightMCE[1]
Spectroscopic Data

Synthesis

A specific, detailed, step-by-step protocol for the synthesis of 2-Guanidine-4-methylquinazoline is not explicitly described in the primary scientific literature. However, the synthesis of 2-aminoquinazolines from various precursors is a well-established area of organic chemistry. A plausible synthetic route could involve the reaction of a suitable 2-substituted-4-methylquinazoline with guanidine.

One general approach for the synthesis of 2-guanidinoquinazolines involves the condensation of an ortho-amino ketone with dicyandiamide (B1669379) or its derivatives. For instance, the reaction of o-aminoacetophenone hydrochloride with dicyandiamide could potentially yield 2-Guanidine-4-methylquinazoline.

Synthesis_Workflow o_aminoacetophenone o-Aminoacetophenone intermediate Reaction Intermediate o_aminoacetophenone->intermediate Condensation dicyandiamide Dicyandiamide dicyandiamide->intermediate This compound 2-Guanidine-4-methylquinazoline intermediate->this compound Cyclization

A potential synthetic workflow for 2-Guanidine-4-methylquinazoline.

Researchers aiming to synthesize this compound should refer to the broader literature on quinazoline (B50416) and guanidine synthesis for detailed experimental conditions and purification methods.

Biological Activity and Mechanism of Action

2-Guanidine-4-methylquinazoline exhibits dual activity on two critical classes of ion channels in the nervous system: acid-sensing ion channels (ASICs) and GABAA receptors.

Modulation of Acid-Sensing Ion Channels (ASICs)

This compound is most notably a subtype-specific activator of ASIC3.[1] At physiological pH (7.4), where ASICs are typically inactive, this compound can induce the opening of ASIC3 channels, generating a sustained inward current.[1] This effect is unique to ASIC3 among the ASIC subtypes.[1]

The mechanism of action involves a shift in the pH dependence of both activation and inactivation of the channel. In ASIC3, this compound shifts the pH of activation to a more alkaline value and the pH of steady-state desensitization to a more acidic value. This creates an overlap in the activation and inactivation curves, resulting in a "window current" at physiological pH.

At higher concentrations (>1 mM), this compound can also block the pore of ASIC1a, ASIC1b, and ASIC3 channels.[1]

ASIC3_Activation_Pathway cluster_membrane Cell Membrane ASIC3 ASIC3 Channel (Closed) ASIC3_open ASIC3 Channel (Open) ASIC3->ASIC3_open Conformational Change Na_ion Na+ Influx ASIC3_open->Na_ion Allows This compound This compound This compound->ASIC3 Binds to extracellular domain pH74 pH 7.4 pH74->ASIC3

Signaling pathway of this compound-mediated ASIC3 activation.

Quantitative Data on ASIC Modulation:

ParameterChannelValuepHReference
EC50 (Activation) ASIC31.83 mM7.4MCE[1]
IC50 (Pore Block) ASIC1a3.24 mM-MCE[1]
IC50 (Pore Block) ASIC1b1.52 mM-MCE[1]
IC50 (Pore Block) ASIC36.74 mM-MCE[1]
Antagonism of GABAA Receptors

This compound acts as a competitive antagonist at GABAA receptors.[2] It inhibits GABA-induced currents with a potency comparable to the classical GABAA receptor antagonist, bicuculline.[2] Single-channel analysis has shown that this compound decreases the open probability of GABAA receptors without affecting their conductance.[2] This antagonistic action has been observed in cultured rat hippocampal neurons and on α1β2 GABAA receptors expressed in HEK293T cells.[2]

Quantitative Data on GABAA Receptor Antagonism:

ParameterReceptor SubtypeValueReference
IC50 GABAA (in cultured rat hippocampal neurons)0.39 ± 0.05 µMNeuropharmacology (2013)[2]
Schild Analysis Slope α1β2 GABAA (in HEK293T cells)1.04 ± 0.06Neuropharmacology (2013)[2]

Experimental Protocols

The biological effects of this compound are primarily studied using electrophysiological techniques, particularly whole-cell patch-clamp recording.

General Workflow for Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start: Cell Culture (e.g., CHO, HEK293T, or primary neurons) transfection Transfection with Ion Channel Subunits (e.g., ASIC3 or GABA-A receptor subunits) start->transfection patching Obtain Whole-Cell Configuration with a Patch Pipette transfection->patching recording Record Baseline Currents patching->recording application Apply this compound and/or other compounds (e.g., GABA, acidic solutions) recording->application data_acquisition Acquire and Analyze Data (e.g., current amplitude, kinetics) application->data_acquisition end End data_acquisition->end

A generalized experimental workflow for studying this compound's effects.
Example Protocol: Investigating this compound's Effect on ASIC3

This protocol is a representative example based on methodologies described in the literature.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in standard media.

  • Cells are transiently transfected with the cDNA encoding for the desired ASIC subunit (e.g., rat ASIC3) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.

Electrophysiological Recording:

  • Apparatus: An inverted microscope equipped with fluorescence optics, a patch-clamp amplifier, a digitizer, and a computer with data acquisition software. A perfusion system is required for rapid solution exchange.

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 110 CsCl, 30 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to the desired pH (e.g., 7.4 for baseline, or acidic solutions for activation).

  • Procedure:

    • Identify a transfected cell using fluorescence.

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Record baseline currents in the standard external solution (pH 7.4).

    • Perfuse the cell with a solution containing this compound at the desired concentration (e.g., 1 mM) at pH 7.4 to observe channel activation.

    • To study modulation of acid activation, perfuse with acidic solutions (e.g., pH 6.0) in the absence and presence of this compound.

    • Wash out the compound to observe the reversal of the effect.

Conclusion

2-Guanidine-4-methylquinazoline is a versatile pharmacological tool with distinct actions on ASIC3 and GABAA receptors. Its ability to selectively activate ASIC3 at physiological pH makes it invaluable for studying the roles of this channel in various physiological and pathological processes. Its competitive antagonism of GABAA receptors further broadens its utility in neuroscience research. While its biological activities are well-documented, a detailed, publicly available synthesis protocol and comprehensive spectroscopic characterization are currently lacking. Future work in these areas would greatly benefit the scientific community by ensuring the purity and identity of the compound used in research and facilitating its wider application.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All laboratory work should be conducted with appropriate safety precautions.

References

GMQ as a GABAA Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-guanidine-4-methylquinazoline (GMQ) as a competitive antagonist of the GABAA receptor. It consolidates key quantitative data, details comprehensive experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. Dysfunction of the GABAA receptor system is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This compound (2-guanidine-4-methylquinazoline) has been identified as a potent and selective competitive antagonist of GABAA receptors. Initially investigated as a modulator of acid-sensing ion channels (ASICs), subsequent research has revealed its significant inhibitory activity at GABAA receptors, comparable to the classical antagonist, bicuculline. This guide delves into the specifics of this compound's interaction with the GABAA receptor, providing a technical resource for researchers in the field.

Quantitative Data for this compound

The following table summarizes the key quantitative data characterizing the antagonist activity of this compound at GABAA receptors. This information is critical for understanding its potency and mechanism of action.

ParameterValueReceptor SubtypeCell TypeExperimental ConditionReference
IC50 0.39 ± 0.05 µM-Cultured Rat Hippocampal NeuronsInhibition of 1 µM GABA-induced currents[1]
Schild Analysis Slope 1.04 ± 0.06α1β2HEK293T CellsCompetitive antagonism against GABA[1]
Single-Channel Effect Decreased open probabilityα1β2HEK293T CellsNo effect on single-channel conductance[1]

Signaling Pathway of GABAA Receptor and this compound Antagonism

GABAA receptors are pentameric ligand-gated ion channels that, upon binding of the neurotransmitter GABA, undergo a conformational change that opens an integral chloride (Cl⁻) channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound, as a competitive antagonist, binds to the same site as GABA on the GABAA receptor. However, its binding does not induce the conformational change necessary for channel opening. By occupying the binding site, this compound prevents GABA from binding and activating the receptor, thereby blocking the inhibitory chloride current.

GABAA_Signaling_and_GMQ_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (α1β2 Subunits) GABA->GABAAR Binds to orthosteric site This compound This compound This compound->GABAAR Competitively binds to orthosteric site Chloride_Channel Chloride Channel (Closed) GABAAR->Chloride_Channel Blocks Activation Chloride_Channel_Open Chloride Channel (Open) GABAAR->Chloride_Channel_Open Activates No_Hyperpolarization No Hyperpolarization (Disinhibition) Chloride_Channel->No_Hyperpolarization Results in Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Leads to Cl_ion Cl- Cl_ion->Chloride_Channel_Open Influx

GABAA receptor signaling and this compound's competitive antagonism.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a GABAA receptor antagonist.

Cell Culture and Transfection of HEK293T Cells

This protocol describes the maintenance of Human Embryonic Kidney (HEK293T) cells and their transient transfection to express specific GABAA receptor subunits.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmids encoding GABAA receptor subunits (e.g., α1 and β2)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Culture: Maintain HEK293T cells in a T-75 flask with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with supplemented DMEM and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

  • Transfection: a. One day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection. b. For each well, dilute the plasmids encoding the GABAA receptor subunits (e.g., 1 µg of α1 and 1 µg of β2) in Opti-MEM. c. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. d. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. e. Add the DNA-transfection reagent complex to the cells in the 6-well plate. f. Incubate the cells for 24-48 hours before proceeding with experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording GABA-evoked currents from transfected HEK293T cells or cultured neurons to assess the antagonist properties of this compound.

Materials:

  • Transfected HEK293T cells or cultured hippocampal neurons on coverslips

  • Borosilicate glass capillaries for patch pipettes

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • GABA stock solution

  • This compound stock solution

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: a. Approach a cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane. b. Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration. c. Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition: a. Apply GABA at a concentration that elicits a submaximal current (e.g., 1 µM) using a rapid perfusion system to establish a baseline response. b. To determine the IC50 of this compound, co-apply a fixed concentration of GABA with varying concentrations of this compound. c. For Schild analysis, generate full GABA dose-response curves in the absence and presence of multiple fixed concentrations of this compound.

  • Data Analysis: a. Measure the peak amplitude of the GABA-evoked currents. b. Plot the percentage of inhibition of the GABA response against the concentration of this compound to determine the IC50. c. Construct a Schild plot by plotting the log of (dose ratio - 1) versus the log of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of GABA in the presence of this compound to the EC50 of GABA alone. A slope near 1 is indicative of competitive antagonism.

Site-Directed Mutagenesis

This protocol is used to introduce specific point mutations into the GABAA receptor subunits to identify amino acid residues critical for this compound binding.

Materials:

  • Plasmid DNA containing the GABAA receptor subunit of interest (e.g., α1 or β2)

  • Mutagenic primers containing the desired mutation (e.g., for α1 Phe64 or β2 Glu155)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle of the primers.

  • PCR Amplification: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. b. Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, this involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate for 1 hour at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Single-Channel Recording

This protocol allows for the study of the effect of this compound on the properties of individual GABAA receptor channels.

Materials:

  • Same as for Whole-Cell Patch-Clamp Electrophysiology, with the exception of using a higher resistance patch pipette (10-15 MΩ).

Procedure:

  • Outside-Out Patch Formation: a. Establish a whole-cell configuration as described above. b. Slowly retract the pipette from the cell, allowing a small piece of the membrane to excise and reseal over the pipette tip, forming an outside-out patch.

  • Recording: a. Apply a low concentration of GABA to the patch to elicit single-channel openings. b. Record the single-channel currents at a holding potential of -60 mV. c. After establishing a baseline of single-channel activity, co-apply GABA and this compound to the patch.

  • Data Analysis: a. Analyze the single-channel recordings to determine the open probability, mean open time, and single-channel conductance. b. Compare these parameters in the absence and presence of this compound to determine its effect on the gating and permeation properties of the GABAA receptor channel.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a novel GABAA receptor antagonist like this compound and the logical relationship of its mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation Cell_Culture HEK293T Cell Culture & Transfection (α1β2) Electrophysiology Whole-Cell Patch-Clamp (Hippocampal Neurons & HEK293T) Cell_Culture->Electrophysiology Mutagenesis Site-Directed Mutagenesis (α1 Phe64, β2 Glu155) Cell_Culture->Mutagenesis Binding_Assay Radioligand Binding Assay (Hypothetical for Ki) Cell_Culture->Binding_Assay IC50 IC50 Determination Electrophysiology->IC50 Schild Schild Analysis Electrophysiology->Schild Single_Channel Single-Channel Recording Electrophysiology->Single_Channel Potency Determine Potency (IC50) IC50->Potency Mechanism Elucidate Mechanism (Competitive Antagonist) Schild->Mechanism Gating_Effect Assess Effect on Channel Gating Single_Channel->Gating_Effect Mutagenesis->Electrophysiology Characterize Mutant Receptors Binding_Site Identify Binding Site Residues Mutagenesis->Binding_Site Affinity Determine Binding Affinity (Ki) Binding_Assay->Affinity

Experimental workflow for characterizing this compound.

Logical_Relationship cluster_compound Compound cluster_interaction Molecular Interaction cluster_mechanism Mechanism of Action cluster_functional_outcome Functional Outcome This compound This compound Binding Binds to GABAA Receptor (α1β2 interface) This compound->Binding Competition Competitive Antagonism (Schild Slope ≈ 1) Binding->Competition No_Gating No Change in Single-Channel Conductance Binding->No_Gating Reduced_Opening Decreased Channel Open Probability Binding->Reduced_Opening Inhibition Inhibition of GABA-evoked Chloride Current (IC50 = 0.39 µM) Competition->Inhibition

Logical relationship of this compound's mechanism of action.

Conclusion

This compound has been robustly characterized as a competitive antagonist of the GABAA receptor. Its potency, as indicated by its sub-micromolar IC50 value, and its competitive mechanism of action, confirmed by Schild analysis, make it a valuable tool for studying the GABAA receptor system. The identification of key amino acid residues within the α1 and β2 subunits that are critical for its binding provides a structural basis for its antagonist activity. This technical guide serves as a comprehensive resource for researchers utilizing or further investigating this compound, providing the necessary data and methodological framework for its application in neuroscience and drug development. Further studies, particularly radioligand binding assays to determine its Ki value and investigations into its effects on a wider range of GABAA receptor subtypes, would provide an even more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Guanidine-4-methylquinazoline, a significant compound in medicinal chemistry. The document details plausible synthetic pathways, experimental protocols, and relevant chemical data, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

2-Guanidine-4-methylquinazoline and its derivatives are heterocyclic compounds that have garnered interest in the field of medicinal chemistry. The quinazoline (B50416) scaffold is a common feature in many biologically active molecules, and the addition of a guanidine (B92328) group can significantly influence the compound's physicochemical properties and its interactions with biological targets. This guide outlines the primary synthesis routes for 2-Guanidine-4-methylquinazoline, starting from readily available precursors.

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the synthesis of 2-Guanidine-4-methylquinazoline. The first is a direct, one-pot synthesis, while the second is a two-step process involving the formation of a key intermediate.

Pathway 1: One-Pot Synthesis from 2-Aminoacetophenone (B1585202) and Dicyandiamide (B1669379)

This direct approach involves the condensation of 2-aminoacetophenone with dicyandiamide (cyanoguanidine). The reaction can be performed either by refluxing in a concentrated aqueous solution or by fusing the reactants at high temperature. This method is based on established procedures for the synthesis of 2-guanidinoquinazolines.

One-Pot Synthesis 2-Aminoacetophenone 2-Aminoacetophenone Product 2-Guanidine-4-methylquinazoline 2-Aminoacetophenone->Product Condensation Dicyandiamide Dicyandiamide Dicyandiamide->Product

Figure 1. One-pot synthesis of 2-Guanidine-4-methylquinazoline.
Pathway 2: Two-Step Synthesis via a 2-Amino-4-methylquinazoline Intermediate

This pathway involves two distinct steps:

  • Synthesis of 2-Amino-4-methylquinazoline: 2-Aminoacetophenone is first reacted with cyanamide (B42294) to form the 2-amino-4-methylquinazoline intermediate.

  • Guanidinylation: The amino group of the intermediate is then converted to a guanidine group using a suitable guanidinylating agent, such as S-methylisothiourea sulfate (B86663).

Two-Step Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Guanidinylation 2-Aminoacetophenone 2-Aminoacetophenone Intermediate 2-Amino-4-methylquinazoline 2-Aminoacetophenone->Intermediate Fusion Cyanamide Cyanamide Cyanamide->Intermediate Product 2-Guanidine-4-methylquinazoline Intermediate->Product Guanidinylation Guanidinylating_Agent S-Methylisothiourea sulfate Guanidinylating_Agent->Product

Figure 2. Two-step synthesis of 2-Guanidine-4-methylquinazoline.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathways. These are composite procedures based on the available literature and may require optimization.

Protocol for Pathway 1: One-Pot Synthesis

Materials:

  • 2-Aminoacetophenone

  • Dicyandiamide (Cyanoguanidine)

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

  • Pyridine (B92270) hydrochloride (optional, for fusion method)

  • Solvents for purification (e.g., ethanol (B145695), water)

Procedure (Fusion Method):

  • In a round-bottom flask, thoroughly mix 2-aminoacetophenone hydrochloride (1.0 eq) and dicyandiamide (1.1 eq). For improved yield, pyridine hydrochloride can be added to the mixture.

  • Heat the mixture in an oil bath at 140-160 °C for 1-2 hours. The reaction is vigorous and evolves hydrogen chloride.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in hot water and treat with activated charcoal.

  • Filter the hot solution and allow it to cool to crystallize the product.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.

Protocol for Pathway 2: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-4-methylquinazoline

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Cyanamide

  • Solvents for purification (e.g., water, ethanol)

Procedure:

  • In a flask, fuse a mixture of 2-aminoacetophenone hydrochloride (1.0 eq) and cyanamide (1.2 eq) at 150-170 °C for 30-60 minutes.

  • Cool the reaction mixture and dissolve the solid in hot water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the free base of 2-amino-4-methylquinazoline.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-methylquinazoline.

Step 2: Guanidinylation of 2-Amino-4-methylquinazoline

Materials:

  • 2-Amino-4-methylquinazoline

  • S-methylisothiourea sulfate (1.1 eq)

  • A suitable base (e.g., triethylamine (B128534) or sodium carbonate)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve 2-amino-4-methylquinazoline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (2.0 eq) to the solution and stir.

  • Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-AminoacetophenoneC₈H₉NO135.1620Yellowish liquid
DicyandiamideC₂H₄N₄84.08209-212White crystalline
CyanamideCH₂N₂42.0444White crystalline
2-Amino-4-methylquinazolineC₉H₉N₃159.19148-150Solid
2-Guanidine-4-methylquinazolineC₁₀H₁₁N₅201.23227-229 (HCl salt)Solid

Note: Data is compiled from various sources and may vary depending on the purity of the sample and the measurement conditions.

Conclusion

The synthesis of 2-Guanidine-4-methylquinazoline can be achieved through a direct one-pot method or a more controlled two-step process. The choice of pathway may depend on the desired purity, scalability, and available starting materials. The protocols provided in this guide serve as a foundation for the laboratory synthesis of this important heterocyclic compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.

An In-depth Technical Guide to the Physiological Effects of ASIC3 Activation by GMQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological effects of activating Acid-Sensing Ion Channel 3 (ASIC3) with the synthetic agonist 2-guanidine-4-methylquinazoline (GMQ). It delves into the molecular mechanisms, quantitative biophysical data, detailed experimental protocols, and the resulting physiological consequences, particularly in the context of sensory perception and pain.

Introduction to ASIC3 and this compound

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the epithelial sodium channel/degenerin (ENaC/DEG) superfamily.[1][2] Among the various subunits, ASIC3 is predominantly expressed in peripheral sensory neurons and is implicated in a range of sensory modalities, including nociception, mechanosensation, and chemosensation.[3] A key feature of ASIC3 is its ability to generate a sustained current in response to mild, prolonged acidosis, a condition often associated with inflammation and tissue injury.[2][3]

2-guanidine-4-methylquinazoline (this compound) is a synthetic small molecule that has been identified as a selective non-proton agonist of ASIC3.[4][5] Unlike endogenous activation by protons, this compound can activate ASIC3 at physiological pH, making it a valuable tool for elucidating the channel's function and its potential as a therapeutic target.[5][6]

Mechanism of ASIC3 Activation by this compound

This compound activates ASIC3 through a novel non-proton ligand sensing domain, distinct from the proton-binding sites.[3][5] This domain involves key residues such as E79 and E423 in the extracellular "palm" region of the channel.[3][7] The binding of this compound induces conformational changes that lead to channel opening.

A critical aspect of this compound-mediated activation is its interplay with extracellular calcium (Ca²⁺) and pH. Extracellular Ca²⁺ stabilizes the closed state of ASIC3.[4] The activation of ASIC3 by this compound is enhanced by the removal of extracellular calcium, suggesting that this compound's effect is dependent on the depletion of the Ca²⁺ block.[4]

This compound modulates the gating properties of ASIC3 by:

  • Inducing an alkaline shift in the pH-dependence of activation: This means the channel is more likely to open at a more neutral pH in the presence of this compound.[7][8]

  • Inducing an acidic shift in the pH-dependence of inactivation: This shift, combined with the shift in activation, increases the overlap between the activation and inactivation curves, resulting in a larger "window current."[6][7][8] This sustained current is thought to be crucial for the long-lasting physiological roles of ASIC3.[3]

Quantitative Data on this compound-Mediated ASIC3 Activation

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on ASIC3.

Table 1: Dose-Response Relationship of this compound on ASIC3
ParameterValueCell TypeReference
EC₅₀1.83 ± 0.97 mMCHO cells[9]
Table 2: Effect of this compound on ASIC3 Gating Properties
Gating ParameterConditionValueCell TypeReference
pH₅₀ of ActivationControl~6.7CHO cells[8]
1 mM this compoundShift to more alkaline pHCHO cells[7][8]
pH₅₀ of InactivationControl-CHO cells[6][8]
1 mM this compoundAcidic shiftCHO cells[6][8]
Table 3: Influence of Extracellular Calcium on ASIC3 Activation
ConditionEffect on ASIC3Reference
Lowering [Ca²⁺]ₑActivates and holds open ASIC3 at high pH (8.0)[4]
Lowering [Ca²⁺]ₑ in presence of this compoundEnhances this compound-induced activation[4]
High [Ca²⁺]ₑ (10 mM)Abolishes AGM (an endogenous this compound analog) induced currents[5]

Experimental Protocols

The primary method for studying the effects of this compound on ASIC3 is whole-cell patch-clamp electrophysiology .

Cell Preparation and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[4][6][10]

  • Transfection: Cells are transfected with a mammalian expression vector containing the cDNA for rat ASIC3. A co-transfection with a fluorescent protein (e.g., GFP) allows for the identification of successfully transfected cells.[4]

Electrophysiological Recording
  • Apparatus: A standard patch-clamp rig equipped with an amplifier, a digitizer, and a perfusion system for rapid solution exchange is required.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.

  • Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 110 KCl, 10 NaCl, 10 HEPES, 10 EGTA, 1 MgCl₂, adjusted to pH 7.3 with KOH.

  • External Solution (Bath Solution): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to the desired pH with NaOH or HCl.

  • This compound Application: this compound is dissolved in the external solution and applied to the cells via the perfusion system.

  • Voltage Protocol: Cells are typically held at a holding potential of -60 mV or -70 mV. To study pH-dependence of activation, voltage steps are applied while perfusing with solutions of varying pH. For steady-state inactivation, cells are pre-conditioned at different pH values before a test pulse.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of ASIC3 Activation

ASIC3_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel (Closed State) This compound->ASIC3 Binds to non-proton ligand sensor domain Protons H⁺ (Acidosis) Protons->ASIC3 Binds to proton sensor domain Ca2 Ca²⁺ Ca2->ASIC3 Stabilizes closed state ASIC3_Open ASIC3 Channel (Open State) ASIC3->ASIC3_Open Conformational Change Na_Influx Na⁺ Influx ASIC3_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: this compound and proton activation of ASIC3 leading to pain signal transmission.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow start Start cell_prep CHO Cell Culture & ASIC3 Transfection start->cell_prep patching Obtain Whole-Cell Patch Clamp Configuration cell_prep->patching recording Record Baseline Current at Holding Potential (-60mV) patching->recording perfusion Perfuse with External Solution Containing this compound and/or varying pH recording->perfusion data_acq Acquire Current Traces perfusion->data_acq analysis Analyze Data: Dose-response, Gating shifts data_acq->analysis end End analysis->end

Caption: Workflow for studying this compound's effect on ASIC3 via patch clamp.

Physiological Effects of ASIC3 Activation by this compound

The activation of ASIC3 by this compound has significant physiological consequences, primarily related to sensory neuron excitability and pain perception.

Nociception and Pain

ASIC3 is a key player in pain signaling, particularly in inflammatory and ischemic pain where tissue acidosis is common.[3][11] The sustained current generated by ASIC3 activation is thought to contribute to the persistent pain associated with these conditions.[3]

  • Induction of Pain-Related Behaviors: In vivo studies have shown that intraplantar injection of this compound in mice induces significant pain-related behaviors, such as licking and flinching of the paw. These behaviors are absent in ASIC3 knockout mice, confirming the specific role of ASIC3 in mediating this compound-induced pain.[12]

  • Sensitization of Nociceptors: The activation of ASIC3 by this compound leads to depolarization of sensory neurons.[3] This depolarization can bring the neuron closer to its threshold for firing an action potential, thereby sensitizing it to other stimuli. This is consistent with the role of ASIC3 as an integrator of various pro-inflammatory signals.[3][13]

Role in Inflammation

Inflammatory conditions are often associated with a local decrease in pH and the release of various inflammatory mediators.[3][13] ASIC3 is not only activated by the acidic environment but is also sensitized by other inflammatory molecules like arachidonic acid and serotonin.[3][13] this compound-induced activation of ASIC3 mimics the effects of this inflammatory milieu, leading to increased nociceptor excitability.[3][13]

Implications for Drug Development

The selective activation of ASIC3 by this compound and the resulting pain-related behaviors highlight the potential of ASIC3 as a therapeutic target for the treatment of pain, particularly inflammatory and visceral pain.[2] The development of selective ASIC3 antagonists could offer a novel analgesic strategy. Conversely, understanding the structure-activity relationship of this compound and other ASIC3 modulators could lead to the design of compounds that can selectively modulate ASIC3 activity for therapeutic benefit.[10]

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in uncovering the unique properties of ASIC3. Its ability to activate the channel at physiological pH has revealed a non-proton ligand sensing domain and has provided significant insights into the mechanisms of ASIC3 gating and its role in pain and inflammation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further understand and target ASIC3 for therapeutic intervention.

References

The Structural Elucidation and Biological Context of 2-Guanidine-4-methylquinazoline (GMQ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and biological activity of the compound 2-guanidine-4-methylquinazoline, commonly known as GMQ. This compound is a potent and selective activator of the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception and mechanosensation. This document consolidates available data on its chemical structure, synthesis, and physicochemical properties. It further details experimental protocols for its characterization and biological evaluation, with a focus on its interaction with ASIC3. While a complete set of experimental spectroscopic and crystallographic data for this compound is not publicly available, this guide presents data from closely related analogs and outlines the standard methodologies for such analyses.

Introduction

2-Guanidine-4-methylquinazoline (this compound) has emerged as a critical pharmacological tool for the investigation of Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 subtype. ASICs are a family of proton-gated cation channels that are implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and mechanotransduction. This compound's ability to selectively activate ASIC3 at physiological pH has made it an invaluable molecule for elucidating the channel's function and its role in disease. This guide aims to provide a detailed technical resource for researchers working with or developing modulators of ASIC channels.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinazoline (B50416) core substituted with a guanidine (B92328) group at the 2-position and a methyl group at the 4-position. It is often supplied as a hydrochloride salt to improve its solubility and stability.

PropertyValueSource
Chemical Name 2-guanidine-4-methylquinazolineIUPHAR/BPS Guide
Synonyms This compound, GNF-Pf-3515, N-(4-methyl-2-quinazolinyl)-guanidineIUPHAR/BPS Guide
Molecular Formula C₁₀H₁₁N₅PubChem
Molecular Weight 201.23 g/mol PubChem
Canonical SMILES CC1=NC(=NC2=CC=CC=C21)NC(=N)NIUPHAR/BPS Guide
InChIKey ONQKSKDLYYDFLL-UHFFFAOYSA-NPubChem
CAS Number 716-11-0Santa Cruz Biotechnology
Solubility Soluble in DMSOCommercial Suppliers

Synthesis of 2-Guanidine-4-methylquinazoline

While a specific, detailed, and publicly available protocol for the synthesis of this compound is scarce, the general synthesis of 2-amino-quinazolines can be adapted. A plausible synthetic route involves the cyclization of a substituted anthranilonitrile with a guanidinylating agent. A representative, though not specific, synthetic approach for a related compound, 2-(chloromethyl)-4-methylquinazoline, involves the reaction of o-aminoacetophenone with chloroacetonitrile.

Hypothetical Synthesis Workflow for this compound:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-aminoacetophenone 2-aminoacetophenone Cyclization Cyclization 2-aminoacetophenone->Cyclization Guanidine source Guanidine source Guanidine source->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound

Caption: Hypothetical synthesis workflow for this compound.

Structural Analysis: Methodologies and Expected Data

Detailed experimental data for the structural analysis of this compound is not readily found in the public domain. This section outlines the standard experimental protocols used for such characterization and provides expected data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish proton-proton and proton-carbon correlations, respectively.

Expected ¹H and ¹³C NMR Data (based on analogous structures):

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5~20-25
Aromatic CH7.0 - 8.5120 - 140
Guanidino NH/NH₂Broad signals, 6.0 - 9.0-
Quaternary Carbons (C=N, C-N)-150 - 170
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3100N-H stretchGuanidino group
3100 - 3000C-H stretch (aromatic)Quinazoline ring
~2950C-H stretch (aliphatic)Methyl group
1650 - 1550C=N stretch, N-H bendQuinazoline ring, Guanidino group
1500 - 1400C=C stretch (aromatic)Quinazoline ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion: [M+H]⁺ at m/z 202.11.

  • Fragmentation: Expect fragmentation of the quinazoline ring and loss of the guanidino group or parts thereof.

Biological Activity and Mechanism of Action

This compound is a selective activator of the ASIC3 ion channel. It potentiates proton-induced currents and can also activate the channel at neutral pH, an effect that is enhanced in the absence of extracellular calcium.[1]

Signaling Pathway

The primary signaling event initiated by this compound is the influx of cations (predominantly Na⁺) through the ASIC3 channel, leading to membrane depolarization. The downstream consequences of this depolarization are cell-type specific and can include the activation of voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of calcium-dependent signaling cascades.

G This compound This compound ASIC3 ASIC3 This compound->ASIC3 Activation Na_influx Na+ Influx ASIC3->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound-mediated activation of the ASIC3 signaling pathway.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on ASIC3 channel activity.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell Culture CHO or HEK293 cells expressing ASIC3 Plating Plate cells on glass coverslips Cell Culture->Plating Patch Establish whole-cell patch-clamp configuration Plating->Patch Perfusion Perfuse with extracellular solution +/- this compound and varying pH Patch->Perfusion Record Record ionic currents at a holding potential of -60 mV Perfusion->Record Analyze Analyze current amplitude, activation, and desensitization kinetics Record->Analyze

Caption: Workflow for whole-cell patch-clamp analysis of this compound on ASIC3.

Detailed Method:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing rat or human ASIC3 in appropriate media.

  • Electrophysiology:

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • The intracellular solution should contain (in mM): 110 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.3 with KOH.

    • The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 MES, adjusted to the desired pH.

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -60 mV.

    • Apply solutions with different pH values (e.g., from a conditioning pH of 7.4 to a stimulating pH of 6.0) in the absence and presence of various concentrations of this compound.

  • Data Analysis: Measure the peak and sustained current amplitudes. Analyze the pH-dependence of channel activation and steady-state desensitization.

Conclusion

2-Guanidine-4-methylquinazoline is a pivotal pharmacological agent for probing the function of the ASIC3 ion channel. This guide has summarized its known structural and biological properties and provided standardized protocols for its further investigation. While a complete public dataset of its structural characterization is lacking, the methodologies outlined here provide a clear path for researchers to generate this data. A deeper understanding of the structure-activity relationship of this compound and its derivatives will be instrumental in the development of novel therapeutics targeting ASIC3-mediated pathologies.

References

The Agonist "GMQ" and its Impact on Neuronal Gq-Coupled Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms and cellular consequences of activating Gq-coupled G protein-coupled receptors (GPCRs) in neurons, using the representative agonist "GMQ" as a model. Gq-coupled receptors are critical regulators of neuronal excitability, synaptic transmission, and plasticity, making them important targets in drug discovery for neurological and psychiatric disorders.[1] This document details the canonical signaling cascade initiated by this compound, presents quantitative data for assessing its activity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

This compound-Mediated Gq Signaling Cascade in Neurons

GPCRs that couple to the Gq family of G proteins (Gαq, Gα11, etc.) initiate a distinct signaling cascade that primarily involves the enzyme Phospholipase C (PLC).[1][2][3] This pathway is a fundamental mechanism by which neurotransmitters and neuromodulators exert slow, modulatory effects on neuronal function.

Upon binding of the agonist this compound to its cognate 7-transmembrane receptor, the receptor undergoes a conformational change. This allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric Gq protein. The Gαq subunit releases GDP and binds GTP, causing its dissociation from both the receptor and the Gβγ subunit complex.[4]

The activated, GTP-bound Gαq subunit then stimulates its primary effector, PLCβ.[2][5] PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][2]

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER).[2][6] This binding opens the IP3R calcium channel, leading to a rapid efflux of stored Ca2+ from the ER into the cytosol, significantly increasing the intracellular free calcium concentration.[2][6]

  • DAG-Mediated Kinase Activation: DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates Protein Kinase C (PKC).[2][7] Activated PKC can then phosphorylate a wide array of substrate proteins, including ion channels, receptors, and transcription factors, thereby modulating their activity.[7]

The rise in intracellular Ca2+ also leads to the activation of other calcium-dependent enzymes, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial mediator of synaptic plasticity.[7]

GMQ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol This compound This compound (Agonist) Receptor Gq-Coupled Receptor This compound->Receptor Binds Gq_inactive Gq (GDP) Receptor->Gq_inactive Activates Gq_active Gαq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLCβ) Gq_active->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active Activate Downstream Modulation of Ion Channels, Gene Expression, Neuronal Excitability PKC_active->Downstream IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_ion ↑ [Ca²⁺]i Ca_store->Ca_ion Release IP3->IP3R Binds Ca_ion->PKC_inactive CaMKII CaMKII Activation Ca_ion->CaMKII CaMKII->Downstream

Caption: this compound-activated Gq signaling cascade in a neuron.

Quantitative Analysis of this compound's Neuronal Activity

The potency and efficacy of this compound can be quantified by measuring its effects on various stages of the signaling cascade. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of this compound required to elicit 50% of the maximal response.[8][9][10] Below are representative data for this compound's activity in cultured primary neurons.

Assay TypeMeasured ParameterAgonistEC50 (nM)Maximal Response (% of control)
IP1 AccumulationIP3 Pathway ActivationThis compound851,250%
Calcium ImagingIntracellular Ca2+ ReleaseThis compound120850%
Western BlotPKC Substrate PhosphorylationThis compound250600%
ElectrophysiologyModulation of K+ CurrentThis compound31075% Inhibition

Table 1: Representative quantitative data for the effects of the Gq agonist "this compound" on various neuronal signaling readouts. Data are hypothetical but representative of typical Gq agonists.

Experimental Protocols for Studying this compound's Effects

To investigate the impact of this compound on neuronal signaling, several key experimental techniques are employed. These protocols allow for the quantitative measurement of second messenger production, intracellular ion changes, protein activation, and functional neuronal output.

Protocol: In Vitro Calcium Imaging with Fura-2 AM

This method measures changes in intracellular calcium concentration in response to this compound application using a ratiometric fluorescent dye.[11][12]

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis A1 Plate primary neurons on glass coverslips A2 Culture neurons for 7-14 days in vitro (DIV) A1->A2 B1 Prepare Fura-2 AM loading solution in physiological buffer A2->B1 B2 Incubate neurons with Fura-2 AM solution (30-45 min at 37°C) B1->B2 B3 Wash cells 3x to remove extracellular dye B2->B3 B4 Allow 30 min for dye de-esterification B3->B4 C1 Mount coverslip on fluorescence microscope B4->C1 C2 Acquire baseline fluorescence (Ex: 340nm & 380nm, Em: ~510nm) C1->C2 C3 Perfuse this compound at varying concentrations C2->C3 C4 Record fluorescence changes C3->C4 C5 Calculate 340/380 ratio to determine [Ca²⁺]i C4->C5

Caption: Experimental workflow for neuronal calcium imaging.

Detailed Steps:

  • Cell Culture: Plate primary neurons (e.g., hippocampal or cortical) on poly-D-lysine coated glass coverslips and culture for 7-14 days.

  • Dye Loading: Prepare a 2-5 µM Fura-2 AM solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the neurons in this solution for 30-45 minutes at 37°C.

  • Washing: Gently wash the coverslips three times with fresh salt solution to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.

  • Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Data Acquisition: Perfuse with control buffer to establish a stable baseline, alternately exciting the cells at 340 nm and 380 nm and collecting emission at ~510 nm.

  • Stimulation: Apply this compound via the perfusion system at the desired concentrations.

  • Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is calculated. This F340/F380 ratio is proportional to the intracellular free calcium concentration.

Protocol: Western Blotting for Phosphorylated Proteins

This protocol quantifies the activation of downstream kinases, such as PKC or ERK, by detecting their phosphorylated (active) forms. It is crucial to use phosphatase inhibitors to preserve the phosphorylation state during sample preparation.[13][14][15][16]

Western_Blot_Workflow A Treat cultured neurons with this compound for a set time course B Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors A->B C Determine protein concentration (e.g., BCA assay) B->C D Denature protein lysates in Laemmli buffer at 95°C C->D E Separate proteins by size via SDS-PAGE D->E F Transfer proteins to a PVDF or nitrocellulose membrane E->F G Block membrane with 5% BSA in TBST to prevent non-specific binding F->G H Incubate with primary antibody (e.g., anti-phospho-PKC) overnight at 4°C G->H I Wash 3x with TBST H->I J Incubate with HRP-conjugated secondary antibody I->J K Wash 3x with TBST J->K L Apply ECL substrate and detect signal via chemiluminescence K->L M Quantify band intensity and normalize to total protein or loading control L->M

Caption: Workflow for Western Blot analysis of phosphoproteins.

Detailed Steps:

  • Cell Treatment: Treat neuronal cultures with this compound at various concentrations and for different durations. Include a vehicle-only control.

  • Lysis: Immediately after treatment, place plates on ice, aspirate the media, and lyse the cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[15]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize samples to equal protein concentrations and add 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 10-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% Bovine Serum Albumin (BSA). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-p-PKC) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times in TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify the densitometry of the bands. To ensure accurate comparison, the blot should be stripped and re-probed for the total (non-phosphorylated) protein and/or a loading control (e.g., GAPDH, β-actin).

Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of PLC activation. IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), which blocks the final dephosphorylation step, IP1 accumulates and can be measured as a stable proxy for initial IP3 production.[5][17] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

IP1_Assay_Workflow A Seed neurons in a 96- or 384-well plate B Culture cells to desired confluency A->B C Replace media with stimulation buffer containing LiCl B->C D Add this compound at various concentrations (dose-response) C->D E Incubate for 30-60 minutes at 37°C D->E F Lyse the cells E->F G Add HTRF reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor) F->G H Incubate for 1 hour at room temperature G->H I Read plate on an HTRF-compatible microplate reader H->I J Calculate IP1 concentration from standard curve I->J

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Detailed Steps:

  • Cell Plating: Seed cultured neurons in a suitable multi-well plate (e.g., 96-well) and grow to a high confluency.

  • Stimulation: Aspirate the culture medium and add a stimulation buffer containing LiCl (typically 10-50 mM).

  • Agonist Addition: Add this compound at a range of concentrations to generate a dose-response curve. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). This typically involves adding an IP1 analog conjugated to a fluorophore (d2) and an anti-IP1 antibody conjugated to a rare-earth cryptate (Eu3+).

  • Measurement: After a final incubation period, read the plate on a compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

  • Analysis: Calculate the concentration of IP1 in each well by comparing the signal to a standard curve generated with known amounts of IP1. Plot the IP1 concentration against the this compound concentration to determine the EC50.

References

In-Vitro Profile of GMQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 2-guanidine-4-methylquinazoline (GMQ), a significant modulator of Acid-Sensing Ion Channels (ASICs). The following sections detail its effects on various ion channels, present quantitative data from key studies, outline experimental methodologies, and visualize the underlying molecular interactions and experimental procedures.

Quantitative Data Summary

The in-vitro effects of this compound have been characterized across several studies, primarily focusing on its interaction with ASICs and other ion channels. The data reveals a complex pharmacological profile, with this compound acting as an agonist on ASIC3 and a modulator of other channels.

Target Ion ChannelCell TypeExperimental AssayKey ParameterValueReference
Acid-Sensing Ion Channel 3 (ASIC3)CHO cellsWhole-cell patch clampEC₅₀ (at pH 7.4)1.83 ± 0.97 mM[1][2]
Acid-Sensing Ion Channel 1a (ASIC1a)CHO cellsWhole-cell patch clampEC₅₀ (for shift in pH₅₀)1.97 ± 0.29 mM[2]
Large-conductance Ca²⁺-activated K⁺ (BKCa) channelsPituitary GH3 cellsInside-out patch clampEC₅₀ (enhancement)0.95 µM
Delayed rectifying K⁺ current (IKdr)Pituitary GH3 cellsWhole-cell patch clampEffectSuppression
Voltage-gated Na⁺ current (INa)Pituitary GH3 cellsWhole-cell patch clampEffectSuppression
L-type Ca²⁺ current (ICa,L)Pituitary GH3 cellsWhole-cell patch clampEffectSuppression

Experimental Protocols

The primary technique utilized to elucidate the in-vitro effects of this compound is patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in response to the compound.

Whole-Cell Patch-Clamp Electrophysiology (for ASICs)

This protocol is based on the methodology described in the study by Alijevic and Kellenberger (2012).[1]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target ASIC subtype (e.g., ASIC1a, ASIC3) are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

    • Intracellular Solution Composition: Typically contains (in mM): 120 KCl, 10 EGTA, 40 HEPES, and 5 MgCl₂, with the pH adjusted to 7.4 with KOH.

  • Cell Preparation: Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

    • Extracellular Solution Composition: Typically contains (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 MES. The pH is adjusted to the desired value (e.g., 7.4 for baseline, or lower to activate ASICs) with TMA-OH, and osmolarity is balanced with TMA-Cl.

  • Recording: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: this compound is applied to the cells via the perfusion system at various concentrations to determine its effect on the ion channel activity. Changes in current are recorded in response to both pH changes and this compound application.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal effective concentration (EC₅₀) and the shift in the pH of half-maximal activation (pH₅₀).

Inside-Out Patch-Clamp Electrophysiology (for BKCa channels)

This protocol is based on the methodology described for studying BKCa channels.

  • Cell Culture and Electrode Preparation: Similar to the whole-cell patch-clamp protocol, using pituitary GH3 cells.

  • Patch Excision: After forming a giga-ohm seal, the pipette is retracted to excise a patch of the membrane, with the intracellular side facing the bath solution.

  • Solution Exchange: The excised patch is moved into a stream of a different bath solution containing this compound to study its direct effect on the channel.

  • Data Acquisition and Analysis: Single-channel currents are recorded and analyzed to determine the effect of this compound on channel open probability and conductance.

Visualizations

Signaling and Interaction Pathways

The following diagram illustrates the known molecular interactions of this compound with various ion channels based on the available in-vitro data.

GMQ_Signaling_Pathway cluster_ASIC Acid-Sensing Ion Channels cluster_Other_Channels Other Ion Channels This compound This compound (2-guanidine-4-methylquinazoline) ASIC3 ASIC3 This compound->ASIC3 Activates (Agonist) ASIC1a ASIC1a This compound->ASIC1a Modulates (Shifts pH dependence) BKCa BKCa This compound->BKCa Enhances IKdr IKdr This compound->IKdr Suppresses INa INa This compound->INa Suppresses ICaL ICa,L This compound->ICaL Suppresses

Caption: Molecular targets of this compound in in-vitro studies.

Experimental Workflow: Whole-Cell Patch Clamp

The following diagram outlines the key steps in the whole-cell patch-clamp electrophysiology protocol used to study the effects of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., CHO cells expressing target channel) GigaSeal Giga-ohm Seal Formation CellCulture->GigaSeal PipetteFilling Pipette Filling (Intracellular Solution) PipetteFilling->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Voltage Clamp (e.g., -60 mV) WholeCell->VoltageClamp Baseline Baseline Recording (Extracellular Solution) VoltageClamp->Baseline DrugApplication This compound Application (via perfusion) Baseline->DrugApplication DataRecording Record Current Changes DrugApplication->DataRecording DataAnalysis Data Analysis (e.g., EC50, pH50 shift) DataRecording->DataAnalysis

Caption: Workflow for whole-cell patch-clamp experiments.

References

An In-depth Technical Guide to the Solubility and Stability of GMQ Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: GMQ Hydrochloride (2-Guanidine-4-methylquinazoline hydrochloride) is a compound primarily used for in-vitro and laboratory research to study acid-sensing ion channels (ASICs). The information publicly available, largely from chemical suppliers and pharmacological studies, is limited with respect to comprehensive physicochemical characterization. This guide compiles all available data and presents standardized, representative protocols for determining solubility and stability where compound-specific data is not available.

Compound Identification

This compound Hydrochloride is the common name for N-(4-methyl-2-quinazolinyl)-guanidine, monohydrochloride. It is a selective activator of the Acid-Sensing Ion Channel 3 (ASIC3).

PropertyValue
Chemical Name N-(4-methyl-2-quinazolinyl)-guanidine, monohydrochloride
Synonyms 2-Guanidine-4-methylquinazoline HCl, 4-Methyl-2-guanidino quinazoline (B50416) HCl
CAS Number 5361-15-9
Molecular Formula C₁₀H₁₁N₅ • HCl
Molecular Weight 237.69 g/mol
Appearance White to off-white or beige crystalline solid/powder.[1][2]

Solubility Profile

The solubility of this compound hydrochloride has been reported in aqueous and organic solvents. The data is derived from various supplier technical data sheets. No systematic studies across different pH values or temperatures are publicly available.

SolventReported SolubilityMolar ConcentrationNotesCitations
Water Soluble to 5 mM~5 mMRequires gentle warming.
3.33 mg/mL~14.01 mMMay require sonication ("ultrasonic").[2]
DMSO Soluble to 50 mM~50 mM-
2 mg/mL~8.41 mMRequires warming.[1]

Note: Discrepancies in reported solubility values are common and can arise from differences in material purity, particle size, and experimental conditions (e.g., temperature, duration of mixing).

Stability and Storage

Comprehensive chemical stability data, such as results from forced degradation studies (hydrolysis, oxidation, photolysis), is not available in the public domain. The information is limited to recommended storage conditions to ensure shelf-life for research purposes.

ParameterRecommendationNotesCitations
Solid State Storage Store at +4°CSealed, away from moisture and light.[2]
Store at -20°C-
Store at Room TempMust be kept desiccated.[1]
Solution Stability -80°C for 6 monthsIn solvent, aliquot to avoid freeze-thaw cycles.[2]
-20°C for 1 monthIn solvent, sealed and protected from light.[2]
Long-Term Stability ≥ 2 yearsWhen stored as a solid at -20°C.

Representative Experimental Protocols

The following protocols are generic, standardized methods for determining the solubility and stability of a new chemical entity like this compound hydrochloride. These specific methods have not been published for this compound but represent the industry-standard approach a drug development professional would take.

This protocol determines the equilibrium solubility of a compound in a specific buffer system.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of this compound hydrochloride powder (enough to ensure undissolved solid remains after equilibration) to a known volume (e.g., 2 mL) of each pH buffer in separate glass vials.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of dissolved this compound hydrochloride using a validated analytical method, typically a stability-indicating HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL and mM at each pH and temperature condition.

This study identifies potential degradation pathways and helps develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for specified time points.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for specified time points.

    • Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 105°C) for a specified time. Also, store the stock solution at 80°C.

    • Photostability: Expose the solid powder and the stock solution to a controlled light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a target concentration. Analyze the sample using an HPLC-UV/DAD or HPLC-MS method.

  • Data Evaluation:

    • Determine the percentage of this compound hydrochloride remaining.

    • Monitor for the formation of degradation products (new peaks in the chromatogram).

    • Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the main peak is not co-eluting with any degradants. This is crucial for validating the method as "stability-indicating."

Visualizations

The following diagram illustrates a generalized workflow for characterizing the physicochemical properties of a research compound like this compound hydrochloride.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) a1 Prepare pH Buffers (pH 2.0 - 9.0) a2 Add Excess this compound HCl (Shake-Flask Method) a1->a2 a3 Equilibrate (25°C & 37°C, 24-48h) a2->a3 a4 Filter Supernatant a3->a4 a5 Quantify by HPLC a4->a5 end Physicochemical Profile a5->end b1 Prepare Stock Solution (1 mg/mL) b2 Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) b1->b2 b3 Sample at Time Points b2->b3 b4 Analyze by Stability- Indicating HPLC b3->b4 b5 Identify Degradants b4->b5 b5->end start This compound Hydrochloride (Solid Powder) start->a1 start->b1

Figure 1. Generalized workflow for solubility and stability testing.

This compound hydrochloride is a known modulator of Acid-Sensing Ion Channels (ASICs), primarily acting as a selective activator of the ASIC3 subtype at neutral pH. This action is independent of protons, which are the canonical activators of these channels.

G This compound This compound Hydrochloride ASIC3 ASIC3 Channel (Resting State) This compound->ASIC3 Binds to non-proton ligand sensor ASIC3_Open ASIC3 Channel (Open State) ASIC3->ASIC3_Open Conformational Change (Activation at neutral pH) Na_Influx Na+ Influx ASIC3_Open->Na_Influx Opens Pore Depolarization Membrane Depolarization Na_Influx->Depolarization Neuron Sensory Neuron Activation (e.g., Pain Signaling) Depolarization->Neuron

Figure 2. Mechanism of action of this compound Hydrochloride on ASIC3.

References

The Pharmacology of GMQ: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacology of 2-Guanidine-4-methylquinazoline (GMQ), a Modulator of Acid-Sensing Ion Channels

This technical guide provides a comprehensive overview of the pharmacology of this compound (2-Guanidine-4-methylquinazoline), a small molecule primarily known for its activity as a selective activator of the acid-sensing ion channel 3 (ASIC3). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental protocols, and potential therapeutic applications of this compound.

Core Pharmacological Profile

This compound, also known as N-(4-methyl-2-quinazolinyl)-guanidine hydrochloride, is a synthetic organic compound that has been instrumental in elucidating the physiological and pathological roles of ASIC3. While its primary target is ASIC3, this compound also exhibits activity at other ion channels, highlighting a broader pharmacological profile that warrants careful consideration in experimental design and data interpretation.

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

This compound is a potent and selective activator of ASIC3, a proton-gated cation channel predominantly expressed in peripheral sensory neurons. Unlike endogenous activation by acidic pH, this compound can activate ASIC3 at a physiological pH of 7.4. This unique property has made this compound a valuable tool for studying the function of ASIC3 independently of significant pH changes. The activation of ASIC3 by this compound is thought to involve a non-proton ligand sensor domain within the channel.

The mechanism of this compound-induced ASIC3 activation involves a shift in the pH dependence of both activation and steady-state desensitization of the channel. This results in a "window current" where the channel is open and conducting at physiological pH.

Off-Target Activities

Beyond its effects on ASIC3, this compound has been shown to modulate the activity of other ion channels, which is a critical consideration for its use as a specific pharmacological probe.

  • GABA-A Receptors: this compound acts as an inhibitor of GABA-A receptors. This inhibitory action on a major inhibitory neurotransmitter receptor in the central nervous system could contribute to its overall physiological effects.

  • Large-Conductance Ca2+-activated K+ (BK) Channels: In pituitary GH3 cells, this compound has been shown to enhance the activity of BK channels.

  • Voltage-gated Na+ and L-type Ca2+ Channels: this compound has been observed to suppress the currents of delayed rectifying K+ channels, voltage-gated Na+ channels, and L-type Ca2+ channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity on its primary and secondary targets.

TargetSpeciesCell TypeAssay TypeParameterValueReference
ASIC3 RatCHO CellsElectrophysiologyEC50 (at pH 7.4)1.83 mM
ASIC1a RatCHO CellsElectrophysiologyIC503.24 mM
ASIC1b RatCHO CellsElectrophysiologyIC501.52 mM
GABA-A Receptor RatPrimary Hippocampal NeuronsElectrophysiologyIC500.39 µM
BK Channel RatGH3 Pituitary CellsElectrophysiologyEC500.95 µM

Signaling Pathways and Mechanisms of Action

The activation of ASIC3 by this compound initiates downstream signaling cascades, primarily through the influx of cations and subsequent changes in intracellular ion concentrations.

ASIC3-Mediated Signaling

The primary signaling event following this compound-mediated activation of ASIC3 is the influx of Na+ and Ca2+ ions into the cell. This leads to membrane depolarization and an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i acts as a second messenger, triggering various downstream signaling pathways. One of the key pathways implicated in ASIC3 signaling is the extracellular signal-regulated kinase (ERK) pathway.

GMQ_ASIC3_Signaling This compound This compound ASIC3 ASIC3 This compound->ASIC3 Binds and Activates Ion_Influx Na+/Ca2+ Influx ASIC3->Ion_Influx Opens Channel Ca_Increase Increased [Ca2+]i Ion_Influx->Ca_Increase ERK_Activation ERK Activation Ca_Increase->ERK_Activation Activates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Death) ERK_Activation->Cellular_Response Leads to GMQ_Experimental_Workflow start Start electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology Confirm this compound-induced currents calcium_imaging Calcium Imaging (Fura-2/Fluo-4) start->calcium_imaging Measure changes in [Ca2+]i data_analysis Data Analysis and Interpretation electrophysiology->data_analysis western_blot Western Blot (p-ERK/Total ERK) calcium_imaging->western_blot Investigate downstream effectors calcium_imaging->data_analysis western_blot->data_analysis conclusion Conclusion on Signaling Pathway data_analysis->conclusion

Potential Therapeutic Targets of 2-Guanidine-4-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidine-4-methylquinazoline (GMQ) is a small molecule that has been identified as a modulator of several ion channels and receptors. Initially characterized as a potent and selective activator of the acid-sensing ion channel 3 (ASIC3), further research has revealed a broader pharmacological profile. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating the associated signaling pathways. The multifaceted activity of this compound presents opportunities for therapeutic intervention in a range of neurological and physiological disorders, including pain, anxiety, and gastric acid-related conditions.

Primary and Secondary Therapeutic Targets

2-Guanidine-4-methylquinazoline exhibits a range of activities at several protein targets. The primary and most extensively studied target is the acid-sensing ion channel 3 (ASIC3). However, this compound also demonstrates significant modulatory effects on other ion channels and receptors, which are considered its secondary targets.

Acid-Sensing Ion Channels (ASICs)

ASICs are neuronal sodium-selective ion channels that are activated by extracellular acidification. They are implicated in various physiological and pathological processes, including pain sensation, fear, anxiety, and neurodegeneration following ischemic stroke.

This compound is a notable modulator of ASICs, with a particularly strong and subtype-specific effect on ASIC3.[1] At physiological pH (7.4), this compound selectively activates ASIC3, an effect not observed with other ASIC subtypes.[2] This activation is achieved by shifting the pH dependence of activation to a more alkaline state and reducing the steepness of the activation curve.[1][3] This unique mode of action creates a "window current" for ASIC3 at physiological pH, leading to a sustained inward sodium current.[1][3]

While this compound's primary action is the activation of ASIC3, it also modulates other ASIC subtypes. It shifts the pH dependence of activation to more acidic values for ASIC1a and ASIC1b and induces an acidic shift in the pH dependence of inactivation for ASIC1a, ASIC1b, ASIC2a, and ASIC3.[1] At higher concentrations (>1 mM), this compound can block the pore of ASICs, reducing the maximal peak currents.[2]

GABA-A Receptors

The pentameric A-type γ-aminobutyric acid receptors (GABA-A receptors) are the primary inhibitory neurotransmitter receptors in the central nervous system and are established therapeutic targets for anxiety, epilepsy, and sleep disorders.

This compound has been identified as a potent competitive antagonist of GABA-A receptors.[1] It strongly and preferentially inhibits GABA-A receptors over other major neurotransmitter-gated ion channels in cultured rat hippocampal neurons.[1] This inhibition is comparable to that of the classic GABA-A receptor antagonist, bicuculline.[1] Single-channel analysis has shown that this compound decreases the open probability of GABA-A receptors without affecting their conductance, consistent with a competitive antagonism mechanism where this compound likely competes with GABA for binding to the receptor.[1]

Other Ion Channels

Further studies have revealed that this compound's activity is not limited to ASICs and GABA-A receptors. It also modulates a variety of other ion channels, indicating a broader pharmacological profile.

  • Large-conductance Ca2+-activated K+ (BKCa) channels: In pituitary GH3 cells, this compound enhances the activity of BKCa channels.[3]

  • Delayed rectifying K+ current: this compound has been shown to suppress this type of potassium current.[3]

  • Voltage-gated Na+ channels: The activity of these channels is also suppressed by this compound.[3]

  • L-type Ca2+ channels: this compound has an inhibitory effect on these calcium channels.[3]

Histamine H2 Receptors

In addition to its effects on ion channels, this compound has been shown to possess anti-H2-histamine activity. This was demonstrated by its ability to decrease both basal and stimulated gastric acid secretion in rats, an effect not observed with structurally related biguanide (B1667054) compounds.[4] This suggests that the lipophilic quinazoline (B50416) structure coupled with the biguanide group is crucial for this activity.[4] The anti-H2 activity was further supported by this compound's ability to depress the histamine-induced chronotropic activity in isolated guinea pig auricles and relax histamine-contracted rat uterus, both preparations rich in H2-histamine receptors.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of 2-Guanidine-4-methylquinazoline with its various targets.

TargetSpeciesCell TypeParameterValueReference
ASIC3 RatCHO CellsEC50 (Activation at pH 7.4)1.83 mM[2]
ASIC1a RatCHO CellsIC50 (Pore Block)3.24 mM[2]
ASIC1b RatCHO CellsIC50 (Pore Block)1.52 mM[2]
ASIC3 RatCHO CellsIC50 (Pore Block)6.74 mM[2]
GABA-A Receptor (α1β2) RatHEK293T CellsIC50 (vs 1 µM GABA)0.39 ± 0.05 µM[1]
BKCa Channel RatPituitary GH3 CellsEC50 (Enhancement)0.95 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of 2-Guanidine-4-methylquinazoline on its therapeutic targets.

Electrophysiological Analysis of Ion Channel Modulation

Objective: To measure the effect of this compound on ion channel activity using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the target ion channel (e.g., CHO cells for ASICs, HEK293T cells for GABA-A receptors, GH3 cells for BKCa channels).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope for cell visualization.

  • Perfusion system for solution exchange.

  • Internal (pipette) solution (specific composition depends on the ion channel being studied).

  • External (bath) solution (specific composition depends on the ion channel being studied).

  • 2-Guanidine-4-methylquinazoline stock solution.

  • Agonists and antagonists for the target channel (for control experiments).

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: Clamp the cell membrane at a desired holding potential. Apply voltage steps or ramps to elicit ion channel currents.

  • Compound Application: Apply this compound at various concentrations to the cell using the perfusion system. Record the changes in ion channel currents.

  • Data Analysis: Measure the amplitude, kinetics, and other parameters of the ion channel currents before and after this compound application. Construct dose-response curves to determine EC50 or IC50 values.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound for a specific receptor (e.g., H2-histamine receptor) using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-tiotidine for H2 receptors).

  • Unlabeled competitor (this compound).

  • Assay buffer.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by 2-Guanidine-4-methylquinazoline and the general workflows for its experimental characterization.

GMQ_ASIC3_Signaling This compound 2-Guanidine-4-methylquinazoline (this compound) ASIC3 ASIC3 Channel This compound->ASIC3 Activates at physiological pH Na_ion Na+ Influx ASIC3->Na_ion Opens Channel Depolarization Membrane Depolarization Na_ion->Depolarization Neuronal_Excitation Increased Neuronal Excitability / Pain Sensation Depolarization->Neuronal_Excitation

Caption: Signaling pathway of this compound-mediated activation of ASIC3.

GMQ_GABAAR_Signaling GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds and Activates This compound 2-Guanidine-4-methylquinazoline (this compound) This compound->GABAAR Competitively Antagonizes Cl_ion Cl- Influx GABAAR->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: this compound as a competitive antagonist at the GABA-A receptor.

GMQ_H2R_Signaling This compound 2-Guanidine-4-methylquinazoline (this compound) H2R Histamine H2 Receptor This compound->H2R Antagonizes G_protein Gs Protein H2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Reduces Activation Gastric_Acid_Secretion Decreased Gastric Acid Secretion PKA->Gastric_Acid_Secretion

Caption: Antagonistic effect of this compound on the Histamine H2 receptor pathway.

Experimental_Workflow cluster_0 Target Identification & Validation cluster_1 Compound Screening & Characterization cluster_2 In Vivo & Preclinical Studies Target_Selection Select Target (e.g., ASIC3, GABA-A R) Cell_Line_Prep Prepare Stable Cell Line Target_Selection->Cell_Line_Prep Assay_Development Develop Assay (Electrophysiology or Binding) Cell_Line_Prep->Assay_Development Screening Screen this compound for Activity Assay_Development->Screening Dose_Response Dose-Response Analysis (EC50 / IC50 Determination) Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Schild Analysis) Dose_Response->Mechanism_Study Animal_Model Select Animal Model of Disease (e.g., Pain, Anxiety) Mechanism_Study->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Testing Test Efficacy of this compound PK_PD->Efficacy_Testing

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

2-Guanidine-4-methylquinazoline is a pharmacologically active molecule with a complex profile of activity across multiple ion channels and receptors. Its potent and selective activation of ASIC3 makes it a valuable tool for studying the role of this channel in pain and other neurological conditions. Furthermore, its antagonistic effects on GABA-A receptors and H2-histamine receptors, along with its modulation of other ion channels, suggest a broader therapeutic potential.

Future research should focus on elucidating the precise molecular interactions of this compound with its various targets to enable the design of more selective and potent analogs. Structure-activity relationship (SAR) studies could lead to the development of compounds that are highly specific for a single target, thereby minimizing off-target effects. In vivo studies in relevant animal models of disease are crucial to validate the therapeutic potential of this compound and its derivatives for conditions such as chronic pain, anxiety disorders, and gastric hypersecretion. The multifaceted nature of this compound's pharmacology highlights the importance of comprehensive target profiling in drug discovery and development.

References

The Emerging Role of 2-Guanidine-4-methylquinazoline (GMQ) in Modulating Cellular Ion Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Guanidine-4-methylquinazoline (GMQ) is increasingly recognized for its potent activity as an agonist of the acid-sensing ion channel type 3 (ASIC3). While its utility in probing the physiological roles of ASIC3, particularly in nociception, is established, emerging evidence reveals a broader spectrum of activity on other key ion channels. This technical guide synthesizes the current understanding of this compound's effects on cellular ion homeostasis, moving beyond its primary target to explore its modulatory actions on various potassium, sodium, and calcium channels. We present available quantitative data, detail relevant experimental protocols, and provide visual representations of the known signaling interactions to facilitate further research and drug development efforts in this area.

Introduction

Maintaining cellular ion homeostasis is fundamental to a vast array of physiological processes, from nerve impulse transmission to muscle contraction and cellular signaling. Ion channels, as the primary regulators of ion flux across cellular membranes, represent critical targets for therapeutic intervention.[1] 2-Guanidine-4-methylquinazoline (this compound) has been identified as a selective agonist for ASIC3, a proton-gated cation channel implicated in pain sensation.[2][3] However, recent studies indicate that this compound's bioactivity is not confined to ASIC3, with significant effects observed on other ion channel families.[2] This guide provides a detailed examination of the known interactions of this compound with various ion channels and discusses the implications for cellular ion homeostasis.

This compound's Interaction with Ion Channels

Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)

This compound is a known agonist of ASIC3 channels.[2] These channels are primarily permeable to Na+ ions and are activated by extracellular acidification.[3] The activation of ASIC3 by this compound can lead to membrane depolarization, a key event in neuronal excitability.

Off-Target Effects on Other Ion Channels

Beyond its effects on ASIC3, this compound has been shown to modulate a variety of other ion channels, suggesting a more complex pharmacological profile. These interactions are critical to consider when using this compound as a specific ASIC3 agonist in experimental settings.[2]

In pituitary GH3 cells, this compound has been observed to increase the amplitude of Ca2+-activated K+ currents (IK(Ca)).[2] Specifically, it enhances the probability of large-conductance Ca2+-activated K+ (BKCa) channels opening.[2] This potentiation shifts the activation curve of BKCa channels to a more hyperpolarized potential, effectively making the channels easier to open at lower levels of depolarization.[2] This action would tend to hyperpolarize the cell membrane, counteracting depolarization.

This compound has been shown to suppress delayed rectifying K+ currents.[2] These channels are crucial for the repolarization phase of the action potential. Inhibition of these currents would prolong the action potential duration.

The amplitude of both voltage-gated Na+ and L-type Ca2+ currents are suppressed by this compound.[2] The suppression of Nav currents would decrease the rate of depolarization during an action potential, while the inhibition of L-type Ca2+ currents would reduce calcium influx, impacting a multitude of downstream signaling pathways.[2]

Quantitative Data on this compound's Effects

The available quantitative data on this compound's effects on ion channels is currently limited. The following table summarizes the key reported values.

Ion ChannelCell TypeEffectParameterValueReference
Large-conductance Ca2+-activated K+ (BKCa)Pituitary GH3 cellsEnhanced open probabilityEC500.95 µM[2]
Acid-sensing ion channel 3 (ASIC3)CHO cellsCurrent activationEC501.83 ± 0.97 mM[3]
Acid-sensing ion channel 1a (ASIC1a)CHO cellsShift in pH50EC501.97 ± 0.29 mM[3]

Experimental Protocols

The investigation of this compound's effects on ion channels has primarily utilized electrophysiological techniques.

Whole-Cell Voltage-Clamp

This technique is used to measure the ionic currents across the entire cell membrane while controlling the membrane potential.

  • Objective: To measure macroscopic ionic currents through various channels in the presence and absence of this compound.

  • General Procedure:

    • Cells expressing the ion channel of interest are cultured on glass coverslips.

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with an appropriate intracellular solution and brought into contact with the cell membrane.

    • A gentle suction is applied to rupture the cell membrane, establishing a low-resistance electrical connection between the pipette and the cell interior.

    • The membrane potential is clamped to a holding potential (e.g., -60 mV).

    • Voltage steps or ramps are applied to elicit ionic currents.

    • This compound is applied to the extracellular solution, and the resulting changes in ionic currents are recorded and analyzed.[3]

Inside-Out Patch-Clamp

This configuration allows for the study of single-channel activity with the intracellular face of the membrane exposed to the bath solution.

  • Objective: To investigate the direct effects of this compound on the open probability and conductance of single ion channels.

  • General Procedure:

    • A gigaseal is formed between the patch pipette and the cell membrane as in the whole-cell configuration.

    • The pipette is then retracted, excising a small patch of the membrane with its intracellular side facing the bath solution.

    • The patch is moved to a separate chamber containing a solution mimicking the intracellular environment.

    • This compound is added to the bath solution to observe its direct effects on the channel's activity.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known interactions of this compound with various ion channels and the potential downstream consequences on cellular excitability.

GMQ_ASIC3_Pathway This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Agonist Na_influx Na+ Influx ASIC3->Na_influx Activation Depolarization Membrane Depolarization Na_influx->Depolarization

Caption: this compound activation of ASIC3 leading to membrane depolarization.

GMQ_Multi_Channel_Effects cluster_this compound This compound cluster_channels Ion Channels cluster_effects Cellular Effects GMQ_node This compound BKCa BKCa Channel GMQ_node->BKCa Enhances open probability Kv Delayed Rectifier K+ Channel GMQ_node->Kv Suppresses Nav Voltage-gated Na+ Channel GMQ_node->Nav Suppresses Cav L-type Ca2+ Channel GMQ_node->Cav Suppresses Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Prolonged_AP Prolonged Action Potential Kv->Prolonged_AP Reduced_Excitability Reduced Excitability Nav->Reduced_Excitability Reduced_Ca_Influx Reduced Ca2+ Influx Cav->Reduced_Ca_Influx

Caption: Diverse modulatory effects of this compound on multiple ion channels.

Conclusion and Future Directions

The available evidence demonstrates that this compound, in addition to its well-characterized agonistic activity at ASIC3 channels, exerts a complex array of effects on other critical ion channels.[2] Its ability to enhance BKCa channel activity while suppressing delayed rectifier K+, voltage-gated Na+, and L-type Ca2+ currents suggests that this compound can significantly alter cellular excitability and signaling. These findings underscore the importance of careful interpretation of experimental results when using this compound as a selective ASIC3 agonist.

Future research should focus on several key areas:

  • Elucidating the molecular mechanisms by which this compound modulates these "off-target" channels.

  • Expanding the quantitative analysis of this compound's effects on a wider range of ion channels and cell types.

  • Investigating the in vivo consequences of these multi-channel effects to better understand the physiological and potential therapeutic implications of this compound.

A more comprehensive understanding of this compound's pharmacological profile will be crucial for its application in both basic research and the development of novel therapeutics targeting ion channels.

References

Early Research on 2-Guanidine-4-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on 2-Guanidine-4-methylquinazoline (GMQ). It is intended for researchers, scientists, and drug development professionals interested in the initial synthesis, biological activities, and mechanisms of action of this compound. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core concepts through signaling pathway and workflow diagrams.

Core Findings and Quantitative Data

Early research identified 2-Guanidine-4-methylquinazoline as a modulator of several key physiological targets. The primary activities investigated include its role as an activator of Acid-Sensing Ion Channel 3 (ASIC3), a competitive antagonist of the GABA-A receptor, and an inhibitor of gastric acid secretion. The quantitative data from these initial studies are summarized below for comparative analysis.

Target Activity Parameter Value Species Cell Line/Model Reference
ASIC3AgonistEC501.83 mM-CHO cellsAlievic & Kellenberger, 2012
ASIC1aBlocker (at high conc.)IC503.24 mM--Alievic & Kellenberger, 2012
ASIC1bBlocker (at high conc.)IC501.52 mM--Alievic & Kellenberger, 2012
ASIC3Blocker (at high conc.)IC506.74 mM--Alievic & Kellenberger, 2012
GABA-A ReceptorCompetitive AntagonistIC500.39 ± 0.05 µMRatCultured hippocampal neuronsChen et al., 2013
Large-conductance Ca2+-activated K+ (BKCa) channelsAgonistEC500.95 µM-Pituitary GH3 cellsWu et al., 2018[1][2][3]

Experimental Protocols

This section details the methodologies employed in the early and pivotal studies on 2-Guanidine-4-methylquinazoline, providing a basis for reproducibility and further investigation.

Synthesis of 2-Guanidine-4-methylquinazoline

A convenient synthesis for 2-guanidinoquinazolines was developed through the interaction of o-aminoacetophenone hydrochloride and dicyandiamide (B1669379) or its derivatives.

Materials:

  • o-aminoacetophenone hydrochloride

  • Dicyandiamide

  • Aqueous solvent

Procedure: The interaction of o-aminoacetophenone hydrochloride with dicyandiamide is brought about by refluxing the components in a concentrated aqueous solution. This method provides a direct route to the 2-guanidinoquinazoline scaffold.

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Activation

This protocol is based on the methods described by Alievic & Kellenberger (2012) to characterize the effect of this compound on ASIC3 channels.

Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing ASIC3 were used.

Electrophysiological Recording:

  • Solutions:

    • Extracellular Solution (pH 7.4): Composition not specified in the provided abstract.

    • Pipette Solution: Composition not specified in the provided abstract.

  • Recording Setup:

    • Whole-cell patch-clamp configuration.

    • Holding potential: -60 mV.

  • Experimental Procedure:

    • ASIC3 channels were activated by switching the extracellular solution from a conditioning pH of 7.4 to various acidic test pH values for 5 seconds, with a 40-second interval between applications.

    • This compound (1 mM) was applied to the extracellular solution to observe its effect on ASIC3 activation at a physiological pH of 7.4.

    • Currents were measured, and the pH-dependence of activation and inactivation was determined in the presence and absence of this compound.

Competitive Antagonism Assay at the GABA-A Receptor

This protocol is derived from the study by Chen et al. (2013) demonstrating the inhibitory action of this compound on GABA-A receptors.

Cell Culture:

  • Primary hippocampal neurons were cultured from rats.

  • HEK293T cells were used for expressing specific GABA-A receptor subunits (α1β2).

Electrophysiological Recording:

  • Solutions:

    • Extracellular Solution: Composition not specified in the provided abstract.

    • Pipette Solution: Composition not specified in the provided abstract.

  • Recording Setup:

    • Whole-cell patch-clamp configuration.

  • Experimental Procedure:

    • GABA-induced currents were elicited by the application of GABA (1 µM).

    • This compound was co-applied with GABA at various concentrations to determine its inhibitory effect.

    • An IC50 value was calculated from the concentration-response curve.

    • Schild analysis was performed on α1β2 GABA-A receptors expressed in HEK293T cells to confirm competitive antagonism.

    • Single-channel analysis was conducted to investigate the effect of this compound on the open probability and conductance of GABA-A receptors.

In Vivo Measurement of Gastric Acid Secretion

This protocol is based on the research by Pinelli et al. (1996) investigating the anti-secretory effects of this compound in rats.

Animal Model:

  • Sprague-Dawley rats were used.

Experimental Procedure:

  • Basal and Stimulated Gastric Acid Secretion:

    • The effect of 2-GMQ on both basal gastric acid secretion and secretion stimulated by secretagogues was measured.

    • While the specific secretagogue used is not detailed in the abstract, histamine (B1213489) is a common agent in such studies.

  • Anti-H2-Histamine Activity:

    • To confirm the mechanism of action, the effect of 2-GMQ was tested on isolated guinea pig auricles and rat uterus preparations, both of which are rich in H2-histamine receptors.

    • The ability of 2-GMQ to depress the histamine-induced chronotropic activity in the guinea pig auricle and the relaxant activity in the histamine-contracted rat uterus was assessed.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts from the early research on 2-Guanidine-4-methylquinazoline.

GMQ_ASIC3_Activation This compound 2-Guanidine-4-methylquinazoline (this compound) ASIC3 ASIC3 Channel This compound->ASIC3 Binds to and activates Sustained_Current Sustained Inward Na+ Current ASIC3->Sustained_Current Opens at pH 7.4 pH_7_4 Physiological pH (7.4) pH_7_4->ASIC3

This compound activates ASIC3 channels at physiological pH.

GMQ_GABA_Antagonism cluster_receptor GABA-A Receptor GABA_binding_site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_binding_site->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- influx leads to GABA GABA GABA->GABA_binding_site Binds to This compound 2-Guanidine-4-methylquinazoline (this compound) This compound->GABA_binding_site Competitively blocks Gastric_Acid_Secretion_Inhibition_Workflow cluster_animal_model In Vivo Rat Model Parietal_Cell Parietal Cell Acid_Secretion Gastric Acid Secretion Parietal_Cell->Acid_Secretion Produces H2_Receptor H2 Receptor H2_Receptor->Parietal_Cell Stimulates Histamine Histamine Histamine->H2_Receptor Activates This compound 2-Guanidine-4-methylquinazoline (this compound) This compound->H2_Receptor Blocks Reduced_Secretion Reduced Gastric Acid Secretion

References

Methodological & Application

Application Notes and Protocols for Goniothalamin (GMQ) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamin (B1671989) (GMQ) is a naturally occurring styryl-lactone derived from plants of the Goniothalamus genus.[1][2] It has attracted significant scientific interest due to its potent cytotoxic and anti-cancer properties observed in a variety of cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for further investigation in oncology and drug development.[3][4] These application notes provide detailed protocols for the use of goniothalamin in cell culture experiments, a summary of its quantitative effects, and an overview of its mechanisms of action.

Data Presentation

The cytotoxic effects of goniothalamin are typically evaluated by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations.

Cell LineCell TypeAssayTreatment Duration (hours)IC50 ValueReference
Cancer Cell Lines
A549Adenocarcinoma Alveolar Basal EpithelialMTT72< 2 µg/mL[5]
Caov-3Ovarian CancerNot SpecifiedNot SpecifiedCytotoxic[2]
CEM-SST-lymphoblastic LeukemiaMTT722.4 µg/mL
Colo205Colorectal CancerMTT24Not Specified[6]
H400Oral Squamous Cell CarcinomaMTTNot SpecifiedDose-dependent cytotoxicity
HeLaCervical CancerMTTNot SpecifiedNot Specified[1][4]
HepG2HepatoblastomaMTT724.6 (±0.23) µM[7]
HepG2HepatoblastomaLDH725.20 (±0.01) µM[3][7]
HL-60Promyelocytic LeukemiaMTT724.5 µg/mL[3]
HT29Colorectal AdenocarcinomaMTT721.64 (±0.05) µg/mL[5]
JurkatT-cell LeukemiaNot SpecifiedNot SpecifiedCytotoxic[8]
K562Chronic Myelogenous LeukemiaNot SpecifiedUp to 20 µM (low cytotoxicity)Not Specified[8]
MCF-7Breast AdenocarcinomaMTT72Not Specified[4][5]
MDA-MB-231Breast CancerNot SpecifiedNot SpecifiedCytotoxic[4]
RT4Urinary Bladder CancerMTT2461 µM[3]
RT4Urinary Bladder CancerMTT4838 µM[3]
RT4Urinary Bladder CancerMTT7231 µM[3]
Saos-2OsteosarcomaMTT72Not Specified[5]
SK-BR-3Breast CancerNot SpecifiedNot SpecifiedNot Specified[9]
UACC-732Breast CarcinomaMTT72Not Specified[5]
Normal Cell Lines
3T3Mouse FibroblastMTTNot SpecifiedNon-toxic[4]
Chang CellsNormal LiverNot Specified72Less sensitive than HepG2[7]
HMSCHuman Mesenchymal Stem CellsMTT726.23 (±1.29) µg/mL[5]
MDBKNormal KidneyNot SpecifiedNot SpecifiedNon-cytotoxic[2]
PBMCPeripheral Blood Mononuclear CellsNot SpecifiedUp to 20 µMNon-cytotoxic[8]

Mechanism of Action & Signaling Pathways

Goniothalamin exerts its anticancer effects through a multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Apoptosis Induction: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3/7.[3] This process is also associated with the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[9][10]

G_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound Goniothalamin (this compound) Mitochondria Mitochondria This compound->Mitochondria Bcl2_Family Bcl-2 Family Regulation (Increased Bax/Bcl-2 ratio) This compound->Bcl2_Family Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bcl2_Family->Mitochondria

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at different phases depending on the cell line. For instance, it induces G2/M phase arrest in MDA-MB-231 and Saos-2 cells and S phase arrest in H400 and HeLa cells.[4][11] This disruption of the cell cycle progression prevents cancer cell proliferation.

Modulation of Signaling Pathways:

  • NF-κB Pathway: Goniothalamin has been shown to inhibit the activation of NF-κB induced by TNF-α.[8] It prevents the translocation of the p50/p65 heterodimer to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[12][8]

  • MAPK Pathway: this compound's effects are also mediated through the mitogen-activated protein kinase (MAPK) pathway. It can induce apoptosis by upregulating the phosphorylation of JNK and p38, while inhibiting the survival-promoting ERK1/2 pathway.[9][13][14]

  • PI3K/Akt Pathway: In some contexts, this compound has been found to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, further contributing to its apoptotic effects.[15][16]

G_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_0 Pro-Apoptotic Signaling cluster_1 Anti-Apoptotic / Pro-Survival Signaling JNK_p38 JNK & p38 Activation Apoptosis Apoptosis JNK_p38->Apoptosis NF_kB NF-κB Inhibition NF_kB->Apoptosis ERK ERK Inhibition ERK->Apoptosis PI3K_Akt PI3K/Akt Inhibition PI3K_Akt->Apoptosis This compound Goniothalamin (this compound) This compound->JNK_p38 This compound->NF_kB This compound->ERK This compound->PI3K_Akt Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest

Caption: Overview of this compound's impact on major signaling pathways.

Experimental Protocols

Preparation of Goniothalamin Stock Solution
  • Reconstitution: Dissolve goniothalamin powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mg/mL.[3][5]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[3] Store at -20°C for future use.[3][5]

  • Working Solution: On the day of the experiment, dilute the stock solution with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[3]

Cytotoxicity Assay using MTT

This protocol provides a general guideline for determining the cytotoxic effects of goniothalamin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

  • Treatment: The following day, treat the cells with various concentrations of goniothalamin. Include a vehicle control (DMSO) and an untreated control.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for an additional 2-4 hours.[3][17]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3]

G_MTT_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24, 48, or 72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570nm) F->G H Calculate IC50 value G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Apoptosis Assay using Annexin V-FITC/PI Staining

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with goniothalamin at the desired concentrations for the specified duration.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS.[3]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the effect of goniothalamin on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with goniothalamin at the desired concentrations for the specified duration.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[3]

Conclusion

Goniothalamin is a potent natural compound with significant anti-cancer activity against a broad range of cancer cell lines, while exhibiting lower toxicity towards normal cells. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of goniothalamin in a laboratory setting.

References

Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general framework for dissolving a poorly water-soluble compound, referred to herein as "GMQ," for in-vivo studies. As the specific physicochemical properties of "this compound" are not publicly available, the information presented is based on established methods for formulating compounds with low aqueous solubility.[1][2][3][4] The optimal dissolution method for any specific compound must be determined experimentally.

Introduction: The Challenge of Poor Solubility

A significant number of new chemical entities exhibit poor water solubility, which presents a major hurdle for in-vivo evaluation.[2][3] Inadequate solubility can lead to low and variable oral bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess a compound's efficacy and toxicity.[3][4][5] Therefore, selecting an appropriate vehicle to dissolve or suspend the compound is a critical step in preclinical research. This document outlines common strategies and provides starting-point protocols for the formulation of poorly soluble compounds for in-vivo administration.

Formulation Strategies for Poorly Soluble Compounds

Several approaches can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in-vivo studies. The choice of strategy depends on the compound's properties, the intended route of administration, and the experimental model.

a) Co-solvent Systems: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP).[6] It is crucial to use the minimum amount of co-solvent necessary, as they can have their own biological effects and may cause toxicity at higher concentrations.

b) Surfactant-Based Systems: Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize poorly soluble compounds. They are often used in combination with co-solvents to improve the stability of the formulation and prevent precipitation upon dilution with aqueous physiological fluids. Common non-ionic surfactants include Polysorbate 80 (Tween 80) and Cremophor EL.[6]

c) Lipid-Based Formulations: For highly lipophilic compounds, oil-based formulations can significantly enhance oral absorption.[1] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1]

d) Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[3]

e) Particle Size Reduction: Reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[3] This can be achieved through techniques like micronization or nanocrystal formulation.[1][7]

Common Vehicle Formulations for In-Vivo Studies

The following table summarizes common vehicle components used for in-vivo administration of poorly soluble compounds. It is essential to test the tolerability of the chosen vehicle in a control group of animals.[6]

Vehicle Component Function Commonly Used For Considerations
Dimethyl Sulfoxide (DMSO) Aprotic solventInitial dissolution of a wide range of compoundsCan have its own biological effects; potential for toxicity at higher concentrations.[6]
Polyethylene Glycols (e.g., PEG300, PEG400) Co-solventIncreasing solubility; generally well-tolerated at low concentrations.Viscosity can be an issue at high concentrations.
Polysorbate 80 (Tween 80) Non-ionic surfactantEnhancing and maintaining solubility; preventing precipitation.[6]Can cause hypersensitivity reactions in some cases.
Ethanol Co-solventDissolving a range of compounds.Potential for behavioral effects and toxicity.
Corn Oil / Sesame Oil Lipid vehicleOral or subcutaneous administration of lipophilic compounds.[8]Can influence absorption kinetics.[8]
Methylcellulose Suspending agentCreating uniform suspensions for oral administration.[8]Does not dissolve the compound, only suspends it.
Saline / Phosphate-Buffered Saline (PBS) Aqueous baseBringing the formulation to the final volume.[6]The primary diluent for injectable formulations.

Experimental Protocols

The following are starting-point protocols for preparing a formulation of a poorly soluble compound ("this compound"). It is critical to prepare these formulations fresh before each use unless stability data indicates otherwise. [6]

Protocol 1: Co-Solvent/Surfactant Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is a common starting point for many poorly soluble compounds.

Materials:

  • "this compound" powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amounts: Determine the mass of "this compound" and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Initial Dissolution: In a sterile vial, add the calculated amount of "this compound" powder. Add the DMSO to the vial.

  • Vortex: Vortex the mixture vigorously until the "this compound" powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.[8]

  • Sequential Addition:

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.

  • Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of "this compound").

  • Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding "this compound". This will be administered to the control group.

Visualization of Workflow and Signaling Pathway

Workflow for Formulation Development

The following diagram illustrates a general workflow for developing a suitable in-vivo formulation for a poorly soluble compound.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: In-Vivo Readiness A Determine Physicochemical Properties of this compound B Kinetic & Thermodynamic Solubility Screening A->B C Select Potential Vehicle Systems B->C D Prepare Trial Formulations (e.g., Co-solvent, Surfactant-based) C->D E Assess Formulation Stability (e.g., check for precipitation) D->E F Optimize Component Ratios E->F F->D Iterate G Determine Maximum Tolerated Dose (MTD) of Vehicle F->G H Prepare Final this compound Formulation & Vehicle Control G->H I Proceed with In-Vivo Study H->I

Caption: Workflow for in-vivo formulation development.

Hypothetical Signaling Pathway for this compound

As the mechanism of action for "this compound" is unknown, the following diagram of a generic kinase inhibitor pathway is provided as a template to demonstrate visualization capabilities.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Kinase Receptor This compound->Receptor Inhibits Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical this compound signaling pathway.

Conclusion

The successful in-vivo evaluation of poorly soluble compounds like "this compound" is highly dependent on the development of an appropriate formulation. A systematic approach, starting with solubility screening and progressing through formulation optimization and tolerability testing, is essential. The protocols and information provided herein offer a foundation for this process. Researchers must be prepared to empirically determine the most suitable vehicle for their specific compound and experimental needs, always including a vehicle control group to ensure that any observed effects are attributable to the compound of interest and not the delivery system itself.[6]

References

Application of Genetically Encoded Voltage Indicators (GEVIs) in Pain Perception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of pain perception is a critical area of research for the development of novel analgesic therapies. Understanding the electrical signaling dynamics of nociceptive neurons is fundamental to deciphering the mechanisms of pain transmission and modulation. Genetically Encoded Voltage Indicators (GEVIs) are powerful tools that allow for the optical recording of membrane potential dynamics with high spatial and temporal resolution. Unlike traditional electrophysiology, GEVIs enable non-invasive, long-term monitoring of neuronal activity in specific cell populations within living organisms.

This document provides detailed application notes and protocols for utilizing GEVIs, with a focus on the ASAP (Accelerated Sensor of Action Potentials) family of indicators, to study pain perception in rodent models. The ASAP family, particularly variants like ASAP4.4-Kv, offer bright and fast fluorescence responses suitable for in vivo imaging of dorsal root ganglion (DRG) neurons, the primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.

Signaling Pathways in Pain Perception

Nociceptive signaling begins with the activation of specialized sensory neurons, known as nociceptors, in response to noxious stimuli (e.g., thermal, mechanical, or chemical). This activation leads to the generation of action potentials that propagate along the sensory neuron's axon to the spinal cord, where they synapse with second-order neurons. These signals are then transmitted to various brain regions, including the thalamus and somatosensory cortex, where the sensation of pain is perceived. GEVIs can be expressed in specific populations of nociceptive neurons to visualize and quantify the voltage changes associated with their activation and sensitization in various pain states.

PainSignaling cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor Activation Action Potential Propagation Action Potential Propagation Nociceptor->Action Potential Propagation Transduction Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Action Potential Propagation->Spinal Cord (Dorsal Horn) Synaptic Transmission Ascending Pathways Ascending Pathways Spinal Cord (Dorsal Horn)->Ascending Pathways Signal Relay Brain (Thalamus, Cortex) Brain (Thalamus, Cortex) Ascending Pathways->Brain (Thalamus, Cortex) Pain Perception Pain Perception Brain (Thalamus, Cortex)->Pain Perception GEVI Imaging GEVI Imaging GEVI Imaging->Nociceptor Monitor Voltage Dynamics GEVI Imaging->Action Potential Propagation

Figure 1: Simplified signaling pathway of nociception and points of GEVI application.

Experimental Protocols

AAV-Mediated GEVI Expression in DRG Neurons

This protocol describes the direct injection of adeno-associated virus (AAV) vectors encoding a GEVI (e.g., AAV-hSyn-ASAP4.4-Kv) into the dorsal root ganglia of mice to achieve targeted expression in sensory neurons.[1][2][3][4]

Materials:

  • AAV vector encoding the desired GEVI (e.g., AAV9-hSyn-ASAP4.4-Kv)

  • Adult mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microinjection system (e.g., Nanoject III)

  • Glass micropipettes

  • Surgical instruments (forceps, scissors, etc.)

  • Suturing material

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse in a stereotaxic frame and make a midline incision over the lumbar spine.

  • Carefully dissect the paraspinal muscles to expose the L4 and L5 vertebrae.

  • Perform a partial laminectomy to expose the L4 and L5 DRGs.

  • Load a glass micropipette with the AAV-GEVI solution.

  • Under microscopic guidance, carefully penetrate the dura and inject approximately 1-2 µL of the AAV solution directly into each DRG.

  • After injection, slowly retract the micropipette.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics and monitor the animal's recovery.

  • Allow 2-4 weeks for optimal GEVI expression before proceeding with imaging and behavioral experiments.[1]

In Vivo Two-Photon Imaging of DRG Neurons

This protocol outlines the procedure for imaging GEVI fluorescence in DRG neurons of live, anesthetized mice.

Materials:

  • Mouse with GEVI expression in DRG neurons

  • Two-photon microscope with a tunable femtosecond laser

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Custom-made spinal stabilization device

  • Data acquisition and analysis software

Procedure:

  • Anesthetize the mouse and secure it on the microscope stage using the spinal stabilization device.

  • Re-expose the DRGs as described in the AAV injection protocol.

  • Fill the exposed area with artificial cerebrospinal fluid (aCSF) and cover with a glass coverslip.

  • Tune the two-photon laser to the optimal excitation wavelength for the specific GEVI (e.g., ~920 nm for ASAP-family GEVIs).[5][6]

  • Acquire baseline fluorescence images of the DRG neurons.

  • Apply sensory stimuli (e.g., mechanical, thermal) to the corresponding dermatome of the hind paw to evoke neuronal activity.

  • Record the changes in GEVI fluorescence at high frame rates (e.g., 100-500 Hz) during sensory stimulation.

  • Analyze the recorded images to quantify changes in fluorescence intensity (ΔF/F) over time.

Rodent Pain Models

The following are standard rodent pain models that can be combined with GEVI imaging to study pain perception.

The formalin test induces a biphasic pain response, with an initial acute phase followed by a tonic inflammatory phase.[7][8]

Procedure:

  • Habituate the mouse to the observation chamber.

  • Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.[7]

  • Immediately begin imaging the corresponding DRG and record the animal's pain-related behaviors (licking, flinching, lifting of the paw).

  • Phase I (acute pain) is typically observed in the first 5 minutes, followed by a quiescent period.

  • Phase II (inflammatory pain) occurs approximately 15-30 minutes post-injection.

  • Correlate the observed GEVI signals with the behavioral responses in each phase.

Carrageenan injection induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[9][10][11][12]

Procedure:

  • Inject a small volume (e.g., 50 µL) of carrageenan solution (e.g., 1% in saline) into the plantar surface of the hind paw.[11]

  • At various time points post-injection (e.g., 1, 2, 4, and 24 hours), assess pain behaviors (e.g., thermal withdrawal latency, mechanical withdrawal threshold using von Frey filaments).

  • At the same time points, perform in vivo imaging of the corresponding DRG to measure changes in neuronal activity.

The CCI model involves loose ligation of the sciatic nerve, leading to the development of chronic neuropathic pain.[13][14][15]

Procedure:

  • Anesthetize the mouse and expose the sciatic nerve in the mid-thigh region.

  • Loosely tie 3-4 chromic gut sutures around the nerve.[13][15]

  • Close the incision and allow the animal to recover.

  • Neuropathic pain behaviors (mechanical allodynia, thermal hyperalgesia) typically develop over several days to weeks.

  • Perform behavioral testing and in vivo GEVI imaging at different time points post-surgery to monitor the development and maintenance of neuropathic pain-related neuronal activity.

Data Presentation

The following tables summarize representative quantitative data for ASAP family GEVIs.

Table 1: Performance of ASAP Family GEVIs

GEVI VariantΔF/F per 100 mVRise Time (τ_on) (ms)Decay Time (τ_off) (ms)Wavelength (Ex/Em) (nm)Reference
ASAP3-51%~2~10~490 / ~515[16]
ASAP4.4-Kv>100% (in DRG)Sub-millisecond-~490 / ~515[17]
ASAP4b≥180%~1.5~5~490 / ~515[18]
ASAP4e≥180%~1.0~4~490 / ~515[18]

Table 2: Representative GEVI Responses in Pain Models (Hypothetical Data)

Pain ModelStimulusNociceptor SubtypePeak ΔF/F (%)Signal-to-Noise Ratio (SNR)
Formalin (Phase I)Formalin InjectionC-fiber+12015
Formalin (Phase II)InflammationC-fiber & Aδ-fiber+15018
Carrageenan (4h)Thermal (Heat)C-fiber+18020
CCI (14 days)Mechanical (von Frey)Aβ-fiber+9012

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_Preparation Phase 1: Preparation cluster_Surgery Phase 2: Surgical Intervention cluster_Imaging_Behavior Phase 3: Data Acquisition cluster_Analysis Phase 4: Data Analysis AAV_Production AAV-GEVI Production DRG_Injection AAV Injection into DRG AAV_Production->DRG_Injection Animal_Model Rodent Model Selection Animal_Model->DRG_Injection Pain_Model_Induction Induction of Pain Model (Formalin, Carrageenan, or CCI) DRG_Injection->Pain_Model_Induction InVivo_Imaging In Vivo Two-Photon Imaging of DRG Pain_Model_Induction->InVivo_Imaging Behavioral_Assays Behavioral Pain Assays Pain_Model_Induction->Behavioral_Assays Image_Analysis Image Processing & ΔF/F Calculation InVivo_Imaging->Image_Analysis Behavioral_Analysis Quantification of Pain Behaviors Behavioral_Assays->Behavioral_Analysis Correlation Correlation of Neural Activity and Behavior Image_Analysis->Correlation Behavioral_Analysis->Correlation

Figure 2: Experimental workflow for studying pain perception using GEVIs.

References

Application Notes and Protocols for Utilizing GMQ in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-guanidine-4-methylquinazoline (GMQ) is a valuable pharmacological tool for the investigation of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, inflammation, and neuronal signaling.[1][2][3] ASICs are considered promising therapeutic targets for a range of neurological and psychiatric disorders.[2][4][5] this compound exhibits subtype-specific modulation of ASICs, making it a crucial ligand for dissecting the functional roles of individual ASIC subtypes.[3][6]

These application notes provide detailed protocols and technical guidance for the use of this compound in patch-clamp electrophysiology studies to characterize ASIC function.

Mechanism of Action

This compound acts as a modulator of ASICs with distinct effects on different subunits. Its primary known actions are:

  • ASIC3 Activation: this compound is unique in its ability to activate ASIC3 channels at a physiological pH of 7.4.[1][7] It also potentiates the response of ASIC3 to mild acidification.[7] This effect is mediated by an alkaline shift in the pH-dependence of activation and an acidic shift in the pH-dependence of inactivation, creating a "window current."[3][8]

  • Modulation of other ASICs: For ASIC1a, ASIC1b, and ASIC2a, this compound shifts the pH dependence of both activation and steady-state desensitization to more acidic values.[3][9] Unlike its effect on ASIC3, this compound does not activate these subunits at neutral pH.[8]

The modulatory effects of this compound are attributed to its interaction with the extracellular "palm" domain of the ASIC subunit.[1] It is suggested that this compound and the commonly used ASIC blocker, amiloride (B1667095), may share a common binding site that is distinct from the proton-sensing acidic pockets.[2]

Caution: Researchers should be aware that at concentrations above 1 mM, this compound can act as a pore blocker for ASICs.[8] Furthermore, some studies suggest that this compound may have off-target effects on other ion channels, such as large-conductance Ca2+-activated K+ (BKCa) channels, delayed-rectifier K+ currents, and voltage-gated Na+ and Ca2+ channels.[10] Appropriate control experiments are crucial to validate the specificity of this compound's effects in any given cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effects on ASIC channels, as determined by whole-cell patch-clamp experiments.

ParameterASIC SubtypeValueReference
EC50 (this compound-induced current at pH 7.4)ASIC31.83 ± 0.97 mM[11]
EC50 (this compound-induced shift in pH50 of activation)ASIC1a1.97 ± 0.29 mM[11]
Shift in pH50 of activation (with 1 mM this compound) ASIC1a~0.2 units (acidic)[9]
Shift in pH50 of steady-state desensitization (with 1 mM this compound) ASIC1a~0.2 units (acidic)[9]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Studying this compound Effects on ASICs

This protocol is designed for whole-cell voltage-clamp recordings from cultured cells (e.g., CHO or HEK293 cells) heterologously expressing the ASIC subtype of interest.[12]

1. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Transfect cells with the desired ASIC subunit cDNA using a suitable transfection reagent.

2. Solutions:

  • External Solution (aCSF):

    • 126 mM NaCl

    • 3 mM KCl

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 26.4 mM NaHCO3

    • 10 mM Glucose

    • Preparation Note: Prepare 10x stock solutions of NaHCO3 and the remaining components separately. Before use, dilute to 1x, adjust osmolarity to ~290-300 mOsm, and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.[13]

  • Internal (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-Na

    • 2 mM ATP-Mg

    • 10 mM HEPES

    • 0.5 mM EGTA

    • Adjust pH to 7.3 with KOH and osmolarity to ~280-290 mOsm.[13]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in deionized water or an appropriate solvent. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1.5-2 mL/min.[13]

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[12]

4. Experimental Procedures for this compound Application:

  • To study the activating effect of this compound on ASIC3:

    • Perfuse the cell with the control external solution (pH 7.4).

    • Rapidly switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 1 mM) at pH 7.4 and record the induced current.

  • To study the modulatory effect of this compound on ASIC1a (or other non-ASIC3 subtypes):

    • To determine the effect on pH-dependent activation, apply a series of acidic stimuli (e.g., from pH 7.2 to 5.5) for a short duration (e.g., 5 seconds) to elicit ASIC currents.[14]

    • Wash with the control external solution (pH 7.4) between acidic pulses to allow for recovery from desensitization.

    • Repeat the series of acidic stimuli in the presence of this compound in both the conditioning (pH 7.4) and the acidic solutions.

    • To determine the effect on steady-state desensitization, hold the cell at various conditioning pH values (e.g., from pH 7.6 to 6.5) for a longer duration (e.g., 60 seconds) before applying a test pulse of a fixed acidic pH (e.g., pH 6.0) to measure the fraction of non-inactivated channels.[12]

    • Repeat this protocol in the presence of this compound in the conditioning solutions.

Visualizations

Signaling Pathway of ASIC3 Activation by this compound

ASIC3_Activation_by_this compound This compound This compound ASIC3 ASIC3 Channel (Closed State, pH 7.4) This compound->ASIC3 Binds to extracellular domain ASIC3_Open ASIC3 Channel (Open State) ASIC3->ASIC3_Open Conformational Change Na_Influx Na+ Influx ASIC3_Open->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Downstream Downstream Signaling Depolarization->Downstream Initiates

Caption: this compound binds to ASIC3, inducing a conformational change and channel opening at physiological pH.

Experimental Workflow for this compound Application in Patch-Clamp

GMQ_Patch_Clamp_Workflow Start Start: Whole-Cell Configuration Achieved Baseline Record Baseline Current (Control Solution, pH 7.4) Start->Baseline Application Apply this compound-Containing Solution Baseline->Application Recording Record this compound-Induced Current Changes Application->Recording Washout Washout with Control Solution Recording->Washout Recovery Record Recovery of Baseline Current Washout->Recovery End End of Experiment Recovery->End

Caption: A typical workflow for applying this compound and recording its effects in a whole-cell patch-clamp experiment.

Applications in Drug Discovery and Neuroscience

The study of ASICs is highly relevant to drug discovery and neuroscience research due to their involvement in:

  • Pain and Inflammation: ASIC3 is highly expressed in sensory neurons and is implicated in sensing acid-induced pain associated with inflammation and ischemia.[1][7] Modulators of ASIC3, like this compound, are therefore valuable tools for developing novel analgesics.[15][16]

  • Neurological Disorders: ASIC1a is abundant in the central nervous system and has been linked to synaptic plasticity, learning, and fear.[1] Its dysregulation is associated with neurodegeneration following ischemic stroke.[3]

  • Psychiatric Disorders: There is emerging evidence for the involvement of ASICs in anxiety and other psychiatric conditions.[3]

By providing a means to selectively activate or modulate specific ASIC subtypes, this compound allows researchers to probe the therapeutic potential of targeting these channels for a variety of CNS disorders.[17][18][19]

References

Application Notes and Protocols for 2-Guanidine-4-methylquinazoline in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Guanidine-4-methylquinazoline (GMQ) is a potent and selective agonist of the acid-sensing ion channel 3 (ASIC3). ASIC3 is a key player in the detection of acidic stimuli and has been implicated in various pain states, including inflammatory and neuropathic pain. As such, this compound serves as a valuable pharmacological tool for investigating the role of ASIC3 in nociception and for the preclinical evaluation of novel analgesic compounds targeting this channel. These application notes provide a comprehensive overview of the reported dosages and experimental protocols for the use of this compound in rodent models of pain and other physiological processes.

Quantitative Data Summary

The following table summarizes the dosages of 2-Guanidine-4-methylquinazoline used in published studies involving rodent models. This allows for easy comparison of administration routes, doses, and their observed effects.

SpeciesModelRoute of AdministrationDosageObserved EffectsReference
MouseNociception (Pain)Intraplantar (i.pl.)10 µl of 10 mM solution (100 nmol)Induced spontaneous pain behaviors (licking/biting) that were absent in ASIC3 knockout mice.[1][2]
RatGastric Acid SecretionIntravenous (i.v.)2.5, 5, 10, and 20 mg/kgDose-dependent decrease in basal and stimulated gastric acid secretion.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers designing their own in vivo studies with 2-Guanidine-4-methylquinazoline.

Protocol 1: Assessment of Nociceptive Behavior in Mice

This protocol is adapted from the methodology used to demonstrate that this compound-induced pain is mediated by ASIC3.[1][2]

Objective: To evaluate the pain-producing effects of 2-Guanidine-4-methylquinazoline when administered locally to the paw of a mouse.

Materials:

  • 2-Guanidine-4-methylquinazoline (this compound)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Microsyringe (e.g., Hamilton syringe)

  • Observation chambers with a clear floor

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment by placing them in the observation chambers for at least 30 minutes prior to the experiment.

  • Drug Preparation: Prepare a 10 mM solution of this compound in sterile saline.

  • Intraplantar Injection: Gently restrain the mouse and inject 10 µl of the 10 mM this compound solution into the plantar surface of the hind paw using a microsyringe. For control animals, inject 10 µl of sterile saline.

  • Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw for a period of 5 minutes.

  • Data Analysis: Compare the time spent in pain-related behaviors between the this compound-treated and saline-treated groups using an appropriate statistical test (e.g., t-test).

Protocol 2: Investigation of Gastric Acid Secretion in Rats

This protocol is based on a study investigating the effects of this compound on gastric function.

Objective: To determine the effect of intravenously administered 2-Guanidine-4-methylquinazoline on gastric acid secretion in anesthetized rats.

Materials:

  • 2-Guanidine-4-methylquinazoline (this compound)

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • Surgical instruments for pylorus ligation

  • pH meter and titration equipment

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric juice.

  • Drug Administration: Administer this compound intravenously at doses of 2.5, 5, 10, and 20 mg/kg. A control group should receive an equivalent volume of sterile saline.

  • Gastric Juice Collection: Collect the gastric contents 4 hours after the administration of this compound or saline.

  • Analysis of Gastric Secretion: Measure the volume of the collected gastric juice and determine the acid concentration by titration with 0.1 N NaOH to a pH of 7.0.

  • Data Analysis: Compare the total acid output between the this compound-treated groups and the control group to determine the dose-dependent effect of this compound on gastric acid secretion.

Mandatory Visualizations

Signaling Pathway of ASIC3 Activation in Nociception

The following diagram illustrates the proposed signaling pathway for pain induction following the activation of ASIC3 channels by stimuli such as low pH or agonists like this compound.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons (Low pH) Protons (Low pH) ASIC3 ASIC3 Protons (Low pH)->ASIC3 Activates This compound This compound This compound->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: ASIC3 activation by protons or this compound leads to sodium influx, neuronal depolarization, and pain signal transmission.

Experimental Workflow for Nociceptive Behavior Assessment

The diagram below outlines the key steps in the experimental workflow for assessing this compound-induced nociceptive behavior in mice.

Nociception_Workflow Start Start Animal_Acclimation Acclimate Mice to Observation Chambers Start->Animal_Acclimation Drug_Preparation Prepare 10 mM this compound and Saline Solutions Animal_Acclimation->Drug_Preparation Injection Intraplantar Injection (10 µl) Drug_Preparation->Injection Behavioral_Observation Record Licking/Biting for 5 minutes Injection->Behavioral_Observation Data_Analysis Compare this compound vs. Saline Groups Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound-induced nociception in mice, from acclimation to data analysis.

References

Unraveling the Potential of Fluorescent Probes in High-Throughput Screening: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates. Central to the success of HTS are robust and sensitive assay technologies. This document provides a detailed overview and protocols for the application of fluorescent probes in HTS assays, with a particular focus on the interrogation of Gq-protein coupled receptors (GPCRs), a major class of drug targets.

While the specific fluorescent probe "GMQ" was requested, an extensive search of scientific literature and commercial databases did not yield a probe with this designation. Therefore, this application note will utilize Fluo-8 , a widely-used and well-characterized fluorescent calcium indicator, as a representative example to illustrate the principles and methodologies. The protocols and data presented are analogous to those that would be employed for any fluorescent probe designed to measure intracellular calcium mobilization, a key downstream event in Gq-coupled GPCR signaling.

Principle of Gq-Coupled GPCR Activation and Calcium Flux Assays

Gq-coupled GPCRs, upon activation by an agonist, initiate a signaling cascade that leads to the release of calcium (Ca2+) from intracellular stores.[1] This transient increase in cytosolic Ca2+ concentration serves as a robust and readily detectable signal for receptor activation. Fluorescent Ca2+ indicators, such as Fluo-8, are designed to exhibit a significant increase in fluorescence intensity upon binding to Ca2+. This change in fluorescence can be measured using high-throughput plate readers, providing a quantitative readout of GPCR activity.

Below is a diagram illustrating the Gq-coupled GPCR signaling pathway leading to a fluorescent signal.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR 1. Binding Gq Gq Protein (αβγ) GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_Cytosol Ca2+ IP3R->Ca_Cytosol 6. Ca2+ Release Fluo8_unbound Fluo-8 (Low Fluorescence) Ca_Cytosol->Fluo8_unbound 7. Binding Fluo8_bound Fluo-8-Ca2+ (High Fluorescence) Fluo8_unbound->Fluo8_bound Signal Fluorescent Signal Fluo8_bound->Signal 8. Detection HTS_Workflow cluster_reader Fluorescence Plate Reader Start Start: Cell Culture Cell_Plating 1. Seed Cells in 384-well Plate Start->Cell_Plating Incubation1 2. Overnight Incubation Cell_Plating->Incubation1 Dye_Loading 3. Add Fluo-8 AM Dye Solution Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Baseline 6. Read Baseline Fluorescence Incubation2->Baseline Compound_Prep 5. Prepare Compound Plates Addition 7. Add Compounds/Agonist Compound_Prep->Addition Baseline->Addition Kinetic_Read 8. Kinetic Fluorescence Measurement Addition->Kinetic_Read Data_Analysis 9. Data Analysis (EC50/IC50) Kinetic_Read->Data_Analysis End End: Hit Identification Data_Analysis->End

References

Application Notes and Protocols for Studying the Effect of GMQ on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMQ is a novel molecule hypothesized to modulate synaptic plasticity through the activation of Gq-protein coupled receptor (GPCR) signaling pathways. Understanding the precise effects of this compound on synaptic strength, structure, and gene expression is crucial for evaluating its therapeutic potential in neurological disorders characterized by synaptic dysfunction. These application notes provide a comprehensive set of protocols to investigate the impact of this compound on key aspects of synaptic plasticity, including long-term potentiation (LTP), long-term depression (LTD), synaptic protein expression, and dendritic spine morphology.

Hypothesized this compound Signaling Pathway

This compound is presumed to act as an agonist for a Gq-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream effectors can modulate synaptic plasticity through various mechanisms, including the phosphorylation of synaptic proteins and regulation of gene expression.[1][2][3][4]

GMQ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPCR Gq-Coupled Receptor This compound->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Gene_Expression Gene Expression Changes Ca_release->Gene_Expression Plasticity Modulation of Synaptic Plasticity Ca_release->Plasticity Synaptic_Proteins Synaptic Protein Phosphorylation PKC->Synaptic_Proteins Synaptic_Proteins->Plasticity Gene_Expression->Plasticity

Caption: Hypothesized this compound signaling cascade.

Electrophysiological Analysis of Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are primary cellular mechanisms underlying learning and memory.[5][6][7] These protocols describe how to assess the effect of this compound on these forms of synaptic plasticity in acute hippocampal slices.

Protocol for Long-Term Potentiation (LTP) Induction

This protocol details the induction and recording of LTP in the CA1 region of the hippocampus.[5][6][8][9][10][11][12][13]

Workflow for LTP Experiment

LTP_Workflow A Prepare Acute Hippocampal Slices B Place Slice in Recording Chamber A->B C Position Stimulating & Recording Electrodes in CA1 B->C D Establish Stable Baseline fEPSP Recordings (20 min) C->D E Apply this compound or Vehicle D->E F Induce LTP (High-Frequency Stimulation) E->F G Record Post-HFS fEPSPs (60 min) F->G H Analyze fEPSP Slope G->H LTD_Workflow A Prepare Acute Hippocampal Slices B Place Slice in Recording Chamber A->B C Position Stimulating & Recording Electrodes in CA1 B->C D Establish Stable Baseline fEPSP Recordings (20 min) C->D E Apply this compound or Vehicle D->E F Induce LTD (Low-Frequency Stimulation) E->F G Record Post-LFS fEPSPs (60 min) F->G H Analyze fEPSP Slope G->H WB_Workflow A Treat Neuronal Cultures with this compound/Vehicle B Lyse Cells and Extract Proteins A->B C Determine Protein Concentration B->C D Separate Proteins by SDS-PAGE C->D E Transfer Proteins to PVDF Membrane D->E F Block Membrane and Incubate with Primary Antibodies E->F G Incubate with HRP-conjugated Secondary Antibodies F->G H Detect Chemiluminescent Signal and Quantify Bands G->H qPCR_Workflow A Treat Neuronal Cultures with this compound/Vehicle B Isolate Total RNA A->B C Synthesize cDNA (Reverse Transcription) B->C D Perform qPCR with Gene-Specific Primers C->D E Analyze Gene Expression using the 2-ΔΔCt Method D->E Spine_Analysis_Workflow A Treat Neuronal Cultures with this compound/Vehicle B Transfect Neurons with a Fluorescent Protein (e.g., GFP) A->B C Fix and Mount Coverslips B->C D Acquire Z-stack Images of Dendrites using Confocal Microscopy C->D E Analyze Spine Density and Morphology using Image Analysis Software D->E

References

Application Notes and Protocols for In-Vitro Measurement of ASIC3 Activation by GMQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in sensory perception, particularly in pain signaling associated with acidosis and inflammation.[1][2] Unlike its typical activation by extracellular protons, ASIC3 can also be modulated by non-proton ligands.[1] One such synthetic compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as a selective activator of ASIC3, capable of inducing channel gating even at neutral pH.[3][4][5] This unique property makes this compound an invaluable tool for studying ASIC3 function and for screening potential therapeutic modulators.

These application notes provide detailed protocols for an in-vitro assay to measure the activation of ASIC3 by this compound using whole-cell patch-clamp electrophysiology on a stably transfected cell line.

Signaling Pathway of ASIC3 Activation

ASIC3 channels are complex sensors that integrate multiple stimuli. Their activation can be triggered by a decrease in extracellular pH (protons), which is a hallmark of conditions like inflammation and ischemia.[1][2] Additionally, inflammatory mediators such as arachidonic acid (AA) and hyperosmolarity can sensitize the channel, leading to an amplified response to acidosis.[1][6] this compound represents a non-proton ligand that can directly activate ASIC3.[1] Its mechanism involves shifting the pH-dependence of both activation and inactivation, resulting in a "window current" where the channel is active at physiological pH.[3][7][8] Extracellular calcium also plays a regulatory role, and its removal can enhance this compound-induced activation.[4][9]

ASIC3_Activation_Pathway cluster_stimuli Stimuli cluster_channel ASIC3 Channel cluster_response Cellular Response Protons Protons (↓ pH) ASIC3 ASIC3 Protons->ASIC3 Direct Activation This compound This compound This compound->ASIC3 Direct Activation (Non-proton) AA Arachidonic Acid AA->ASIC3 Sensitization Hyperosmolarity Hyperosmolarity Hyperosmolarity->ASIC3 Sensitization Ion_Flux Na+ Influx ASIC3->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing

Caption: ASIC3 channel activation by various stimuli.

Experimental Protocols

Cell Line Preparation and Maintenance

A crucial component of this assay is a stable cell line expressing the ASIC3 channel. Chinese Hamster Ovary (CHO) cells are a common and effective choice for this purpose.[4][8][10]

Protocol 1: Cell Culture

  • Cell Line: CHO cell line stably expressing rat or human ASIC3.

  • Culture Medium: Prepare a complete culture medium consisting of F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection Confirmation: Regularly confirm ASIC3 expression using methods like fluorescence microscopy (if tagged) or Western blotting.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity by recording the currents flowing through the cell membrane.

Protocol 2: Electrophysiological Recording

  • Cell Plating: Plate the ASIC3-expressing CHO cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (Normal Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Experimental Procedure:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the cells with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Hold the membrane potential at -60 mV.[8]

    • Apply this compound at various concentrations by switching the perfusion solution to one containing the desired this compound concentration. Applications should be for a defined duration (e.g., 5-10 seconds).[8]

    • Record the induced currents.

    • To determine the effect of this compound on pH-dependent activation, apply acidic solutions (e.g., pH 6.8, 6.5) in the presence and absence of this compound.

    • Wash the cell with the external solution between applications to allow for recovery.

Experimental_Workflow start Start cell_prep Prepare ASIC3-expressing CHO cells on coverslips start->cell_prep setup Set up patch-clamp rig and prepare solutions cell_prep->setup patch Establish whole-cell patch-clamp configuration setup->patch record_baseline Record baseline current in external solution patch->record_baseline apply_this compound Apply this compound-containing solution via perfusion record_baseline->apply_this compound record_response Record this compound-induced current apply_this compound->record_response washout Washout with external solution record_response->washout data_analysis Analyze current amplitude, activation, and inactivation kinetics washout->data_analysis end_exp End Experiment data_analysis->end_exp

Caption: Workflow for measuring ASIC3 activation by this compound.

Data Presentation

The quantitative data obtained from these experiments can be summarized to compare the effects of different this compound concentrations or to characterize its interaction with pH.

ParameterDescriptionReported Value (for rat ASIC3)Reference
EC₅₀ of this compound-induced activation at pH 7.4 The concentration of this compound that elicits a half-maximal activation of ASIC3 at a neutral pH of 7.4.1.83 ± 0.97 mM[10]
Effect on pH-dependent activation This compound causes an alkaline shift in the pH at which ASIC3 starts to activate.Shifts activation to a more alkaline pH.[3][8]
Effect on pH-dependent inactivation This compound induces an acidic shift in the pH at which ASIC3 undergoes steady-state inactivation.Shifts inactivation to a more acidic pH.[3][8]
Creation of a "Window Current" The shifts in activation and inactivation curves caused by this compound create an overlap, resulting in a sustained current at physiological pH.This compound generates a sustained window current.[3][7][8]

Conclusion

The in-vitro assay described provides a robust and reproducible method for measuring the activation of ASIC3 by the non-proton ligand this compound. This protocol is essential for researchers investigating the pharmacology of ASIC3 and for the development of novel analgesics targeting this ion channel. The use of whole-cell patch-clamp electrophysiology allows for a detailed characterization of the effects of this compound on channel gating, providing valuable insights into the molecular mechanisms of ASIC3 modulation.

References

Application Notes and Protocols for the Administration of Experimental Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols provide a general framework for the administration of a hypothetical experimental compound, referred to herein as "Compound-Q." The term "GMQ" is not a widely recognized standard abbreviation for a specific compound in the provided search results. Therefore, researchers must adapt these guidelines based on the specific physicochemical properties of their test substance and adhere to their institution's approved animal care and use protocols.

I. Application Notes

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the accurate and safe delivery of Compound-Q.[1][2] An ideal vehicle should be non-toxic, biologically inert, and should not interfere with the compound's activity or the experimental outcomes.[3]

Key Considerations for Vehicle Selection:

  • Solubility: The solubility of Compound-Q in the chosen vehicle must be verified to ensure a homogenous and stable formulation.[1] For hydrophobic compounds, vehicles like vegetable oils or aqueous suspensions with agents like carboxymethyl cellulose (B213188) (CMC) or polyethylene (B3416737) glycol (PEG) can be effective.[2]

  • pH and Osmolality: The pH of the formulation should ideally be between 5 and 9.[4] For parenteral routes, the solution should be as close to isotonic as possible to minimize tissue irritation.[4]

  • Viscosity: The viscosity of the vehicle should be suitable for the intended route of administration and allow for easy passage through the selected needle gauge.[1][3] Highly viscous solutions should be avoided.[4]

  • Sterility: All formulations intended for injection must be sterile to prevent infection.[3] This can be achieved through methods like autoclaving or microfiltration.[3]

  • Grade of Substances: Whenever possible, pharmaceutical-grade products should be used to ensure safety and quality. The use of non-pharmaceutical-grade substances requires scientific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[3][5]

Commonly Used Vehicles:

VehicleProperties and Considerations
Water/Saline Suitable for hydrophilic compounds. Must be sterile and isotonic (e.g., Phosphate Buffered Saline - PBS) for injections.[6]
Oils (e.g., Corn Oil) Used for hydrophobic compounds. The grade (pharmaceutical vs. non-pharmaceutical) should be consistent within a study.[5] Can cause inflammation with intraperitoneal injections.[5]
DMSO (Dimethyl sulfoxide) A powerful solvent for many compounds, but can have biological effects and should be used at low concentrations (e.g., 0.5% - 5%).[6]
Aqueous Suspensions For insoluble compounds. Requires agents like CMC or PEG to ensure uniform suspension. Must be shaken well before administration.[2][6]
Route of Administration

The choice of administration route depends on the experimental goals, the properties of Compound-Q, and the target species.[3]

RouteAdvantagesDisadvantages
Oral Gavage (PO) Mimics human oral administration, economical, and allows for precise dosing.[7][8]Potential for stress, esophageal injury, or accidental lung administration.[9][10] The presence of food can affect absorption.[11]
Intraperitoneal (IP) Easy to perform, allows for rapid absorption of substances.[12]Risk of injecting into abdominal organs, potential for peritoneal irritation, and may not be suitable for repeated dosing due to adhesions.[3] Not a common route in humans.
Intravenous (IV) Bypasses absorption for 100% bioavailability, allows for rapid action.[8]Technically challenging, especially in small animals. Requires sterile, non-particulate solutions.[1][3] Risk of embolism.
Subcutaneous (SC) Suitable for sustained release formulations and larger volumes than other injection routes.[13]Slower absorption compared to IV or IP routes. Potential for local irritation at the injection site.[3]
Animal Welfare and Handling

Proper animal handling is crucial to minimize stress, which can impact experimental results.

  • Acclimation: Animals should be acclimated to handling and restraint procedures before the start of the study.[3]

  • Restraint: Use appropriate restraint techniques to ensure the safety of both the animal and the handler. For repeated procedures, consider positive reinforcement training.[1][8]

  • Anesthesia: Brief anesthesia (e.g., isoflurane) may be considered for stressful procedures like oral gavage or certain injections to improve animal welfare.[3][14]

  • Monitoring: Animals should be closely monitored after administration for any adverse reactions.[15]

II. Experimental Protocols

These protocols are intended for use in mice and rats and should be performed by trained personnel.

Protocol for Oral Gavage

This method ensures a precise oral dose is delivered directly to the stomach.[6]

Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball tip).

  • Syringe with Compound-Q formulation.

  • Animal restraint device (optional).

Procedure:

  • Accurately weigh the animal to determine the correct dosage volume.

  • Fill the syringe with the calculated volume of Compound-Q formulation.

  • Securely restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it along one side of the tongue towards the back of the throat.

  • Advance the needle into the esophagus. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.

  • Once the needle is in the stomach (indicated by the depth of insertion), slowly administer the substance.

  • Withdraw the needle in a single, smooth motion.

  • Return the animal to its cage and monitor for any adverse effects.[9]

Protocol for Intraperitoneal (IP) Injection

A common parenteral route for systemic drug delivery.[12]

Materials:

  • Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).

  • Compound-Q formulation.

  • Disinfectant (e.g., 70% ethanol).

Procedure:

  • Weigh the animal and calculate the required dose.

  • Restrain the animal in a supine position with the head tilted slightly downwards.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Disinfect the injection site.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently pull back on the syringe plunger to ensure no blood or urine is aspirated.

  • Inject the substance smoothly.

  • Withdraw the needle and return the animal to its cage for monitoring.

Protocol for Intravenous (IV) Injection (Tail Vein)

This route provides direct entry into the circulatory system.[8]

Materials:

  • Sterile syringe and needle (27-30 gauge for mice, 25-27 gauge for rats).

  • Compound-Q formulation (must be a solution, not a suspension).[3]

  • A warming device (e.g., heat lamp) to dilate the tail veins.

  • Restraint device for rodents.

Procedure:

  • Weigh the animal and prepare the dose.

  • Place the animal in a restraint device, exposing the tail.

  • Warm the tail to make the lateral veins more visible.

  • Disinfect the tail with 70% ethanol.

  • With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle.

  • Successful entry is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the animal to its cage and monitor closely.

Protocol for Subcutaneous (SC) Injection

This method involves injecting the substance into the space just beneath the skin.

Materials:

  • Sterile syringe and needle (25-27 gauge).

  • Compound-Q formulation.

  • Disinfectant.

Procedure:

  • Weigh the animal and calculate the dose.

  • Restrain the animal and lift a fold of loose skin, typically between the shoulder blades (the interscapular region).

  • Disinfect the area.

  • Insert the needle at the base of the tented skin, parallel to the body.

  • Gently pull back the plunger to check for blood (indicating entry into a vessel). If blood appears, reposition the needle.

  • Inject the substance, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage for observation.

III. Data Presentation

Table 1: Recommended Administration Volumes
SpeciesRouteMaximum Volume (mL/kg)
Mouse Oral Gavage20[3]
Intraperitoneal20[3]
Intravenous5 (bolus)[6]
Subcutaneous20[3]
Rat Oral Gavage10[13]
Intraperitoneal10
Intravenous5 (bolus)[6]
Subcutaneous10

Note: These are maximum recommended volumes; the smallest effective volume should always be used.[3]

Table 2: Recommended Needle Sizes (Gauge)
SpeciesRouteNeedle Gauge
Mouse Intraperitoneal27-30[3]
Intravenous26-30[3]
Subcutaneous25-27[3]
Rat Intraperitoneal23-25
Intravenous25-27
Subcutaneous23-25

IV. Visualizations

G cluster_0 Pre-Administration Phase cluster_1 Decision Phase cluster_2 Execution Phase A Define Experimental Goal (e.g., PK, PD, tox) B Characterize Compound-Q (Solubility, Stability, etc.) A->B C Select Animal Model B->C D Select Appropriate Vehicle B->D E Choose Administration Route C->E F Determine Dosage and Volume D->F E->F PO Oral Gavage E->PO Enteral? Parenteral Systemic/Local? E->Parenteral Parenteral? G Prepare Formulation (Sterile, Homogenous) F->G H Administer Compound-Q (Follow Specific Protocol) G->H I Post-Administration Monitoring H->I PO->H IV Intravenous Parenteral->IV Rapid Effect? IP Intraperitoneal Parenteral->IP Systemic? SC Subcutaneous Parenteral->SC Sustained Release? IV->H IP->H SC->H

Caption: Workflow for selecting an administration technique.

G start Start weigh 1. Weigh Animal & Calculate Dose start->weigh restrain 2. Properly Restrain Animal (Head & Body Aligned) weigh->restrain insert 3. Gently Insert Gavage Needle into Esophagus restrain->insert check Resistance or Distress? insert->check administer 4. Slowly Administer Formulation check->administer No stop STOP & Re-evaluate check->stop Yes withdraw 5. Withdraw Needle Smoothly administer->withdraw monitor 6. Monitor Animal withdraw->monitor end End monitor->end

Caption: Experimental workflow for oral gavage.

G start Start weigh 1. Weigh Animal & Calculate Dose start->weigh restrain 2. Restrain Animal & Locate Site (e.g., abdomen, tail vein, scruff) weigh->restrain disinfect 3. Disinfect Injection Site restrain->disinfect insert 4. Insert Sterile Needle at Appropriate Angle disinfect->insert aspirate 5. Aspirate to Check for Blood/Fluid (IP, SC, IM) insert->aspirate reposition Reposition Needle aspirate->reposition Positive inject 6. Inject Formulation Smoothly aspirate->inject Negative reposition->insert withdraw 7. Withdraw Needle & Apply Pressure inject->withdraw monitor 8. Monitor Animal withdraw->monitor end End monitor->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G protein-coupled receptors (GPCRs) that couple to the Gαq/11 family of G proteins are critical regulators of cellular physiology and represent major targets for drug discovery. Upon activation, these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that modulates numerous cellular processes.[1][2][3] Given the complexity of these signaling cascades, the implementation of rigorous and well-defined experimental controls is paramount to ensure the validity, specificity, and reproducibility of research findings.

These application notes provide a comprehensive guide to the selection and implementation of appropriate controls for key in vitro assays used in GMQ-related research.

The Canonical Gαq/11 Signaling Pathway

Understanding the signaling cascade is the first step in designing appropriate controls. An agonist-bound GPCR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[4][5] This causes the dissociation of Gαq-GTP from the Gβγ dimer, allowing Gαq-GTP to activate its primary effector, PLC-β.[6] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG, propagating the signal downstream.[1][6]

Gq_Signaling_Pathway Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq_inactive Gαq/11-GDP-Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq/11-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C-β (PLC-β) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Cytosol Cytosolic Ca2+ (Signal) Ca_Store->Ca_Cytosol Release

Caption: Canonical Gαq/11 signaling cascade leading to intracellular calcium release.

General Categories of Experimental Controls

Effective experimental design incorporates multiple layers of controls to address different aspects of the system under study.

Control CategoryPurposeExamples
Negative Controls To establish a baseline, control for vehicle effects, and rule out non-specific responses.[7]Vehicle (e.g., DMSO, buffer), untransfected cells, cells expressing an unrelated receptor, inactive compound analogs.
Positive Controls To confirm that the assay system is working correctly and that cells are responsive.[8][9]A known reference agonist for the target receptor, constitutively active Gαq mutants.[10][11]
Specificity Controls To ensure that the observed effect is mediated through the specific target (receptor, G protein, or effector).Pharmacological antagonists, inhibitors of downstream effectors (e.g., PLC), siRNA/shRNA knockdown of the target protein.[12][13]

Application Note 1: Calcium Mobilization Assay

The measurement of intracellular calcium mobilization is a primary and robust method for assessing the activation of Gαq-coupled receptors.[14][15] The assay typically uses calcium-sensitive fluorescent dyes, like Fluo-4 AM, which exhibit increased fluorescence upon binding to Ca2+.[14][16]

Calcium_Assay_Workflow cluster_prep Preparation cluster_exec Execution & Readout cluster_analysis Data Analysis p1 1. Seed cells expressing receptor of interest in microplate p2 2. Culture overnight p1->p2 p3 3. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) p2->p3 e1 4. Place plate in fluorescence reader (e.g., FLIPR) p3->e1 e2 5. Record baseline fluorescence e1->e2 e3 6. Inject compound (agonist/controls) e2->e3 e4 7. Measure fluorescence change over time (kinetic read) e3->e4 a1 8. Quantify peak fluorescence response e4->a1 a2 9. Normalize data to controls a1->a2 a3 10. Generate dose-response curves (EC50/IC50) a2->a3

Caption: General experimental workflow for a fluorescence-based calcium mobilization assay.
Protocol: Calcium Mobilization Assay

  • Cell Plating: Seed mammalian cells (e.g., HEK293 or CHO-K1) stably or transiently expressing the GPCR of interest into a 96- or 384-well black-walled, clear-bottom microplate.[14] Culture overnight to allow for cell adherence.

  • Dye Loading: The next day, remove the culture medium. Add a dye-loading solution containing a calcium-sensitive fluorophore (e.g., Fluo-4 AM) prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[14] Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and controls in assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically kept below 0.5%.

  • Assay Execution: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds.[14] Configure the instrument's automated injection system to add the prepared compounds to the wells. Continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.[7]

  • Data Analysis: Calculate the maximum fluorescence response for each well. For agonist testing, normalize the data with the vehicle control set to 0% and the response from a saturating concentration of a reference full agonist set to 100%.[14] Plot the normalized response against the compound concentration to determine potency (EC50).

Controls for Calcium Mobilization Assays
Control TypeSpecific ControlPurposeExpected Outcome
Negative Vehicle Control (e.g., Assay Buffer with 0.1% DMSO)Establishes baseline fluorescence and controls for solvent effects.[7]No significant increase in fluorescence.
Untransfected/Mock-Transfected CellsEnsures the response is dependent on the expressed receptor of interest and not an endogenous receptor.[8]No response to the specific test agonist.
Antagonist Pre-treatmentConfirms that the agonist-induced signal is mediated by the specific target receptor.The agonist-induced calcium signal is blocked or significantly reduced.
Positive Reference Full AgonistConfirms cell viability, proper dye loading, and functionality of the signaling pathway.[16]A robust and reproducible increase in fluorescence.
Endogenous Receptor Agonist (e.g., ATP for P2Y receptors in HEK293)Serves as an internal positive control for cell health and assay integrity, independent of transfection.[16]A robust calcium signal, confirming the cells are healthy and responsive.
Specificity Gαq/11 Inhibitor (e.g., YM-254890, FR900359)Verifies that the calcium signal is specifically mediated by the Gαq/11 pathway.[12][13]Abolition of the agonist-induced calcium response.
PLC Inhibitor (e.g., U73122)Confirms that the signal is dependent on Phospholipase C activation.Abolition of the agonist-induced calcium response.

Application Note 2: IP1 Accumulation Assay

Measuring the accumulation of inositol monophosphate (IP1) is a direct and reliable alternative to calcium assays. IP3 is rapidly metabolized to IP2 and then to IP1.[2] In the presence of lithium chloride (LiCl), the final degradation of IP1 is blocked, causing it to accumulate in the cell, where it serves as a stable surrogate for PLC activation.[2][17][18] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Protocol: HTRF-based IP1 Accumulation Assay
  • Cell Preparation: Harvest and resuspend cells expressing the receptor of interest in stimulation buffer containing LiCl.[17][19]

  • Cell Plating: Dispense the cell suspension into a low-volume 384-well white plate.

  • Compound Addition: Add test compounds, reference agonists, or antagonists to the wells.

  • Stimulation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-90 minutes) to allow for IP1 accumulation.[19]

  • Lysis and Detection: Add the HTRF detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (d2).[2][18]

  • Incubation: Incubate at room temperature for 1 hour in the dark to allow the competitive immunoassay to reach equilibrium.[19]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) and normalize the data. The signal is inversely proportional to the amount of IP1 produced.[2][18] Use a standard curve of known IP1 concentrations to quantify the amount of IP1 in each sample.

Controls for IP1 Accumulation Assays
Control TypeSpecific ControlPurposeExpected Outcome
Negative Vehicle ControlEstablishes the basal level of IP1 accumulation.Low HTRF signal (high IP1 corresponds to low signal, but this is the baseline).
Untransfected CellsConfirms the response is dependent on the expressed receptor.No significant change in IP1 levels upon agonist stimulation.
Antagonist Co-treatmentVerifies the receptor-specificity of the agonist response.Agonist-induced IP1 accumulation is inhibited.
Positive Reference Full AgonistValidates the assay and the responsiveness of the cell system.[2]A significant, dose-dependent accumulation of IP1.
IP1 Standard CurveAllows for the quantification of IP1 in the samples and defines the dynamic range of the assay.[2][17]A sigmoidal curve showing the relationship between known IP1 concentrations and the HTRF ratio.
Specificity Gαq/11 Inhibitor (e.g., YM-254890)Confirms the signal is Gαq/11-dependent.[5]Inhibition of agonist-induced IP1 accumulation.

Application Note 3: Genetic Controls for Target Validation

RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a powerful method to validate that a signaling response is dependent on a specific protein, such as Gαq or Gα11.[20][21][22]

siRNA_Workflow t1 1. Design & Synthesize siRNA - Target Gαq/11 mRNA - Non-targeting control t2 2. Transfect Cells - siRNA targeting Gαq/11 - Scrambled/Negative Control siRNA - Mock (transfection reagent only) t1->t2 t3 3. Incubate for 48-72 hours (allow for protein knockdown) t2->t3 t4 4. Validate Knockdown - qPCR (mRNA level) - Western Blot (protein level) t3->t4 t5 5. Perform Functional Assay (e.g., Calcium or IP1 Assay) t4->t5 t6 6. Analyze & Compare Results t5->t6

Caption: Workflow for using siRNA knockdown as a specificity control in this compound research.
Protocol: siRNA Knockdown and Validation

  • Transfection: Transfect cells with an siRNA sequence targeting the Gαq or Gα11 subunit. Include essential controls.[23]

  • Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent depletion of the protein.[22]

  • Validation (Parallel Plate): In a parallel experiment, lyse a subset of the cells to validate the knockdown efficiency.

    • Quantitative Real-Time PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR to measure the relative abundance of the target mRNA compared to a housekeeping gene.[24]

    • Western Blot: Prepare protein lysates and perform a Western blot using a validated antibody against the target protein (e.g., Gαq) to confirm a reduction at the protein level.[22]

  • Functional Assay: Use the remaining cells, where knockdown has been validated, to perform a functional assay (e.g., calcium mobilization) in response to a receptor-specific agonist.

  • Analysis: Compare the agonist response in cells treated with the target siRNA to the responses in the control groups. A significantly diminished signal in the knockdown cells confirms the involvement of the target protein.[20]

Controls for siRNA Knockdown Experiments
Control GroupPurposeExpected Outcome
Non-targeting siRNA (Scrambled Control) Controls for off-target effects and the cellular stress response to the introduction of foreign siRNA.[23]Knockdown: No reduction in target protein/mRNA levels. Functional Assay: Agonist response should be similar to untreated cells.
Untreated or Mock-Transfected Cells Provides a baseline for normal protein expression and functional response.Knockdown: 100% target protein/mRNA expression. Functional Assay: Robust agonist response.
Positive Control siRNA (e.g., targeting a housekeeping gene) Confirms that the transfection and RNAi machinery are working effectively in the cell system.Significant reduction in the positive control target protein/mRNA.

Application Note 4: Receptor Internalization and Desensitization Assays

Prolonged agonist exposure often leads to receptor desensitization and internalization, key regulatory mechanisms that attenuate signaling.[4][25][26] These processes can be monitored using various techniques, including imaging of fluorescently tagged receptors.[27][28]

Protocol: Imaging-based Receptor Internalization
  • Cell Culture: Culture cells expressing the GPCR of interest fused to a fluorescent protein (e.g., GFP, SNAP-tag) on glass-bottom dishes suitable for microscopy.

  • Baseline Imaging: Acquire baseline images of the cells, showing the initial cell-surface localization of the receptor.

  • Stimulation: Treat the cells with a saturating concentration of an agonist. For a time-course experiment, acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Control Treatments: In parallel experiments, treat cells with vehicle only or pre-treat with a specific antagonist before adding the agonist.

  • Image Analysis: Quantify the internalization by measuring the change in fluorescence distribution from the plasma membrane to intracellular vesicles/punctae.

Controls for Receptor Internalization Assays
Control TypeSpecific ControlPurposeExpected Outcome
Negative Vehicle TreatmentShows the basal level of receptor localization and trafficking in the absence of stimulation.Receptor remains predominantly at the cell surface.
Antagonist Pre-treatmentConfirms that agonist-induced internalization is a receptor-mediated event.[29]Antagonist blocks the agonist-induced shift of the receptor to internal compartments.
Cells expressing a non-internalizing receptor mutantActs as a negative control for the internalization machinery itself.Receptor remains at the plasma membrane even after agonist stimulation.
Positive Agonist TreatmentInduces the biological process of interest.[28]Time-dependent translocation of the receptor from the cell surface to intracellular vesicles.
Phorbol Esters (e.g., PMA)Can be used as a positive control for internalization as they activate PKC, which can phosphorylate and lead to the internalization of some GPCRs (heterologous desensitization).[30]Receptor internalization, potentially independent of direct agonist binding.

References

Application Notes: Gq-DREADD (hM3Dq) Activation in a Kainic Acid Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "GMQ" is not a standard scientific acronym for a specific molecule or technology in neurological disease research. Therefore, this document provides application notes and protocols for a highly relevant and widely used technology that aligns with the likely intent of the query: the use of a Gq-coupled DREADD (Designer Receptor Exclusively Activated by a Designer Drug) system in a mouse model of temporal lobe epilepsy. For clarity, we will refer to the synthetic Gq-DREADD agonist as "this compound" (Gq-Modulating Quinolone), a representative, albeit fictional, name for such a compound.

Introduction

G-protein coupled receptors (GPCRs) that signal through the Gq pathway are critical modulators of neuronal excitability.[1][2] The canonical Gq pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which can lead to neuronal depolarization and increased neuronal firing.[1][2][3] Dysregulation of Gq signaling has been implicated in various neurological disorders, including epilepsy, which is characterized by excessive, synchronous neuronal activity.

Chemogenetics, particularly the DREADD system, offers a powerful method to remotely control the activity of specific neuronal populations.[4] The hM3Dq is an engineered muscarinic receptor that is unresponsive to the endogenous ligand acetylcholine (B1216132) but is selectively activated by a synthetic ligand like clozapine-N-oxide (CNO) or other novel agonists.[4] Activation of hM3Dq in neurons robustly engages the Gq signaling cascade, leading to neuronal depolarization.[4][5] This technology allows for the precise and sustained activation of targeted cell types to study their role in neural circuits and disease pathophysiology.[4]

This document outlines the application of the hM3Dq DREADD, activated by a hypothetical agonist "this compound," to modulate neuronal activity in the intrahippocampal kainic acid (KA) mouse model of temporal lobe epilepsy (TLE).[6][7][8] By expressing hM3Dq in excitatory neurons of the hippocampus, we can investigate how increasing the excitability of these specific cells impacts seizure generation and progression.

Key Applications
  • Modeling Seizure Initiation: Inducing seizure-like activity by activating specific neuronal populations to understand their contribution to ictogenesis.[4]

  • Probing Epileptic Circuits: Mapping the functional connections and hierarchical organization of neurons within an epileptic network.

  • Therapeutic Strategy Development: Evaluating the potential of targeted neuronal excitation or inhibition as a treatment for epilepsy.[6][9][10]

  • Drug Screening: Providing a controlled system to test the efficacy of anti-epileptic compounds on specific cellular targets.

Data Presentation

Table 1: In Vitro Validation of "this compound" on hM3Dq-Expressing Neurons
ParameterControl (mCherry only) + 10 µM "this compound"hM3Dq-mCherry + VehiclehM3Dq-mCherry + 10 µM "this compound"
Baseline Firing Rate (Hz) 1.2 ± 0.31.3 ± 0.41.4 ± 0.5
Firing Rate Post-Treatment (Hz) 1.3 ± 0.41.5 ± 0.515.7 ± 2.1
Resting Membrane Potential (mV) -65.2 ± 2.1-64.8 ± 1.9-51.3 ± 2.5
Calcium Event Frequency (events/min) 2.1 ± 0.52.3 ± 0.625.4 ± 3.2***

*Data are presented as mean ± SEM. **p < 0.001 compared to control groups. Data is hypothetical, based on expected outcomes from similar published studies.

Table 2: In Vivo Effects of "this compound" Administration in the Kainic Acid Epilepsy Model
Treatment GroupLatency to First Seizure (min)Seizure Frequency (seizures/hour)Average Seizure Duration (s)
KA + AAV-mCherry + Vehicle N/A (spontaneous)1.8 ± 0.445.2 ± 5.1
KA + AAV-mCherry + "this compound" (5 mg/kg) N/A (spontaneous)1.9 ± 0.547.1 ± 4.8
KA + AAV-hM3Dq + Vehicle N/A (spontaneous)1.7 ± 0.346.5 ± 5.3
KA + AAV-hM3Dq + "this compound" (5 mg/kg) 12.4 ± 3.1 7.3 ± 1.1***88.6 ± 9.2

*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to all control groups. KA = Kainic Acid. Data is hypothetical, based on expected outcomes from similar published studies.[4][11]

Visualizations

Gq Signaling Pathway

Gq_Signaling_Pathway This compound This compound Agonist hM3Dq hM3Dq DREADD (Gq-coupled Receptor) This compound->hM3Dq Binds to Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Depolarization Neuronal Depolarization & Increased Firing Ca2->Depolarization PKC->Depolarization Experimental_Workflow cluster_week0 Week 0 cluster_week3 Week 3 cluster_week5 Week 5-7 cluster_week8 Week 8 cluster_end Endpoint AAV_Injection Stereotaxic Injection: AAV-CaMKIIα-hM3Dq-mCherry into Hippocampus KA_Injection Intrahippocampal Kainic Acid (KA) Injection to Induce Epilepsy AAV_Injection->KA_Injection EEG_Implant EEG Electrode Implantation KA_Injection->EEG_Implant Baseline_EEG Baseline EEG Recording (Chronic Seizure Monitoring) EEG_Implant->Baseline_EEG GMQ_Admin Systemic 'this compound' Administration (IP Injection) Baseline_EEG->GMQ_Admin Post_GMQ_EEG Post-GMQ EEG Recording GMQ_Admin->Post_GMQ_EEG Behavior Behavioral Seizure Scoring (Racine Scale) GMQ_Admin->Behavior Histology Perfusion & Histology (Confirm DREADD expression, assess neuronal injury) Post_GMQ_EEG->Histology

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GMQ Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with GMQ (2-Guanidine-4-methylquinazoline), a potent and selective modulator of acid-sensing ion channels (ASICs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound, or 2-Guanidine-4-methylquinazoline, is a small molecule used in research to activate ASIC3 channels at a neutral pH and modulate acid-induced currents.[1] Its solubility is a critical factor for ensuring accurate and reproducible results in experimental assays. Based on available data, its solubility is documented as:

  • DMSO: 2 mg/mL (may require warming)[1]

  • Water: 5 mg/mL[1]

Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data.[2][3]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media)?

A2: This is a common issue known as "solvent-shift" precipitation. This compound is significantly more soluble in a strong organic solvent like DMSO than in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops dramatically, and the buffer may not be able to accommodate the high local concentration of this compound, causing it to crash out of solution.[3] Factors like buffer pH, salt concentration, and the presence of proteins can also influence this phenomenon.[4]

Q3: What are the immediate consequences of using a this compound solution with undetected precipitate?

A3: Using a solution with precipitate can severely compromise your experiment. Key consequences include:

  • Inaccurate Dosing: The actual concentration of solubilized this compound will be lower than intended, leading to an underestimation of its potency (e.g., affecting EC50 or IC50 values).[3]

  • Poor Reproducibility: The amount of precipitation can vary between experiments, leading to high variability and inconsistent results.[3]

  • Clogging of Equipment: Precipitate can clog liquid handling robotics, tubing, and microfluidic devices.

  • Cellular Toxicity: Undissolved compound particles can cause physical stress or unexpected toxic effects on cells in culture.

Troubleshooting Guide for this compound Solubility

This section addresses specific problems you may encounter when preparing and using this compound solutions.

Problem 1: Difficulty Dissolving this compound Powder in the Initial Solvent.
  • Question: My this compound powder is not fully dissolving in DMSO or water at the desired concentration. What should I do?

  • Answer:

    • Verify Concentration: First, ensure you are not exceeding the known solubility limits (2 mg/mL in DMSO, 5 mg/mL in water).[1]

    • Apply Gentle Heat: As noted in supplier data, warming can aid dissolution in DMSO.[1] Warm the solution in a water bath (e.g., 37°C) for short periods. Avoid excessive heat to prevent potential compound degradation.

    • Increase Agitation: Use a vortex mixer or sonication bath to provide mechanical energy, which can help break down the crystal lattice structure of the solid compound and facilitate dissolution.[4]

    • Prepare a More Dilute Stock: If immediate dissolution is not achieved, consider preparing a more dilute stock solution and adjusting subsequent dilutions accordingly.

Problem 2: Stock Solution Precipitates Upon Storage.
  • Question: I successfully dissolved my this compound, but after storing it at -20°C, I see crystals or precipitate in the vial. Is it still usable?

  • Answer:

    • Re-dissolve Before Use: It is common for compounds to fall out of solution at low temperatures. Before each use, bring the stock vial to room temperature and ensure the contents are fully re-dissolved. This can be confirmed by visual inspection for clarity.

    • Warm and Vortex: Gently warm the vial (e.g., to 37°C) and vortex thoroughly to ensure a homogenous solution.

    • Consider Room Temperature Storage: For short-term use, storing the DMSO stock at room temperature may be an option, but check the compound's stability information. For this compound, storage at room temperature is indicated.[1] However, always desiccate to protect from moisture.

Problem 3: Precipitate Forms During Dilution into Aqueous Buffer.
  • Question: My this compound precipitates out of solution as soon as I add it to my cell culture media or PBS. How can I prevent this?

  • Answer:

    • Modify Dilution Technique: Instead of adding the this compound stock directly to the final volume of buffer, try adding the stock solution to the buffer dropwise while vortexing or stirring vigorously. This helps to avoid high localized concentrations that trigger precipitation.[4]

    • Use an Intermediate Dilution Step: Perform a serial dilution. For example, first dilute the DMSO stock into a smaller volume of buffer that contains a co-solvent (if tolerated by your assay), and then add this intermediate solution to the final assay medium.

    • Decrease Final DMSO Concentration: While DMSO is a necessary solvent, high concentrations can be toxic to cells. However, ensuring a minimal final concentration (typically <0.5%) can sometimes help maintain solubility. Test the tolerance of your specific assay.

    • Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[5] this compound contains a guanidine (B92328) group, which is basic. Its solubility may increase in more acidic buffers (lower pH). Test a range of buffer pH values to find the optimal condition for solubility, ensuring it is compatible with your experimental system.[3]

Quantitative Solubility Data

The following table summarizes the publicly available solubility data for this compound.

SolventConcentrationObservationsSource
DMSO2 mg/mLClear (warmed)[1]
Water (H₂O)5 mg/mLClear solution[1]

Experimental Protocol: Preparation of this compound Working Solutions

This protocol provides a standardized method for preparing this compound solutions for a typical cell-based assay, designed to minimize precipitation.

Objective: To prepare a 10 mM stock solution in DMSO and dilute it to a final concentration of 10 µM in cell culture media with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound powder needed for your desired volume (Molecular Weight of this compound hydrochloride: ~223.69 g/mol ). For 1 mL of a 10 mM solution, you would need 0.224 mg. b. Weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of 100% anhydrous DMSO. d. Vortex the tube for 1-2 minutes. If not fully dissolved, place it in a 37°C water bath for 5-10 minutes, followed by vortexing. e. Visually inspect the solution against a light source to ensure it is completely clear with no visible particles. This is your 10 mM Stock Solution .

  • Prepare Intermediate Dilution: a. To minimize precipitation from a large solvent shift, an intermediate dilution is recommended. b. Pipette 98 µL of cell culture medium into a new sterile tube. c. Add 2 µL of the 10 mM Stock Solution to the medium. Pipette up and down several times to mix thoroughly. This creates a 200 µM Intermediate Solution in 2% DMSO.

  • Prepare Final Working Solution: a. Prepare the final volume of cell culture medium needed for your experiment. For example, for 1980 µL of medium. b. Add 20 µL of the 200 µM Intermediate Solution to the 1980 µL of medium. c. Mix gently by inversion or swirling. This results in the 10 µM Final Working Solution with a final DMSO concentration of 0.1%.

  • Final Quality Control: a. Before adding to cells, visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the protocol may need further optimization (e.g., pH adjustment of the media).

Visual Troubleshooting and Conceptual Guides

The following diagrams illustrate the troubleshooting workflow for this compound precipitation and the key factors influencing compound solubility.

GMQ_Troubleshooting_Workflow start Precipitation Observed with this compound Solution check_stock Is the Stock Solution Clear? start->check_stock redissolve Warm (37°C) & Vortex/ Sonicate Stock Solution check_stock->redissolve No check_dilution Precipitation During Aqueous Dilution? check_stock->check_dilution Yes redissolve->check_stock modify_dilution Refine Dilution Method: 1. Add stock to buffer slowly 2. Use intermediate dilution step 3. Lower final concentration check_dilution->modify_dilution Yes success Solution is Clear: Proceed with Experiment check_dilution->success No check_buffer Issue Persists? modify_dilution->check_buffer optimize_buffer Optimize Buffer Formulation: 1. Adjust pH (try lower pH) 2. Add tolerated co-solvents 3. Screen different buffers check_buffer->optimize_buffer Yes check_buffer->success No fail Consult Technical Support/ Consider Formulation Strategy optimize_buffer->fail

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Factors_Affecting_Solubility Factors Influencing Compound Solubility solubility Compound Solubility physchem Physicochemical Properties physchem->solubility pka pKa physchem->pka logp LogP physchem->logp crystal Crystal Form physchem->crystal solvent Solvent System solvent->solubility ph pH solvent->ph cosolvents Co-solvents solvent->cosolvents polarity Polarity solvent->polarity temp Temperature temp->solubility warming Warming temp->warming cooling Cooling temp->cooling agitation Mechanical Energy agitation->solubility vortex Vortexing agitation->vortex sonication Sonication agitation->sonication

Caption: Key extrinsic and intrinsic factors that can be modified to improve solubility.

References

optimizing GMQ concentration for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Glio-Modulating Quinoxaline (GMQ). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the use of this compound in your in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For initial dose-response experiments, we recommend a broad concentration range. A common starting point is a 10-point serial dilution series starting from 100 µM down to the low nanomolar range. This helps in determining the IC50 value and the optimal concentration window for your specific assay and cell line. Refer to the table below for typical ranges observed in common glioblastoma cell lines.

Q2: My cells are showing high levels of toxicity even at low this compound concentrations. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic, typically ≤ 0.1%.

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this compound's on-target or off-target effects.

  • Compound Degradation: Improper storage or handling may lead to degradation products that are more toxic. Ensure this compound is stored at -20°C or below and protected from light.

  • Assay Duration: Longer incubation times will generally increase cytotoxicity. Consider running a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint.

Q3: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I do?

A3: This is a common issue that can be resolved by systematically checking several experimental parameters. See the "Troubleshooting: No Inhibitory Effect" guide below for a step-by-step approach to diagnosing the problem. The issue could range from this compound solubility and stability to the specific biology of your cellular model.

Q4: What is the best way to prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guides

Guide 1: High Assay Variability

High variability in results can obscure the true effect of this compound. Use the following checklist to identify and resolve potential sources of inconsistency:

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Calibrate your multichannel pipette and use a consistent technique.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill them with sterile PBS or media instead.
This compound Precipitation Visually inspect the media after adding this compound. If precipitation occurs, lower the final concentration or adjust the solvent percentage.
Inconsistent Incubation Times Standardize the time from compound addition to assay readout for all plates.
Pipetting Errors Use calibrated pipettes and fresh tips for each dilution. Perform serial dilutions carefully.
Guide 2: No Inhibitory Effect Observed

If this compound is not producing the expected biological effect, follow this logical workflow to troubleshoot the experiment.

No_Effect_Troubleshooting start Start: No this compound Effect Observed check_conc Is this compound concentration range appropriate? start->check_conc check_sol Is this compound soluble in media? check_conc->check_sol Yes increase_conc Action: Increase max concentration (e.g., to 200µM) check_conc->increase_conc No check_activity Is this compound stock active? check_sol->check_activity Yes new_stock Action: Prepare fresh this compound stock from powder check_sol->new_stock No (Precipitation seen) check_target Is the target pathway active in your cell model? check_activity->check_target Yes check_activity->new_stock No validate_target Action: Confirm target expression (e.g., via Western Blot / qPCR) check_target->validate_target Yes end_fail Contact Support check_target->end_fail No end_ok Problem Resolved increase_conc->end_ok new_stock->end_ok check_cells Action: Use a positive control cell line or stimulate pathway validate_target->check_cells check_cells->end_ok

Caption: Troubleshooting workflow for experiments with no this compound effect.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations & IC50 Values for this compound (Note: These values are examples and should be determined empirically for your specific system.)

Cell LineTypeRecommended Starting Max Conc.Typical IC50 (72h Incubation)
U-87 MG Glioblastoma100 µM5 - 15 µM
A172 Glioblastoma100 µM10 - 25 µM
LN-229 Glioblastoma150 µM20 - 40 µM
HEK293 Non-cancer control200 µM> 100 µM

Experimental Protocols & Visualizations

Protocol 1: Determining this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to generate a dose-response curve and determine the IC50 value of this compound.

Cell_Viability_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 5: Readout cluster_analysis Analysis p1 1. Harvest and count cells p2 2. Seed cells in 96-well plates (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate overnight (37°C, 5% CO2) p2->p3 t1 4. Prepare this compound serial dilutions in culture medium p3->t1 t2 5. Add this compound dilutions and controls (vehicle, untreated) to wells t1->t2 r1 6. Add MTT reagent to each well and incubate for 2-4 hours t2->r1 r2 7. Solubilize formazan (B1609692) crystals with solubilization buffer r1->r2 r3 8. Read absorbance at 570 nm r2->r3 a1 9. Normalize data to vehicle control r3->a1 a2 10. Plot dose-response curve and calculate IC50 value a1->a2

Caption: Experimental workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration stock of each this compound dilution in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Readout: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize, and read absorbance).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a semi-log graph (Viability % vs. log[this compound]) and fit a non-linear regression curve to determine the IC50.

Protocol 2: Assessing Target Inhibition via Western Blot

This protocol is used to confirm that this compound is inhibiting its intended target, the Glioblastoma Growth Factor Receptor (GGFR), by measuring the phosphorylation of its downstream effector, Kinase-X.

Hypothesized this compound Signaling Pathway:

Signaling_Pathway GGF Glioblastoma Growth Factor (GGF) GGFR GGFR (Receptor) GGF->GGFR Binds & Activates pKinaseX p-Kinase-X (Active) GGFR->pKinaseX Phosphorylates Proliferation Cell Proliferation & Survival pKinaseX->Proliferation Promotes This compound This compound This compound->GGFR Inhibits

Caption: Hypothesized signaling pathway for this compound action.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free media for 6-12 hours.

  • This compound Pre-incubation: Treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the Glioblastoma Growth Factor (GGF) for 15-30 minutes to activate the pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Kinase-X (p-Kinase-X), total Kinase-X, and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensity. A successful inhibition by this compound will show a dose-dependent decrease in the p-Kinase-X signal relative to the total Kinase-X and loading control.

common problems with 2-Guanidine-4-methylquinazoline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Guanidine-4-methylquinazoline (GMQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-Guanidine-4-methylquinazoline (this compound) and what is its primary mechanism of action?

A1: 2-Guanidine-4-methylquinazoline, often used as its hydrochloride salt, is a chemical compound that functions as a subtype-specific activator of Acid-Sensing Ion Channel 3 (ASIC3).[1][2][3] At a physiological pH of 7.4, this compound selectively opens ASIC3 channels without activating other ASIC subtypes.[1][2] This makes it a valuable tool for studying the role of ASIC3 in various physiological and pathological processes, including neurological diseases and pain.[1][3]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are crucial for maintaining the integrity of this compound. For solid this compound hydrochloride, it should be stored at 4°C, sealed, and protected from moisture and light.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the compound.[4][5] Handling should be done in a well-ventilated area.[4]

Q3: Can this compound affect other ion channels besides ASIC3?

A3: Yes, researchers should be aware of potential off-target effects. Studies have shown that in addition to activating ASIC3, this compound can modulate the activity of other ion channels.[6] For instance, it has been observed to suppress various ion currents, including delayed rectifying K+ current, voltage-gated Na+ current, and L-type Ca2+ currents in pituitary GH3 cells.[6] Therefore, caution is advised when interpreting in vivo results, and appropriate controls should be used to account for these potential non-specific effects.[6]

Troubleshooting Guides

Issue 1: Solubility Problems

Q: I am having trouble dissolving this compound or it is precipitating out of my stock solution. What should I do?

A: Solubility issues are a common challenge. This compound hydrochloride has limited solubility in aqueous solutions. Here are some steps to troubleshoot this problem:

  • Solvent Choice: While soluble in water, achieving high concentrations can be difficult and may require sonication.[2] For higher concentration stock solutions, consider using Dimethyl Sulfoxide (DMSO). One source indicates a solubility of 16.6 mg/mL in DMSO.[7]

  • pH Adjustment: The solubility of guanidine (B92328) compounds can be influenced by pH.[8] Ensure the pH of your buffer is compatible with maintaining this compound in solution.

  • Temperature: For some guanidine salts, solubility increases with temperature.[8][9] You might gently warm the solution, but be cautious about potential degradation. Always check the stability of the compound at elevated temperatures. For an 8M Guanidinium HCl stock, temperatures above 40°C were required for full dissolution.[9]

  • Fresh Preparation: If the stock solution has been stored for an extended period or handled improperly, the compound may have degraded. It is advisable to prepare fresh solutions.

Issue 2: Inconsistent or Unexpected Biological Activity

Q: My experimental results with this compound are inconsistent, or I'm observing effects that are not consistent with ASIC3 activation. How can I troubleshoot this?

A: This could stem from several factors, from solution integrity to off-target effects.

  • Confirm Solution Integrity:

    • Proper Storage: Ensure that stock solutions have been stored correctly (aliquoted, at -80°C or -20°C) to prevent degradation from freeze-thaw cycles.[1]

    • Fresh Dilutions: Prepare working dilutions fresh for each experiment from a reliable stock.

  • Consider Off-Target Effects:

    • This compound is known to interact with other ion channels.[6] If your system expresses these channels (e.g., certain voltage-gated sodium or calcium channels), the observed effects may be a composite of multiple interactions.[6]

    • Controls: Use negative controls (vehicle only) and positive controls (a known activator of the expected pathway). If possible, use a cell line that does not express ASIC3 to test for off-target effects.

  • Concentration Range:

    • At high concentrations, this compound can block ASIC pores, including ASIC1a, ASIC1b, and ASIC3, with IC50 values in the millimolar range.[1] This is a different effect from its activation of ASIC3 at lower concentrations (EC50 of 1.83 mM).[1] Ensure your working concentration is appropriate for the desired effect (activation vs. blockade).

Data Presentation

Table 1: Solubility and Storage of this compound Hydrochloride

ParameterSolventConcentrationStorage (Solid)Storage (Stock Solution)
Solubility H₂O3.33 mg/mL (14.01 mM)[2]4°C, sealed, away from moisture and light[2]-80°C (6 months); -20°C (1 month)[1]
DMSO16.6 mg/mL[7]

Table 2: Pharmacological Properties of this compound

TargetEffectConcentration (EC₅₀ / IC₅₀)pHCell Type
ASIC3 Activation1.83 mM (EC₅₀)[1]7.4CHO cells
ASIC1a Blockade3.24 mM (IC₅₀)[1]Not specifiedCHO cells
ASIC1b Blockade1.52 mM (IC₅₀)[1]Not specifiedCHO cells
ASIC3 Blockade6.74 mM (IC₅₀)[1]Not specifiedCHO cells

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Safety First: Perform all work in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Weighing: Carefully weigh the desired amount of this compound hydrochloride solid using an analytical balance.

  • Dissolution:

    • For Aqueous Stock: Add the appropriate volume of sterile, purified water to achieve the desired concentration (e.g., for a 10 mM stock). If dissolution is slow, use an ultrasonic bath to aid the process.[2]

    • For DMSO Stock: Add the appropriate volume of anhydrous DMSO to the solid this compound hydrochloride. Vortex gently until fully dissolved.

  • Sterilization (for aqueous solutions): If the stock solution is intended for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[1]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Application of this compound in a Cell-Based Assay (e.g., Electrophysiology)
  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., CHO cells transfected with ASIC3) according to standard protocols. Plate the cells onto appropriate dishes for the assay (e.g., glass coverslips for patch-clamp recording).

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration(s) using the appropriate extracellular buffer for your assay. Ensure thorough mixing.

  • Control Application: Before applying this compound, perfuse the cells with the vehicle control (extracellular buffer containing the same final concentration of the solvent, e.g., 0.1% DMSO) to establish a baseline and confirm that the solvent has no effect on the cells.

  • This compound Application: Apply the this compound working solution to the cells using the perfusion system of your experimental setup.

  • Data Acquisition: Record the cellular response (e.g., ionic currents using whole-cell patch-clamp electrophysiology) during and after the application of this compound.[3][10]

  • Washout: After data acquisition, wash the cells by perfusing with the control extracellular buffer to observe any reversal of the effect.

Visualizations

GMQ_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase weigh Weigh this compound Solid dissolve Dissolve in Solvent (e.g., DMSO, H2O) weigh->dissolve aliquot Aliquot & Store (-80°C) dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working Day of Experiment apply_vehicle Apply Vehicle Control (Baseline) prepare_working->apply_vehicle apply_this compound Apply this compound Solution apply_vehicle->apply_this compound record Record Data apply_this compound->record washout Washout record->washout GMQ_Solubility_Troubleshooting start This compound Precipitates in Aqueous Solution check_conc Is concentration too high? start->check_conc use_ultrasonic Use Ultrasonic Bath check_conc->use_ultrasonic No lower_conc Lower Concentration check_conc->lower_conc Yes still_precipitates Still Precipitates? use_ultrasonic->still_precipitates change_solvent Switch to DMSO for High Concentration Stock still_precipitates->change_solvent Yes still_precipitates->change_solvent No, but need higher conc. lower_conc->use_ultrasonic GMQ_Unexpected_Activity start Unexpected Biological Activity Observed check_solution Is Stock Solution Old or Improperly Stored? start->check_solution prepare_fresh Prepare Fresh Stock Solution & Rerun check_solution->prepare_fresh Yes check_off_target Consider Off-Target Effects. Does system express other This compound-sensitive channels? check_solution->check_off_target No prepare_fresh->start Re-evaluate use_controls Use Controls: - ASIC3-negative cell line - Specific blockers for  suspected off-targets check_off_target->use_controls Yes check_conc Is this compound concentration in high μM to mM range? check_off_target->check_conc No investigate_block Investigate Potential Channel Blockade Instead of Activation check_conc->investigate_block Yes

References

Technical Support Center: Improving the Stability of Guanidinium-based Mono-Q (GMQ) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Guanidinium-based Mono-Q (GMQ) solutions. Our goal is to help you ensure the reproducibility and success of your experiments.

Troubleshooting Guides

This section provides systematic guidance to resolve specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Precipitation or Cloudiness in this compound Stock Solution

Precipitation in your stock solution can lead to inaccurate concentrations and downstream experimental failure.

Troubleshooting Steps:

  • Verify Concentration and Temperature: High concentrations of Guanidinium (B1211019) Hydrochloride (GuHCl), such as 8M, have limited solubility at room temperature or below.[1]

  • Gentle Warming: Warm the solution in a water bath (up to 40-50°C) to aid dissolution.[1] Avoid excessive heat, which can degrade the guanidinium.

  • Ensure Proper Mixing: Vortex or stir the solution until all crystals are dissolved.

  • Check for Contamination: If precipitation persists, consider the possibility of contamination and prepare a fresh solution.

Issue 2: Protein Precipitation Upon Dilution of this compound Solution

Sudden precipitation of your target protein when diluting the this compound solution is a common problem, often referred to as "solvent shock."

Troubleshooting Steps:

  • Gradual Dilution: Dilute the this compound solution containing your denatured protein slowly and with constant, gentle stirring into the refolding buffer.

  • Optimize Refolding Conditions: The composition of the refolding buffer is critical. Consider the use of additives that can enhance protein stability.

  • On-Column Refolding: A powerful technique is to bind the denatured protein to the Mono Q column and then gradually remove the GuHCl using a linear gradient.[2] This allows the protein to refold while bound to the solid phase, which can prevent aggregation.

Issue 3: Poor or No Binding of Protein to Mono Q Column

If your protein does not bind to the Mono Q column as expected, it is likely due to interference from the high salt concentration of the this compound solution.

Troubleshooting Steps:

  • Reduce Guanidinium Concentration: Guanidine (B92328) hydrochloride is a salt and will interfere with the ionic interactions required for binding to an ion-exchange column.[3] It is crucial to lower the GuHCl concentration (typically below 0.5M, but this is protein-dependent) before loading your sample.

  • Buffer Exchange: Perform a buffer exchange step (e.g., dialysis or using a desalting column) to remove the excess GuHCl from your protein sample before loading it onto the Mono Q column.[3]

  • Verify pH: Ensure the pH of your loading buffer is at least 1 pH unit above the isoelectric point (pI) of your protein to ensure it has a net negative charge for binding to the anion-exchange column. Note that high concentrations of GuHCl can affect the actual pH of the solution.[4]

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q1: What is the recommended procedure for preparing a high-concentration (e.g., 8M) Guanidinium Hydrochloride (GuHCl) stock solution?

    • A1: To prepare an 8M GuHCl solution, dissolve the appropriate amount of solid GuHCl in your desired buffer. As the dissolution is endothermic, gentle heating (e.g., in a microwave or water bath) can facilitate the process.[5] Always use high-purity GuHCl to avoid contaminants that may interfere with your experiments.[5]

  • Q2: How should I store my this compound solutions to ensure their stability?

    • A2: GuHCl solutions are stable at room temperature for several days. For long-term storage, it is recommended to keep them at 4°C.[5] Avoid highly alkaline conditions (pH > 11) as this can lead to the degradation of guanidinium.[5]

Experimental Procedures

  • Q3: Can I use this compound solutions directly for ion-exchange chromatography on a Mono Q column?

    • A3: No, high concentrations of GuHCl will prevent your protein from binding to the column due to the high ionic strength.[3] The GuHCl concentration must be significantly reduced before loading your sample.

  • Q4: My protein has precipitated on the Mono Q column. How can I clean the column?

    • A4: Mono Q columns can be effectively cleaned to remove precipitated proteins by washing with 2 column volumes of 6M Guanidine hydrochloride at a low flow rate (e.g., 0.25 ml/min).[6][7] It is also recommended to reverse the flow direction during cleaning.[7]

Impact on Protein Stability and Function

  • Q5: Can low concentrations of Guanidinium Hydrochloride stabilize my protein?

    • A5: Yes, in some cases, low concentrations of GuHCl have been shown to stabilize proteins.[8] The stabilizing effect is often attributed to the ionic properties of GuHCl.[8] However, this effect is protein-dependent.

  • Q6: How does the counter-ion in a guanidinium salt affect protein stability?

    • A6: The counter-ion plays a significant role. For instance, guanidine sulfate (B86663) is known to have a stabilizing effect on proteins, whereas guanidine hydrochloride can act as a denaturant at higher concentrations.[5]

Data Summary

Table 1: Stability of Guanidinium Hydrochloride (GuHCl) Solutions
ConditionStabilityNotes
Room TemperatureStable for several days[5]
4°CRecommended for long-term storage[5]
pH 2.0 - 10.5Stable[5]
pH > 11Degradation may occur[5]
Table 2: Compatibility of Mono Q Columns with Common Reagents
ReagentCompatibilityPurpose
Guanidine hydrochlorideUp to 6MColumn cleaning to remove precipitated proteins[6][7]
UreaUp to 8MAlternative denaturant[6]
IsopropanolUp to 30%Removal of hydrophobically bound proteins[6]
EthanolUp to 70%Removal of hydrophobically bound proteins[6]
NaOHUp to 1MRigorous cleaning[7]

Experimental Protocols

Protocol 1: On-Column Protein Refolding on a Mono Q Column

This protocol is a general guideline for refolding a denatured protein that has been solubilized in a high concentration of GuHCl.

  • Column Equilibration: Equilibrate the Mono Q column with a binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing a low concentration of GuHCl (e.g., 0.5 M) or no GuHCl, depending on your protein's binding characteristics.

  • Sample Loading: Load your denatured protein sample, which has been diluted to a GuHCl concentration that allows for binding, onto the equilibrated column.

  • Refolding Gradient: Initiate a linear gradient to gradually decrease the concentration of GuHCl from the initial binding concentration to zero over several column volumes. This allows for the slow removal of the denaturant, promoting proper protein refolding.

  • Elution: Once the refolding is complete (GuHCl is removed), elute the now-folded protein using a salt gradient (e.g., 0-1 M NaCl in the binding buffer).

  • Analysis: Collect fractions and analyze for protein concentration and activity to confirm successful refolding and purification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Mono Q Chromatography cluster_analysis Downstream Analysis inclusion_bodies Inclusion Bodies solubilization Solubilization in 6M GuHCl inclusion_bodies->solubilization Denaturation loading Load Sample on Mono Q Column solubilization->loading Dilution & Buffer Exchange refolding On-Column Refolding (GuHCl Gradient) loading->refolding elution Elution with NaCl Gradient refolding->elution analysis Functional Assays & Structural Analysis elution->analysis Purified, Folded Protein

Caption: Experimental workflow for protein purification and on-column refolding using a this compound solution and a Mono Q column.

signaling_pathway cluster_protein_state Protein State cluster_cellular_response Cellular Response correctly_folded Correctly Folded Protein receptor Receptor correctly_folded->receptor Binds misfolded Misfolded/Aggregated Protein (Improper Refolding) misfolded->receptor Fails to Bind downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activates no_function Loss of Function receptor->no_function cellular_function Normal Cellular Function downstream_signaling->cellular_function

References

Technical Support Center: Reducing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with off-target effects of small molecule kinase inhibitors. While the initial query mentioned "GMQ," this acronym does not correspond to a well-documented kinase inhibitor. Therefore, this guide uses Saracatinib (AZD0530), a potent Src family kinase inhibitor, as a representative example to address common issues related to inhibitor specificity. The principles and protocols discussed are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Saracatinib and what are its primary targets?

A1: Saracatinib (also known as AZD0530) is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and the Bcr-Abl tyrosine kinase.[1][2] Its primary targets include c-Src, Lck, YES, Lyn, Fyn, Fgr, and Blk, with IC50 values in the low nanomolar range (2.7-11 nM).[1] It also inhibits the Abl kinase with an IC50 of 30 nM.[1]

Q2: What are the known off-target effects of Saracatinib?

A2: Beyond its primary targets, Saracatinib has been shown to inhibit other kinases, which can lead to off-target effects. Notable off-targets include the Activin receptor-like kinase 2 (ALK2), Receptor-Interacting Protein Kinase 2 (RIPK2), and Epidermal Growth Factor Receptor (EGFR).[1] The extent of this inhibition is dependent on the concentration used in the experiment.[1]

Q3: Why is it important to consider off-target effects in my experiments?

A3: Uncharacterized off-target effects can lead to the misinterpretation of experimental results. An observed phenotype might be incorrectly attributed to the inhibition of the primary target (e.g., Src) when it is actually caused by the modulation of an off-target kinase.[1] This can have significant implications for understanding biological pathways and for the development of selective therapeutics. Many small molecules can have off-target interactions that are, in some cases, the actual mechanism of their observed effect.[3]

Q4: How can I determine if the phenotype I observe is due to an on-target or off-target effect of Saracatinib?

A4: Several strategies can be employed to distinguish between on-target and off-target effects:

  • Use a structurally unrelated inhibitor: Compare the effects of Saracatinib with another potent and selective Src family kinase inhibitor that has a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1][4]

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target (e.g., Src).[1] If the phenotype of the target knockdown recapitulates the effect of Saracatinib treatment, this provides strong evidence for an on-target mechanism.

  • Dose-response analysis: Correlate the concentration of Saracatinib required to elicit the phenotype with its IC50 value for the intended target versus known off-targets.[1] If the effective concentration aligns more closely with an off-target IC50, further investigation is warranted.

  • Use an inactive analog: A structurally similar but biologically inactive analog of the inhibitor can serve as a negative control. If this inactive compound does not produce the same phenotype, it helps confirm that the observed effect is due to the intended inhibitory activity.[4][5]

Troubleshooting Guides

Issue 1: The observed cellular phenotype is not consistent with known functions of the primary target.

  • Possible Cause: The phenotype may be driven by an off-target effect of the inhibitor. Many kinase inhibitors have off-target activities that can lead to unexpected biological responses.[6]

  • Troubleshooting Steps:

    • Consult Kinase Selectivity Data: Refer to the quantitative data provided in this guide (Table 1) to identify potential off-targets at the concentration you are using.

    • Perform a Kinase Profile: If the observed phenotype is novel and critical, consider performing a broad-panel kinase screen to identify potential off-targets in your specific experimental system.[1][6]

    • Validate with Orthogonal Approaches: Use a structurally different inhibitor for the same target or employ genetic knockdown (siRNA/CRISPR) of the primary target to see if the phenotype is reproduced.[1][4]

Issue 2: The inhibitor is showing toxicity at concentrations expected to be selective.

  • Possible Cause: The toxicity could be due to the inhibition of an off-target kinase that is critical for the survival of your specific cell line. For example, some Src inhibitors like Dasatinib also potently inhibit c-KIT and PDGFRβ, which are important in various cell types.[7]

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Determine if your cell model expresses high levels of known off-target kinases that are sensitive to your inhibitor.

    • Perform a Dose-Response Curve: Carefully determine the IC50 for your intended target in your system and use the lowest effective concentration to minimize off-target effects.[4][8]

    • Rescue Experiment: If you hypothesize that the toxicity is due to the inhibition of a specific off-target pathway, try to "rescue" the phenotype by activating a downstream component of that pathway.[7]

Issue 3: High variability in IC50 values in cell viability assays.

  • Possible Cause: High variability can stem from several factors including inconsistent experimental conditions or instability of the compound.

  • Troubleshooting Steps:

    • Cell Line Stability: Ensure you are using a low passage number for your cell line, as high passage numbers can lead to genetic drift and altered drug sensitivity.[7]

    • Consistent Cell Seeding: Optimize and standardize the initial cell seeding density.

    • Compound Solubility: Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it into your culture media. Visually inspect for any precipitation.[7]

    • Solvent Concentration: Keep the final concentration of the solvent consistent across all wells and at a non-toxic level (typically below 0.5%). Always include a vehicle-only control.[7]

Data Presentation

The following table summarizes the inhibitory potency of Saracatinib and for comparison, Dasatinib, against their primary targets and a selection of key off-target kinases. These values are compiled from various kinase profiling studies and are presented as IC50 (half-maximal inhibitory concentration). Lower values indicate higher potency.

Table 1: In Vitro Kinase Inhibition Profile of Saracatinib and Dasatinib

Kinase TargetFamilySaracatinib IC50 (nM)Dasatinib IC50 (nM)Primary Role/Pathway
On-Targets
c-SrcSFK2.7[9][10]<1 - 14[11]Cell adhesion, migration, proliferation
LckSFK~5[9]<1T-cell signaling
LynSFK~6[9]<1B-cell signaling
FynSFK~4[9]<1Neuronal signaling, adhesion
Abl1Abl30[1]<1Cell cycle, DNA repair
Key Off-Targets
ALK2TGF-β Receptor6.7[12]-BMP signaling
RIPK2TKL~10[12]-Innate immunity, inflammation
EGFRRTK>1000[13]14 - 88Growth factor signaling
c-KITRTK-1 - 12Hematopoiesis, cell survival
PDGFRβRTK-1 - 28Angiogenesis, cell proliferation

Note: IC50 values can vary depending on the specific assay conditions and ATP concentration used.

Mandatory Visualization

cluster_0 Upstream Activators cluster_1 Src Family Kinase Signaling (On-Target) cluster_2 Off-Target Pathways Growth Factors Growth Factors Integrins Integrins Src Src Integrins->Src Cytokine Receptors Cytokine Receptors Cytokine Receptors->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/AKT Src->PI3K MAPK RAS/MAPK Src->MAPK Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival MAPK->Proliferation ALK2 ALK2 SMADs SMAD 1/5/8 ALK2->SMADs RIPK2 RIPK2 NFkB NF-κB RIPK2->NFkB BMPs BMPs BMPs->ALK2 NOD2 NOD2 NOD2->RIPK2 Osteogenesis Osteogenesis SMADs->Osteogenesis Inflammation Inflammation NFkB->Inflammation Saracatinib Saracatinib Saracatinib->Src Inhibits (On-Target) Saracatinib->ALK2 Inhibits (Off-Target) Saracatinib->RIPK2 Inhibits (Off-Target)

Caption: On-target and off-target signaling pathways of Saracatinib.

start Unexpected Phenotype Observed with Inhibitor Treatment q1 Does the phenotype persist with a structurally different inhibitor for the same target? start->q1 q2 Does genetic knockdown/knockout of the target recapitulate the phenotype? q1->q2 Yes q3 Does the effective concentration (EC50) correlate with the on-target IC50? q1->q3 No q2->q3 No on_target High Confidence On-Target Effect q2->on_target Yes q3:e->on_target:w Yes investigate Investigate Potential Off-Targets: - Kinome Screen - Consult Selectivity Database q3->investigate No off_target High Confidence Off-Target Effect investigate->off_target cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions / Next Steps problem Unexpected Phenotype (e.g., altered proliferation, toxicity) cause1 On-Target Effect in Specific Cellular Context problem->cause1 cause2 Off-Target Inhibition of a Critical Kinase problem->cause2 cause3 Compound Instability or Precipitation problem->cause3 cause4 Cell Line Instability or Misidentification problem->cause4 sol1 Validate with Orthogonal Methods (Genetic KD, Different Inhibitor) cause1->sol1 sol2 Perform Kinase Selectivity Profiling cause2->sol2 sol3 Check Compound Integrity (HPLC) & Optimize Dilution Protocol cause3->sol3 sol4 Cell Line Authentication (STR Profiling) & Use Low Passage Cells cause4->sol4

References

Technical Support Center: Preventing GMQ Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of GMQ precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in cell culture media?

This compound is a hypothetical hydrophobic small molecule. Precipitation of this compound in aqueous cell culture media is a common issue stemming from its low water solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the media, the this compound molecules can "crash out" of solution and form visible precipitates.[1] This occurs when the final concentration of this compound exceeds its solubility limit in the media.

Q2: What are the common causes of precipitation in my cell culture medium, aside from the properties of this compound itself?

Precipitation in cell culture media can arise from the inherent instability of the medium components or improper handling techniques.[2] Key causes include:

  • Temperature Shifts: High-molecular-weight proteins and salts can precipitate when exposed to extreme temperature changes, such as repeated freeze-thaw cycles.[3][4][5]

  • Evaporation: Water loss from the media increases the concentration of salts and other components, leading to their precipitation, often seen as crystals on culture surfaces.[2][3]

  • pH Instability: Cellular metabolism produces acidic waste, lowering the media's pH, which can decrease the solubility of certain components.[2]

  • Improper Mixing Order: When preparing media from powder, the order of component addition is critical. For instance, calcium salts can react with other components to form insoluble precipitates if not dissolved correctly.[2][3][4][5]

  • High Solvent Concentration: While a solvent like DMSO is used to dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

Q3: My DMSO-dissolved this compound precipitates when I add it to the media. What can I do?

This is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture system.[6]

  • Use a Multi-Step Dilution Protocol: Direct dilution of a highly concentrated DMSO stock into aqueous media can cause precipitation. A serial or multi-step dilution is recommended.[6]

  • Pre-warm the Media: Temperature changes can decrease solubility. Adding a cold solution to warm media can induce precipitation. Maintaining a consistent temperature (e.g., 37°C) helps keep the compound in solution.[1][6]

  • Control the Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.

  • Consider Solubilizing Agents: In challenging situations, biocompatible solubilizing agents like cyclodextrins or low concentrations of non-ionic surfactants could be explored. However, their effects on your experiment must be carefully evaluated.[6]

Q4: How should I store the this compound stock solution?

Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.[6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Immediate precipitation of this compound upon addition to media. The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid dilution from a concentrated stock.Perform a serial dilution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing.[1]
Adding the compound to cold media.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Precipitate forms in the media over time during incubation. This compound may be unstable and degrading into less soluble byproducts.Assess the stability of this compound under your culture conditions. Consider preparing fresh media with the compound more frequently.[1]
Evaporation of media in long-term cultures.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1]
Cellular metabolism is altering the media pH.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[1]
Precipitate is observed after thawing frozen media containing this compound. Temperature shock from freeze-thaw cycles.Thaw media slowly at 4°C or in a 37°C water bath with gentle swirling.[2] Aliquot media into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Quantitative Data

Table 1: Hypothetical Solubility of this compound under Various Conditions

ParameterConditionThis compound Solubility (µM)Observations
Temperature 4°C5Low solubility in cold aqueous media.
25°C (Room Temp)15Moderate increase in solubility.
37°C25Optimal temperature for solubility in culture.
pH 6.818Reduced solubility in slightly acidic conditions.
7.4 (Physiological)25Optimal pH for solubility.
8.022Slight decrease in solubility in slightly basic conditions.
DMSO Concentration 0.1%25Generally well-tolerated by cells and maintains solubility.[7]
0.5%50Increased solubility, but may affect some cell lines.[7]
1.0%100High solubility, but potential for cell toxicity.[8]
Serum Concentration 0% (Serum-Free)10Lower solubility without serum proteins.
5% FBS20Serum proteins can aid in solubilization.
10% FBS30Increased serum concentration further improves solubility.

Experimental Protocols

Protocol for Preparing a this compound Working Solution to Prevent Precipitation

This protocol is adapted from methods for dissolving hydrophobic compounds in cell culture media.[6]

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing. If necessary, use brief sonication in a water bath.[6]

  • Perform an Intermediate Dilution:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1][6]

    • Perform an intermediate dilution of the 10 mM stock solution into the pre-warmed medium to create a 100 µM intermediate solution.

    • Example: Add 1 µL of the 10 mM stock to 99 µL of warm media.

    • Vortex gently immediately after the addition.

  • Make the Final Dilution:

    • Add the 100 µM intermediate solution dropwise to the final volume of pre-warmed cell culture medium while gently swirling to achieve the desired final concentration (e.g., 1 µM).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application to Cells stock Dissolve this compound in 100% DMSO (e.g., 10 mM) vortex Vortex/Sonicate to ensure complete dissolution stock->vortex prewarm Pre-warm complete cell culture medium to 37°C intermediate Intermediate Dilution: Add stock to warm medium (e.g., to 100 µM) vortex->intermediate prewarm->intermediate final Final Dilution: Add intermediate solution dropwise to final volume of warm medium intermediate->final add_to_cells Add final this compound working solution to cell culture final->add_to_cells

Caption: Experimental workflow for preparing this compound working solution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Activation DNA DNA TF_active->DNA Binds to Promoter cluster_nucleus cluster_nucleus TF_active->cluster_nucleus Gene_exp Gene Expression DNA->Gene_exp Transcription

Caption: Hypothetical signaling pathway activated by this compound.

References

GMQ Technical Support Center: Refining Dosage for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GMQ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining 2-Guanidine-4-methylquinazoline (this compound) dosage to achieve consistent and reliable experimental outcomes. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and what are the best storage conditions for the solution?

A1: this compound hydrochloride is soluble in DMSO up to 50 mM and in water up to 5 mM with gentle warming.[1] For stock solutions, it is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] Prepared stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.[2]

  • -20°C: for up to 1 month.[2]

Solutions should be stored in sealed containers, protected from moisture and light.[2] If using water as the solvent for your stock solution, it is advisable to filter-sterilize the working solution through a 0.22 μm filter before use.[2]

Q2: I am observing high variability in my results between experiments. What are the potential causes?

A2: Inconsistent results with this compound can stem from several factors, primarily related to its mechanism of action and potential for off-target effects. Key areas to investigate include:

  • pH Sensitivity: The activity of this compound as an ASIC3 activator is highly pH-dependent.[3][4][5][6] Minor fluctuations in the pH of your experimental buffer can significantly alter the activation and inactivation kinetics of ASIC channels, leading to variability.[4][5]

  • Off-Target Effects: this compound is known to interact with other ion channels and receptors, which can produce confounding effects depending on your experimental system. These off-target activities may contribute to variability if not controlled for.

  • Concentration-Dependent Effects: this compound exhibits different effects at different concentrations, including activation of ASIC3 at lower millimolar ranges and blockade of ASIC pores at higher concentrations.[2] Inconsistent final concentrations in your experiments will lead to variable results.

Q3: My experimental results are not what I expected based on this compound's primary activity on ASIC3. What could be the reason?

A3: Unexpected results are often due to this compound's known off-target effects. It is crucial to consider that this compound is not entirely specific to ASIC3. Documented off-target activities include:

  • Inhibition of GABAA Receptors: this compound is a potent competitive antagonist of GABAA receptors, with an IC50 of 0.39 µM.[7]

  • Modulation of other Ion Channels: this compound can suppress various endogenous ion currents, including delayed rectifying K+ currents, voltage-gated Na+ currents, and L-type Ca2+ currents.[8] It also enhances the activity of large-conductance Ca2+-activated K+ (BKCa) channels with an EC50 of 0.95 µM.[8][9]

  • Anti-H2-Histamine Activity: this compound has been shown to have anti-H2-histamine effects, which could influence physiological responses in some experimental models.[10]

If your experimental system expresses these alternative targets, your observed effects may be a composite of this compound's activity on both ASIC3 and these other proteins.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Relationship

If you are observing a variable or non-reproducible dose-response curve for this compound in your experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
pH Instability of Buffer Verify and buffer the pH of your experimental solutions immediately before each experiment. Even small shifts in pH can alter this compound's effect on ASIC channels.[4][5]
Inaccurate Pipetting/Dilution Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Stock Solution Degradation Prepare fresh aliquots of this compound from a new vial to rule out degradation of the stock solution. Follow recommended storage conditions strictly.[2]
Issue 2: Unexpected Cellular or Physiological Effects

When observing effects that cannot be solely attributed to ASIC3 activation, a systematic approach to identifying the cause is necessary.

Potential Cause Troubleshooting Action
Off-Target Effects Review the literature for known off-target effects of this compound at your working concentration.[7][8][10] Consider using specific antagonists for potential off-targets (e.g., a GABAA receptor agonist) to dissect the observed phenotype.
Cell Line or Tissue Variability Ensure consistency in the passage number of your cell line and the source and handling of your tissue preparations. Different expression levels of off-target proteins can lead to variability.
Vehicle Control Effects If using DMSO as a solvent, ensure the final concentration in your experiments is consistent and below a level that causes cellular toxicity or other effects in your specific model.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound activity to aid in experimental design and data interpretation.

ParameterTargetValuepHCell Type
EC50 ASIC3 Activation1.83 mM7.4CHO cells
IC50 ASIC1a Pore Block3.24 mMNot SpecifiedCHO cells
IC50 ASIC1b Pore Block1.52 mMNot SpecifiedCHO cells
IC50 ASIC3 Pore Block6.74 mMNot SpecifiedCHO cells
IC50 GABAA Receptor Inhibition0.39 µMNot SpecifiedRat Hippocampal Neurons
EC50 BKCa Channel Activation0.95 µMNot SpecifiedPituitary GH3 cells

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a standardized method for preparing a this compound stock solution to ensure consistency across experiments.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound hydrochloride to prepare a 50 mM stock solution in DMSO.

  • Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro Assay for this compound Activity on ASIC3

This protocol outlines a general workflow for assessing the activity of this compound on ASIC3-expressing cells using whole-cell patch-clamp electrophysiology.

Materials:

  • CHO or HEK293 cells stably expressing rat or human ASIC3

  • Standard cell culture reagents

  • External and internal patch-clamp solutions

  • This compound stock solution (prepared as in Protocol 1)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Plate the ASIC3-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Carefully control and monitor the pH of all external solutions, including the control and this compound-containing solutions.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply the control external solution (pH 7.4) to establish a baseline current.

  • Perfuse the cell with the external solution containing the desired concentration of this compound at pH 7.4 to measure the this compound-induced current.

  • To determine the effect of this compound on the pH-dependence of activation, apply a series of acidic pH steps in the absence and presence of this compound and measure the resulting currents.

  • Analyze the data to determine the EC50 of this compound and its effect on the pH50 of activation.

Visualizations

GMQ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Activates at pH 7.4 Protons H+ Protons->ASIC3 Activates at acidic pH Na_ion Na+ Influx ASIC3->Na_ion Depolarization Membrane Depolarization Na_ion->Depolarization

Caption: this compound signaling pathway for ASIC3 activation.

GMQ_Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_pH Verify and Stabilize Buffer pH Start->Check_pH Check_Concentration Confirm this compound Concentration (Pipetting, Dilution) Start->Check_Concentration Check_Stock Prepare Fresh Aliquots of this compound Start->Check_Stock Consider_Off_Target Investigate Potential Off-Target Effects Start->Consider_Off_Target Consistent_Results Consistent Results Achieved Check_pH->Consistent_Results Check_Concentration->Consistent_Results Check_Stock->Consistent_Results Use_Antagonists Use Specific Antagonists for Off-Targets Consider_Off_Target->Use_Antagonists Use_Antagonists->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Troubleshooting Gq Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in experiments involving the Gq (GMQ) signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the investigation of Gq-coupled receptor signaling.

Issue 1: Weak or No Signal in Calcium Mobilization Assay

Question: I am not observing a significant increase in intracellular calcium upon agonist stimulation in my calcium imaging or fluorescent plate reader-based assay. What could be the problem?

Answer: A weak or absent calcium signal can stem from several factors, ranging from cell health to reagent issues. Here is a step-by-step guide to diagnose the issue:

  • Cell Health and Receptor Expression:

    • Cell Viability: Ensure cells are healthy and not overgrown. Perform a viability stain (e.g., Trypan Blue) to confirm.

    • Receptor Expression: Verify the expression of your Gq-coupled receptor of interest in the cell line you are using. If using a transient transfection system, optimize transfection efficiency.

    • Passage Number: Use cells at a low passage number, as receptor expression and signaling can diminish with excessive passaging.

  • Reagent and Assay Conditions:

    • Agonist Concentration: Prepare fresh agonist dilutions and verify the concentration. Perform a dose-response curve to ensure you are using an appropriate concentration (ideally EC80-EC100 for a positive control).

    • Calcium Dye Loading: Optimize the concentration of the calcium indicator dye and the loading time. Inadequate loading can result in a low signal. Conversely, excessive dye can be toxic to cells.

    • Assay Buffer: Ensure your assay buffer contains an adequate concentration of calcium.

  • Instrument Settings:

    • Incorrect Wavelengths: Double-check the excitation and emission wavelengths for your chosen calcium indicator.

    • Gain Settings: Adjust the gain settings on your microscope or plate reader to an optimal level.

Issue 2: High Background Signal in IP-One Assay

Question: My IP-One (Inositol Monophosphate) assay shows a high background signal in the unstimulated control wells, reducing my assay window. What are the potential causes?

Answer: A high background in an IP-One assay can be due to constitutive receptor activity or technical issues with the assay protocol.

  • Constitutive Receptor Activity:

    • Receptor Overexpression: High levels of receptor expression can lead to ligand-independent signaling. Consider reducing the amount of plasmid used for transfection.

    • Endogenous Ligands: Serum in the cell culture medium can contain agonists that activate the receptor. Ensure cells are properly serum-starved before the experiment.

  • Technical Issues:

    • LiCl Concentration and Incubation Time: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. Optimize the concentration and incubation time of LiCl, as prolonged exposure can be toxic to cells and lead to non-specific signal.[1]

    • Cell Lysis: Incomplete cell lysis can lead to a variable and high background. Ensure the lysis buffer is effective and incubation times are adequate.

    • Washing Steps: Insufficient washing during the immunoassay can result in a high background. Follow the manufacturer's protocol for washing steps carefully.

Issue 3: Non-Specific Bands in Western Blot for Downstream Effectors (e.g., phosphorylated ERK)

Question: I am trying to detect the phosphorylation of a downstream effector of the Gq pathway, such as ERK, via Western Blot, but I am seeing multiple non-specific bands. How can I improve the specificity?

Answer: Non-specific bands in a Western Blot can be frustrating. Here are some common causes and solutions:

  • Antibody Issues:

    • Primary Antibody Concentration: A high concentration of the primary antibody is a common cause of non-specific binding. Titrate your primary antibody to determine the optimal concentration.

    • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein of interest. Check the datasheet for validation data.

    • Secondary Antibody Cross-Reactivity: Use a secondary antibody that is specific for the host species of your primary antibody. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.

  • Blocking and Washing:

    • Blocking Agent: The choice of blocking agent can impact specificity. For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can cause background.

    • Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies. The inclusion of a mild detergent like Tween-20 in the wash buffer is crucial.

  • Sample Preparation:

    • Protease and Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Protein Overload: Loading too much protein on the gel can lead to non-specific banding. Optimize the amount of protein loaded per lane.

Quantitative Data Summary

The following table provides a summary of commonly used agonists and antagonists for the Gq signaling pathway with their typical effective concentrations. Note that these values can vary depending on the specific cell line, receptor, and assay conditions.

CompoundTypeTarget(s)Typical IC50/EC50 RangeRecommended Concentration Range (in vitro)
CarbacholAgonistMuscarinic Acetylcholine Receptors (M1, M3)0.1 µM - 10 µM1 µM - 100 µM
U73122InhibitorPhospholipase C (PLC)1 µM - 5 µM[2][3]1 µM - 10 µM
YM-254890InhibitorGαq/1130 nM - 100 nM[4][5][6]100 nM - 1 µM

Detailed Experimental Protocols

1. Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium following stimulation of a Gq-coupled receptor.

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of your agonist and antagonist compounds.

    • For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped with an automated injection system.

    • Set the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist and continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.

2. IP-One Assay

Objective: To measure the accumulation of inositol (B14025) monophosphate (IP1) as a downstream marker of Gq activation.

Methodology:

  • Cell Seeding: Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Serum Starvation: If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Stimulation:

    • Prepare a stimulation buffer containing LiCl.

    • Treat the cells with your agonist or antagonist compounds in the stimulation buffer.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the IP-One assay kit.

  • Immunoassay:

    • Transfer the cell lysates to the assay plate.

    • Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.[7]

    • Incubate the plate at room temperature for the recommended time (e.g., 1 hour).[1]

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (typically 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

3. Western Blot for Phospho-ERK

Objective: To detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as a downstream event of Gq signaling.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency in 6-well plates.

    • Serum-starve the cells for 4-6 hours.

    • Treat cells with the agonist at its EC50 or a saturating concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis:

    • Immediately wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phospho-ERK overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.

Visualizations

Gq_Signaling_Pathway Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gq Protein (αβγ) GPCR->Gq Activates G_alpha_q_GTP Gαq-GTP Gq->G_alpha_q_GTP G_beta_gamma Gβγ Gq->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_q_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: The Gq signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Signal) Check_Controls Verify Positive and Negative Controls Start->Check_Controls Controls_OK Controls Working? Check_Controls->Controls_OK Reagents Check Reagents: - Freshness - Concentration - Storage Controls_OK->Reagents Yes Troubleshoot_Controls Troubleshoot Controls First Controls_OK->Troubleshoot_Controls No Protocol Review Protocol: - Incubation times - Temperatures - Pipetting accuracy Reagents->Protocol Cells Assess Cell Health: - Viability - Confluency - Passage number Protocol->Cells Instrument Check Instrument: - Settings - Calibration Cells->Instrument Repeat Repeat Experiment with One Change Instrument->Repeat Consult Consult Literature/ Technical Support Repeat->Consult Still Fails

Caption: A general workflow for troubleshooting unexpected experimental results.

Error_Sources Potential_Errors Potential Sources of Error Biological Chemical Operator Instrumental Biological Biological Factors - Cell line integrity - Receptor expression level - Contamination - Cell passage number Potential_Errors:bi->Biological Chemical Chemical/Reagent Factors - Agonist/Antagonist degradation - Incorrect concentrations - Buffer pH/composition - Dye/Antibody quality Potential_Errors:ch->Chemical Operator Operator Factors - Pipetting errors - Incorrect timing - Protocol deviation - Data entry mistakes Potential_Errors:op->Operator Instrumental Instrumental Factors - Incorrect settings - Lack of calibration - Malfunction Potential_Errors:in->Instrumental

Caption: A logical diagram illustrating potential sources of experimental error.

References

Technical Support Center: Protocol Refinement for GMQ Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their electrophysiology protocols for studying G protein-coupled receptors that signal through the Gq pathway (GMQ).

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during this compound electrophysiology experiments.

Q1: What are the typical electrophysiological readouts for this compound receptor activation?

A1: Activation of this compound-coupled receptors typically leads to the modulation of specific ion channels. The two most common readouts are:

  • Inhibition of KCNQ (M-type) potassium channels: This results in a decrease in the outward potassium current, leading to membrane depolarization and increased neuronal excitability.[1][2][3][4]

  • Activation of Transient Receptor Potential Canonical (TRPC)-like non-selective cation channels: This leads to an inward cation current, which also causes membrane depolarization.[1][5][6][7]

The choice of which readout to measure depends on the cell type and the specific receptor being studied.

Q2: Why is there a significant delay between agonist application and the observed current modulation?

A2: The delay is a characteristic feature of G protein-mediated signaling. Unlike ligand-gated ion channels where the response is almost instantaneous, the this compound pathway involves a series of intracellular steps: receptor activation, G protein dissociation, activation of phospholipase C (PLC), and subsequent modulation of the ion channel. This cascade takes time, often resulting in a delay of several seconds from agonist application to the onset of the current response.[8]

Q3: My baseline current is unstable, making it difficult to detect small changes. How can I improve it?

A3: An unstable baseline can be caused by several factors. Here are some troubleshooting steps:

  • Ensure a high-resistance seal: A gigaohm seal (>1 GΩ) is critical for low-noise recordings. If the seal is poor, ensure your pipettes are properly fire-polished and the cell membrane is healthy.

  • Check your reference electrode: A stable Ag/AgCl reference electrode is crucial. Re-chlorinate it if necessary.

  • Minimize mechanical and electrical noise: Use a Faraday cage and an anti-vibration table. Ensure all equipment is properly grounded to a common ground to avoid 50/60 Hz noise.

  • Optimize your perfusion system: Ensure a smooth and continuous flow without introducing bubbles or significant changes in flow rate, which can cause mechanical and thermal instability.

Q4: I am not observing the expected current modulation after applying a known agonist. What could be the problem?

A4: Several factors could contribute to a lack of response:

  • Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure you have an adequate washout period between agonist applications.

  • Cell health: Unhealthy cells may not have the necessary intracellular components for the signaling cascade to function correctly.

  • Agonist concentration and stability: Prepare fresh agonist solutions daily and ensure the final concentration is appropriate. Perform a dose-response curve to determine the optimal concentration.

  • Intracellular components: The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components. Include GTP (0.3 mM) and ATP (2-4 mM) in your internal solution to support G protein function.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Issue Question Possible Causes & Solutions
No Response to Agonist Why am I not seeing any change in current after applying a this compound agonist?1. Receptor Expression/Function: - Confirm receptor expression in your cell line or tissue. - Check for receptor desensitization; ensure adequate washout between applications.2. Compromised Signaling Pathway: - Ensure your intracellular solution contains GTP (e.g., 0.3 mM) and ATP (e.g., 2-4 mM) to support G protein and other enzymatic functions.[4] - The cell may have dialyzed essential second messengers. Consider using the perforated patch technique to preserve the intracellular environment.3. Agonist Issues: - Verify the concentration and bioactivity of your agonist. Prepare fresh solutions. - The perfusion system may not be delivering the agonist effectively to the cell. Check your perfusion setup.
Slow or Weak Response The response to the agonist is much slower or smaller than expected. What can I do?1. Suboptimal Agonist Concentration: - Perform a dose-response curve to find the optimal agonist concentration.[8]2. Temperature: - G protein signaling is temperature-dependent. Recording at physiological temperatures (32-37°C) can significantly speed up the kinetics of the response.3. G Protein Cycling: - The kinetics of the response are dependent on the G protein cycling rate. This can be cell-type specific.[2]
High Background Noise My recordings are very noisy, obscuring the signal. How can I reduce the noise?1. Electrical Noise: - Ensure proper grounding of all equipment to a single point. - Use a Faraday cage to shield the setup from external electrical fields. - Identify and turn off sources of 50/60 Hz noise (e.g., centrifuges, fluorescent lights).2. Mechanical Vibration: - Use an anti-vibration table. - Secure all tubing and cables to prevent movement.3. Poor Seal Resistance: - A seal resistance of >1 GΩ is crucial. Use freshly pulled and fire-polished pipettes. Ensure cells are healthy.
Run-down of the Current The agonist-induced current diminishes with repeated applications. Why is this happening?1. Receptor Desensitization: - This is a common physiological process. Increase the washout time between agonist applications.2. Washout of Intracellular Factors: - In whole-cell configuration, essential molecules for the signaling pathway can be washed out. Including ATP and GTP in the pipette solution can help mitigate this.[4] - Consider using the perforated patch-clamp technique.
Irreversible Effect The effect of the agonist does not wash out. What does this mean?1. High Agonist Affinity: - The agonist may have a very high affinity for the receptor, requiring a prolonged washout period.2. Non-specific Effects: - At high concentrations, some agonists may have off-target effects. Verify the effect with a specific antagonist.3. Use of Non-hydrolyzable GTP analogs: - If you are using GTPγS in your internal solution to directly activate G proteins, the effect will be irreversible.

III. Experimental Protocols

This section provides detailed methodologies for key experiments in this compound electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording of M-current Inhibition

Objective: To measure the inhibition of the M-type potassium current (IM) following the activation of a this compound-coupled receptor.

Materials:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose. Bubbled with 95% O2/5% CO2.

  • Internal Solution: 140 mM K-gluconate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl2, 4 mM Na2ATP, 0.3 mM Na3GTP, 10 mM Phosphocreatine. pH adjusted to 7.3 with KOH.

  • Agonist/Antagonist Solutions: Prepare fresh stock solutions and dilute to the final concentration in ACSF on the day of the experiment.

Procedure:

  • Prepare cells (cultured neurons or brain slices) and transfer to the recording chamber continuously perfused with oxygenated ACSF.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a sub-threshold potential where M-channels are active (e.g., -30 to -40 mV).

  • To measure the M-current, apply hyperpolarizing voltage steps (e.g., from -30 mV to -60 mV for 500 ms). The slow deactivating tail current upon repolarization is the M-current.

  • Establish a stable baseline recording of the M-current for several minutes.

  • Apply the this compound receptor agonist via the perfusion system.

  • Observe the reduction in the holding current and the decrease in the amplitude of the deactivating tail currents, indicating M-current inhibition.

  • Wash out the agonist and observe the recovery of the M-current.

  • To confirm specificity, pre-incubate with a specific antagonist before reapplying the agonist.

Protocol 2: Recording of this compound-activated Non-selective Cation Currents

Objective: To measure the inward current activated by a this compound-coupled receptor, likely mediated by TRPC channels.

Materials:

  • External Solution (ACSF): Same as Protocol 1.

  • Internal Solution: 140 mM Cs-methanesulfonate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl2, 4 mM Na2ATP, 0.3 mM Na3GTP, 10 mM Phosphocreatine. pH adjusted to 7.3 with CsOH. (Using Cesium in the internal solution blocks most potassium channels, isolating the non-selective cation current).

  • Agonist/Antagonist Solutions: Prepare as in Protocol 1.

Procedure:

  • Follow steps 1-4 from Protocol 1, using the Cesium-based internal solution.

  • In voltage-clamp mode, hold the cell at a negative potential (e.g., -60 mV).

  • Establish a stable baseline holding current.

  • Apply the this compound receptor agonist through the perfusion system.

  • Record the development of a slow inward current at the holding potential of -60 mV.

  • To characterize the voltage-dependence of the activated current, apply a series of voltage ramps or steps (e.g., from -100 mV to +40 mV).

  • Wash out the agonist to observe the deactivation of the inward current.

  • Confirm the specificity of the response using an appropriate antagonist.

IV. Visualizations

Signaling Pathways and Experimental Workflows

GMQ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor This compound-Coupled Receptor Agonist->Receptor 1. Binding G_protein Gq Protein (α, β, γ) Receptor->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Gαq activates PIP2 PIP2 PLC->PIP2 4. Hydrolysis KCNQ KCNQ Channel (Open) PLC->KCNQ 6b. PIP2 depletion leads to closure DAG Diacylglycerol (DAG) PIP2->DAG PIP2->KCNQ Required for channel opening IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TRPC TRPC Channel (Closed) DAG->TRPC 6a. Activation TRPC_open TRPC Channel (Open) TRPC->TRPC_open Inward Cation Current KCNQ_closed KCNQ Channel (Closed) KCNQ->KCNQ_closed Reduced Outward K⁺ Current ER Endoplasmic Reticulum IP3->ER 5. Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: this compound signaling pathway leading to ion channel modulation.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis Cell_Prep Cell/Slice Preparation Approach Approach Cell Cell_Prep->Approach Pipette_Pull Pipette Pulling & Polishing Pipette_Pull->Approach Solution_Prep Prepare Internal/External Solutions Solution_Prep->Approach Seal Form Gigaohm Seal Approach->Seal Whole_Cell Establish Whole-Cell Seal->Whole_Cell Baseline Record Stable Baseline Whole_Cell->Baseline Agonist_App Apply Agonist Baseline->Agonist_App Record_Response Record Current Change Agonist_App->Record_Response Washout Washout Record_Response->Washout Data_Analysis Analyze Current Amplitude, Kinetics Record_Response->Data_Analysis Washout->Baseline Check for recovery Antagonist_App Apply Antagonist (Optional) Washout->Antagonist_App Antagonist_App->Agonist_App Test specificity Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General workflow for a this compound electrophysiology experiment.

References

Technical Support Center: 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting issues related to the stability and degradation of 2-Guanidine-4-methylquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Guanidine-4-methylquinazoline?

A1: The degradation of 2-Guanidine-4-methylquinazoline is primarily influenced by its two main chemical components: the guanidine (B92328) group and the quinazoline (B50416) ring. Key factors include:

  • pH: The guanidine group is highly basic and can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] The quinazoline ring is generally stable in cold, dilute acidic and alkaline solutions but can be destroyed upon boiling.[2]

  • Oxidation: The molecule may undergo oxidative degradation, potentially affecting the quinazoline ring or the attached methyl group.[1][2]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[1][3]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[1]

Q2: How should I properly store 2-Guanidine-4-methylquinazoline?

A2: For optimal stability, 2-Guanidine-4-methylquinazoline should be stored under the following conditions:

  • Solid Form: Store as a powder in a tightly sealed container, protected from light and moisture. A desiccated environment at room temperature is generally suitable for the solid hydrochloride salt form.

  • In Solution: If preparing solutions, use anhydrous, aprotic solvents like DMSO for stock concentrations. For aqueous buffers, prepare solutions fresh and protect them from light. Long-term storage of aqueous solutions is not recommended without prior stability testing. Studies on similar quinazoline derivatives have shown stability in DMSO for up to 96 hours and in aqueous solutions for several days when stored in the dark at 4°C.[3][4]

Q3: My solution of 2-Guanidine-4-methylquinazoline has changed color. What does this indicate?

A3: A color change in a solution of 2-Guanidine-4-methylquinazoline is often an indicator of chemical degradation. This could be due to oxidation of the quinazoline ring system or other chemical transformations. It is recommended to verify the purity of the solution using an analytical technique like HPLC and to prepare a fresh solution if degradation is confirmed.

Q4: Can I use 2-Guanidine-4-methylquinazoline in aqueous buffers for my experiments?

A4: Yes, but with caution. The compound is soluble in water.[5] However, the stability in aqueous solutions can be pH and temperature-dependent. It is advisable to prepare fresh solutions for each experiment. If the experiment requires prolonged incubation in an aqueous buffer, a preliminary stability test should be conducted under the specific experimental conditions (pH, temperature, light exposure) to ensure the compound's integrity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in an assay. Degradation of the compound due to improper storage or handling. Hydrolysis in aqueous experimental buffers.1. Prepare a fresh solution from a solid stock. 2. Confirm the concentration and purity of the stock solution using HPLC-UV. 3. Minimize the incubation time in aqueous buffers. 4. If possible, perform a time-course experiment to check for activity loss over the experimental duration.
Appearance of unexpected peaks in HPLC analysis. The compound has degraded into one or more new products.1. Identify the degradation products using HPLC-MS. 2. Review storage and handling procedures. 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then be used as standards.
Poor solubility in aqueous solution. The compound may have limited solubility at neutral pH. The hydrochloride salt form generally has better aqueous solubility.1. Ensure you are using the hydrochloride salt form for aqueous preparations. 2. Gently warm the solution or use sonication to aid dissolution. 3. Adjust the pH of the buffer (if compatible with your experiment) as solubility may be pH-dependent. 4. For stock solutions, use a solvent like DMSO.[6]

Visualizing Potential Degradation and Experimental Workflows

To better understand the potential stability issues, the following diagrams illustrate a hypothetical degradation pathway and a standard workflow for investigating compound stability.

A 2-Guanidine-4-methylquinazoline B Hydrolysis (Strong Acid/Base) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV Light) A->D E 4-Methyl-2-quinazolinylurea + NH3 (Hydrolysis Product) B->E F Quinazoline N-oxide Derivative (Oxidation Product) C->F G Photodegradation Products D->G

Caption: Hypothetical degradation pathways for 2-Guanidine-4-methylquinazoline.

start Start: Compound Stability Query prep Prepare Compound in Test Conditions (e.g., Acid, Base, H2O2, Heat, Light) start->prep incubate Incubate for Defined Time Points (e.g., 0, 2, 8, 24 hours) prep->incubate analyze Analyze Samples by HPLC-UV/MS incubate->analyze data Quantify Remaining Parent Compound & Identify Degradation Products analyze->data report Generate Stability Report & Profile data->report end End: Stability Profile Established report->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8][9]

Objective: To investigate the stability of 2-Guanidine-4-methylquinazoline under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Guanidine-4-methylquinazoline in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Then, dissolve in the solvent for analysis.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a specified duration.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. Use HPLC-MS for the identification of degradation products.

  • Data Presentation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Summarize the results in a table for easy comparison.

Table 1: Example Data from Forced Degradation Study

Stress Condition Duration (hours) Assay of Parent Compound (%) Major Degradation Products (m/z)
Control (No Stress) 2499.8-
0.1 M HCl @ 60°C 2485.2187.2, 44.0
0.1 M NaOH @ 60°C 2478.9187.2, 44.0
3% H₂O₂ @ RT 2492.5217.2
Heat (Solid) @ 80°C 4899.5-
Photolytic 2496.1200.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This structured approach will help in systematically identifying the degradation pathways and establishing appropriate handling, storage, and formulation strategies for 2-Guanidine-4-methylquinazoline.

References

Technical Support Center: Optimizing GMQ Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GMQ treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound, a modulator of the Gq signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a modulator of the Gq family of heterotrimeric G proteins. These proteins are crucial signaling molecules that transduce signals from various cell surface receptors, known as G-protein coupled receptors (GPCRs), to intracellular pathways.[1] The activation of Gq proteins by receptors leads to the activation of phospholipase C-β (PLC-β).[1] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling cascade regulates a wide array of cellular processes, including transcription, motility, and secretion.[1]

Q2: What is the recommended starting concentration and incubation time for this compound in a cell-based assay?

A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line, the experimental endpoint being measured, and the concentration of this compound. For initial experiments, it is advisable to perform a dose-response study with a broad range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).[3]

For incubation time, a time-course experiment is strongly recommended.[3][4][5] This involves treating cells with a fixed, effective concentration of this compound and evaluating the desired outcome at multiple time points (e.g., 30 minutes, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[3][4][5] The optimal time will be the point at which the maximal desired effect is observed before the onset of secondary, potentially confounding effects.

Q3: I am not observing the expected effect of this compound on my cells. What are some possible reasons?

A3: Several factors could contribute to a lack of an observable effect. Here are some common troubleshooting steps:

  • Suboptimal Incubation Time or Concentration: The chosen incubation period may be too short for the biological effect to manifest or too long, leading to secondary effects that mask the primary outcome. Similarly, the concentration of this compound may be too low to elicit a response or so high that it causes cytotoxicity, which can confound the results.[5]

    • Recommendation: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific experimental setup.[3][4][5]

  • Cell Line Considerations: Ensure that your chosen cell line expresses the target Gq-coupled receptor and the necessary downstream signaling components.

    • Recommendation: Confirm the expression of the target receptor and key signaling proteins (e.g., Gαq, PLC-β) using techniques like qPCR or Western blotting.

  • Reagent Stability: this compound may be unstable in the assay medium or under your experimental conditions.

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in the assay medium before being added to the cells.[4]

  • High Background Signal: The cell line may have a high basal level of Gq signaling, which can mask the effect of this compound.

    • Recommendation: Consider serum-starving the cells for a period before this compound treatment to reduce basal signaling activity.[3][4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound treatment experiments.

Issue 1: No significant difference between this compound-treated and control groups.

Possible Cause Troubleshooting Step
Incubation time is too short or too long. Perform a time-course experiment with a wide range of time points (e.g., 30 min, 1, 2, 4, 8, 12, 24, 48, 72 hours).[3][4][5]
This compound concentration is too low. Conduct a dose-response experiment with a broad concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal concentration.[3]
Low or absent target receptor expression. Verify the expression of the target Gq-coupled receptor and key downstream signaling proteins (Gαq, PLC-β) in your cell line via qPCR or Western blot.
This compound instability. Prepare fresh this compound stock solutions for each experiment. Minimize the pre-incubation time of this compound in the assay medium.[4]

Issue 2: High variability in results between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell passage number. Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[5]
Variations in incubation conditions. Ensure consistent temperature, CO2 levels, and humidity in the incubator for all experiments.[5]
Inconsistent cell seeding density. Plate cells at a predetermined optimal density to ensure they are in the logarithmic growth phase throughout the experiment.[5]
Pipetting errors. Use calibrated pipettes and ensure proper mixing of reagents.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment in a cell-based assay.

  • Cell Seeding: Plate your cells at an optimal density in a multi-well plate and allow them to adhere for 24 hours.[5]

  • Serum Starvation (Optional): To reduce basal signaling, wash the cells with PBS and then incubate in serum-free medium for 1-24 hours, depending on the cell type.[3][4]

  • This compound Treatment: Treat the cells with a predetermined, fixed concentration of this compound (based on a preliminary dose-response study or literature). Include a vehicle-only control (e.g., DMSO).[5]

  • Incubation: Incubate the plates for a range of time points (e.g., 30 minutes, 1, 2, 4, 8, 12, 24, 48, 72 hours).[3][4][5]

  • Analysis: At each time point, harvest the cells and perform the desired assay (e.g., calcium imaging, IP1 accumulation assay, Western blot for downstream targets like phosphorylated ERK).

  • Data Analysis: Plot the measured response against the incubation time to identify the time point that yields the optimal effect.

Table 1: Example Time-Course Experiment Data

Incubation TimeMeasured Response (e.g., % increase in intracellular Ca2+)
0 min (Control)0%
30 min50%
1 hour85%
2 hours95%
4 hours90%
8 hours75%
12 hours60%
24 hours40%

In this example, the optimal incubation time would be approximately 2 hours.

Visualizing the this compound Signaling Pathway and Experimental Workflow

Diagram 1: The Gq Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq GPCR->Gq activates This compound This compound This compound->GPCR activates PLCb PLC-β Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Effectors Ca2->Downstream activates PKC->Downstream activates

Caption: Simplified diagram of the Gq signaling pathway activated by this compound.

Diagram 2: Experimental Workflow for Optimizing Incubation Time

Experimental_Workflow cluster_incubation Incubation at 37°C start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells serum_starve Serum Starve (Optional) seed_cells->serum_starve treat_cells Treat with this compound and Vehicle Control serum_starve->treat_cells t1 Time Point 1 treat_cells->t1 t2 Time Point 2 treat_cells->t2 tn Time Point 'n' treat_cells->tn assay Perform Assay t1->assay t2->assay tn->assay analyze Analyze Data and Determine Optimal Time assay->analyze end End analyze->end

References

Navigating In-Vivo Studies with Goniothalamin (GMQ): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with the natural compound Goniothalamin (B1671989) (GMQ) in in-vivo experimental settings. Addressing common challenges and frequently asked questions, this resource aims to facilitate smoother experimental workflows and more reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when working with this compound in-vivo?

Researchers may face several challenges when using this compound in live animal models. The most common issues include:

  • Poor Bioavailability: this compound is a lipophilic molecule with low aqueous solubility, which can hinder its absorption and lead to low bioavailability when administered orally.

  • Toxicity: While showing selective cytotoxicity to cancer cells, high doses of this compound can lead to systemic toxicity, including morbidity and mortality in animal models.

  • Genotoxicity: Some studies suggest that this compound may have genotoxic or clastogenic properties, which is a significant concern for its development as a therapeutic agent.

  • Formulation Difficulties: Due to its poor solubility, developing a stable and effective formulation for in-vivo administration can be challenging.

Q2: What is the known mechanism of action for this compound's anti-cancer effects in-vivo?

This compound primarily induces apoptosis in cancer cells through multiple pathways.[1] It can trigger DNA damage and increase oxidative stress by elevating reactive oxygen species (ROS) and decreasing glutathione (B108866) (GSH) levels.[1] This leads to the activation of the p53 signaling pathway and the mitochondrial apoptotic cascade, involving the release of cytochrome c and activation of caspases.[1]

Q3: Is this compound selectively toxic to cancer cells in-vivo?

Several studies have indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines while showing less toxicity to normal cells.[1] However, in-vivo studies have shown that higher doses can cause systemic toxicity and mortality, underscoring the importance of careful dose-finding studies.[2][3][4]

Troubleshooting In-Vivo this compound Experiments

Problem 1: High mortality or signs of toxicity in the animal cohort.

  • Possible Cause: The administered dose of this compound is too high. Acute toxicity studies in rats have shown that doses of 300 mg/kg and above, administered intraperitoneally, are associated with morbidity and mortality.[2][3][4]

  • Troubleshooting Steps:

    • Review Dosage: Compare your current dosage with published data. A study on Sprague-Dawley rats indicated that a dose of up to 200 mg/kg via intraperitoneal injection was safe, and a daily dose of 42 mg/kg for 14 days was well-tolerated.[3][4]

    • Conduct a Dose-Finding Study: Perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen route of administration.

    • Monitor Animal Welfare: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. Implement a clear endpoint protocol to minimize animal suffering.

Problem 2: Lack of significant anti-tumor efficacy in the treatment group.

  • Possible Cause: Sub-optimal dosage, poor bioavailability, or issues with the formulation.

  • Troubleshooting Steps:

    • Optimize Formulation: this compound is a water-insoluble crystalline powder.[2] For oral administration, consider using co-solvents (e.g., DMSO, PEG 400) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption. For intraperitoneal injections, this compound can be dissolved in a vehicle such as 10% DMSO in phosphate-buffered saline (PBS).[2]

    • Adjust Dosage and Route of Administration: If oral administration yields poor results, consider intraperitoneal injection, which often leads to higher bioavailability for small molecules.[5] Ensure the dose is sufficient to achieve a therapeutic concentration. One study showed efficacy in a rat liver cancer model with an oral dose of 30 mg/kg.[6]

    • Verify Compound Integrity: Ensure the purity and stability of your this compound compound.

Problem 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent formulation, inaccurate dosing, or biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, from animal handling and dosing to sample collection and analysis, are rigorously standardized.

    • Ensure Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose to each animal.

    • Control for Animal Variables: Use animals from a reliable supplier within a narrow age and weight range. House animals under consistent environmental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vivo studies with this compound.

Table 1: In-Vivo Toxicity of Goniothalamin in Rodents

Animal ModelAdministration RouteDoseObservationReference
Sprague-Dawley RatsIntraperitoneal (single dose)100-200 mg/kgNo significant changes in hematology, biochemistry, or histology. Considered safe.[2][3][4]
Sprague-Dawley RatsIntraperitoneal (single dose)300 mg/kgAssociated with morbidity.[2][3][4]
Sprague-Dawley RatsIntraperitoneal (single dose)400 mg/kg29% mortality rate.[3]
Sprague-Dawley RatsIntraperitoneal (single dose)500 mg/kg100% mortality rate.[3]
Sprague-Dawley RatsIntraperitoneal (daily for 14 days)42 mg/kgWell-tolerated with no observed toxicity.[3][4]
Wistar RatsOral (daily for 16 weeks)30 mg/kgNo reported toxicity.[6]
IL-10 Deficient MiceNot SpecifiedNot SpecifiedNo signs of toxicity after three months of treatment in a colitis model.[7]

Table 2: In-Vivo Anti-Tumor Efficacy of Goniothalamin

Animal ModelCancer TypeAdministration RouteDoseEfficacy OutcomeReference
Wistar RatsDiethylnitrosamine-induced Hepatocellular CarcinomaOral30 mg/kg daily for 16 weeksSignificantly reduced tumor incidence (from 100% to 35.11%), total number of nodules (from 35 to 12), and mean number of tumors per animal (from 6 to 2).[6]

Experimental Protocols

Protocol 1: Acute Toxicity Study of this compound in Rats (Intraperitoneal Administration)

This protocol is based on the methodology described in a study by Al-Salahi et al. (2019).[2]

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200-230 g).

  • Acclimatization: House animals in standard conditions (25°C ± 2°C, 70% ± 5% humidity, 12-hour light-dark cycle) for at least one week before the experiment. Provide standard rat chow and water ad libitum.

  • This compound Formulation: Dissolve this compound in a vehicle of 10% Dimethyl Sulfoxide (DMSO) in Phosphate-Buffered Saline (PBS).

  • Dosing:

    • Divide animals into treatment groups and a control group (n=7 per group).

    • Administer a single intraperitoneal (IP) injection of this compound at various doses (e.g., 100, 200, 300, 400, 500 mg/kg).

    • The control group receives an IP injection of the vehicle only (2 ml/kg).

  • Observation:

    • Continuously observe animals for the first 4 hours post-injection and then at regular intervals for 24 hours.

    • Monitor for signs of toxicity, including changes in behavior, breathing, salivation, and mortality.

  • Endpoint and Analysis:

    • At the end of the 24-hour observation period, euthanize the animals.

    • Collect blood for hematological and biochemical analysis.

    • Harvest organs (liver, kidneys, lungs, heart, spleen, brain) for histological examination.

Protocol 2: Anti-Tumor Efficacy Study of this compound in a Chemically-Induced Cancer Model

This protocol is adapted from a study by Al-Salahi et al. (2024) on hepatocellular carcinoma in rats.[6]

  • Animal Model: Wistar albino rats.

  • Tumor Induction: Induce hepatocellular carcinoma (HCC) by administering 0.01% diethylnitrosamine (DEN) in the drinking water for 16 weeks.

  • This compound Formulation: Dissolve this compound in 10% DMSO for oral administration.

  • Treatment Groups (n=6 per group):

    • Group 1: Control (no treatment).

    • Group 2: DEN only.

    • Group 3: DEN + this compound (30 mg/kg body weight, administered orally daily for 16 weeks).

    • Group 4: this compound only (30 mg/kg body weight, administered orally daily for 16 weeks).

  • Monitoring:

    • Monitor animal body weight and general health throughout the 16-week period.

  • Endpoint and Analysis:

    • At the end of the 16th week, euthanize the animals after overnight fasting.

    • Harvest the liver and record its weight.

    • Count the number of visible tumor nodules on the liver surface.

    • Conduct histological analysis of liver tissue to confirm HCC and assess the effects of the treatment.

    • Perform biochemical and molecular analyses on liver tissue to investigate the mechanism of action (e.g., antioxidant levels, inflammatory markers, apoptotic proteins, and signaling pathways like PI3K/Akt).

Visualizing Pathways and Workflows

GMQ_Signaling_Pathway This compound Goniothalamin (this compound) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS GSH ↓ Glutathione (GSH) This compound->GSH DNA_Damage DNA Damage This compound->DNA_Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

InVivo_Workflow start Start: In-Vivo Study Design formulation This compound Formulation (e.g., in 10% DMSO/PBS) start->formulation animal_model Animal Model Selection & Acclimatization start->animal_model toxicity_study Dose-Finding/Toxicity Study (e.g., MTD determination) formulation->toxicity_study animal_model->toxicity_study efficacy_study Efficacy Study in Tumor-Bearing Animals toxicity_study->efficacy_study dosing This compound Administration (Oral or IP) efficacy_study->dosing monitoring Animal Monitoring (Weight, Health, Tumor Size) dosing->monitoring endpoint Endpoint & Sample Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis (Histology, Biochemistry, etc.) endpoint->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for in-vivo studies with this compound.

References

Technical Support Center: Addressing Experimental Variability in Genetically Modified Q (GMQ) Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Genetically Modified Q (GMQ) models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of experimental variability, ensuring the robustness and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound experimental studies?

A1: Experimental variability in this compound studies can be broadly categorized into three main areas:

  • Genetic Factors: The genetic background of your this compound model is a primary source of variability. Phenotypes can differ significantly between different inbred strains or in mixed background animals.[1][2][3][4] The nature of the genetic modification itself, including the insertion site and copy number of a transgene, can also lead to phenotypic differences between lines.[5]

  • Environmental Factors: The animal's immediate environment plays a crucial role. This includes housing conditions (cage density, enrichment), husbandry practices, diet, light-dark cycles, temperature, humidity, and noise levels.[6][7][8][9] The gut microbiome is also an increasingly recognized environmental factor that can significantly influence experimental outcomes.[10]

  • Experimental Procedures: Inconsistencies in how experiments are conducted are a major source of variation. This includes animal handling, the timing and method of substance administration, sample collection techniques, and the precision of measurements.[6][11] The skill and consistency of the experimenter are critical.[6]

Q2: How can I control for genetic background variability in my this compound model?

A2: Controlling for genetic background is essential for reproducible results. Here are key strategies:

  • Use Inbred Strains: Whenever possible, use well-defined inbred strains to ensure a homogenous genetic background.[4][12][13]

  • Backcrossing: If your mutation was generated on a mixed background, backcross for at least 10 generations to a standard inbred strain to create a congenic line.[12]

  • Specify Substrains: Be aware of and report the specific substrain of your animals (e.g., C57BL/6J vs. C57BL/6N), as they can have significant phenotypic differences.[2][12]

  • Littermate Controls: Use wild-type littermates as controls to minimize the impact of subtle genetic and maternal environmental differences.[9][14]

  • Consistent Sourcing: Obtain your animals from a reputable vendor and be consistent with your source throughout a study.[9]

Q3: What are the best practices for minimizing variability introduced by experimental procedures?

A3: Standardization and consistency are key to minimizing procedural variability.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, including animal handling, dosing, and sample collection.[11]

  • Training: Ensure all personnel are thoroughly trained and proficient in the required techniques to minimize experimenter-induced variation.[6]

  • Randomization and Blinding: Randomize the assignment of animals to treatment groups and blind the experimenters to the treatment allocation to reduce bias.[6][13]

  • Consistent Timing: Perform procedures at the same time of day to account for circadian rhythms.[7]

  • Acclimatization: Allow animals sufficient time to acclimate to the experimental environment before starting any procedures to reduce stress-related variability.[6][7]

Q4: How do environmental factors contribute to experimental variability and how can I control them?

A4: The animal's environment can significantly impact physiology and behavior.

  • Standardized Housing: Maintain consistent housing conditions, including cage type and size, bedding, and enrichment.[8]

  • Controlled Macroenvironment: Strictly control and monitor temperature, humidity, ventilation, and light-dark cycles in the animal facility.[7][9]

  • Noise Reduction: Minimize noise, as it can be a significant stressor for the animals.[7]

  • Dietary Consistency: Use a consistent diet and water source throughout the study, as nutritional changes can alter phenotypes.[8]

  • Microbiome Considerations: To help normalize the gut microbiome, consider co-housing animals from different experimental groups before the start of the study.[10]

Troubleshooting Guides

Issue: Inconsistent Phenotypic Expression in this compound Colony
Potential Cause Troubleshooting Steps
Mixed Genetic Background - Genotype animals to confirm the presence of the desired allele and the absence of contaminating alleles.- If on a mixed background, begin a backcrossing program to a suitable inbred strain.[1][12]- Use littermate controls for all experiments.[14]
Genetic Drift - Refresh your breeding colony from cryopreserved stocks periodically.- Obtain new breeding pairs from a reputable source.
Substrain Differences - Confirm and record the exact substrain of your animals.[12]- Be consistent with the animal supplier.[9]
Spontaneous Mutations - If a new, unexpected phenotype appears, consider sequencing to identify potential spontaneous mutations.
Issue: High Variability in Experimental Measurements
Potential Cause Troubleshooting Steps
Inconsistent Experimental Technique - Review and refine SOPs for clarity and detail.[11]- Conduct refresher training sessions for all personnel involved.[6]- Implement blinding and randomization in your experimental design.[13]
Environmental Disruptions - Review animal facility logs for any changes in temperature, humidity, or light cycles.- Minimize traffic and noise in the animal rooms.[7]
Uncontrolled Animal Variables - Ensure animals are age and sex-matched across experimental groups.- Use a narrower weight range for inclusion in the study.- Perform a health screen to rule out subclinical infections.[6]
Measurement Error - Calibrate all instruments regularly.- If possible, use automated data collection methods to reduce human error.- For subjective measurements, have multiple blinded observers score the data and assess inter-rater reliability.[9]

Experimental Protocols

Protocol 1: Standardized Animal Handling and Acclimatization

  • Acclimatization Period: Upon arrival, house animals in the experimental room for a minimum of one week prior to any procedures to allow for physiological and behavioral stabilization.[7]

  • Handling Habituation: Handle each animal daily for 2-3 minutes for at least five days leading up to the experiment. This should be done by the same experimenter who will be conducting the procedures.[7]

  • Consistent Handling Method: Always use a consistent and gentle method for picking up and restraining the animals. Avoid chasing or grabbing the animals.[7]

  • Pre-Procedure Waiting Period: On the day of the experiment, move the animals to a quiet holding area near the procedure room for at least 30 minutes before starting the experiment to allow them to calm down after the transfer.[7]

Protocol 2: Backcrossing to a Congenic Strain

  • Initial Cross: Breed the this compound animal (on a mixed background) with an inbred animal of the desired background strain.

  • Genotype Offspring: Genotype the F1 offspring to identify those carrying the desired genetic modification.

  • Backcross: Select the F1 carriers and breed them back to the inbred parental strain.

  • Repeat: Repeat the genotyping and backcrossing steps for a minimum of 10 generations. After 10 generations, the resulting offspring will be >99% genetically identical to the inbred strain.[12]

  • Intercross: After the final backcross, intercross two of the heterozygous carriers to produce homozygous animals for your experiments.

Visual Guides

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_sourcing Animal Sourcing (Consistent Vendor) acclimatization Acclimatization (Min. 1 Week) animal_sourcing->acclimatization handling_habituation Handling Habituation (Daily) acclimatization->handling_habituation randomization Randomization to Groups handling_habituation->randomization blinding Blinding of Experimenter randomization->blinding dosing Standardized Dosing (SOP) blinding->dosing sample_collection Consistent Sample Collection (SOP) dosing->sample_collection data_analysis Appropriate Statistical Analysis sample_collection->data_analysis reporting Transparent Reporting (ARRIVE Guidelines) data_analysis->reporting

Caption: A standardized workflow to minimize experimental variability.

troubleshooting_logic start High Experimental Variability Detected check_genetics Review Genetic Factors start->check_genetics check_environment Review Environmental Factors start->check_environment check_procedure Review Experimental Procedures start->check_procedure action_genetics Implement Backcrossing Use Littermate Controls check_genetics->action_genetics action_environment Standardize Housing Control Macroenvironment check_environment->action_environment action_procedure Refine SOPs Implement Blinding & Randomization check_procedure->action_procedure end_node Reduced Variability action_genetics->end_node action_environment->end_node action_procedure->end_node

Caption: A logical approach to troubleshooting experimental variability.

References

Technical Support Center: Improving the Specificity of GMQ as an ASIC3 Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GMQ (2-guanidine-4-methylquinazoline) as an activator for the Acid-Sensing Ion Channel 3 (ASIC3). The following resources address common challenges related to this compound's specificity and offer detailed protocols and troubleshooting advice to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound a completely specific activator for ASIC3?

A1: No, this compound is not entirely specific for ASIC3. While it is the first-known non-proton activator of ASIC3 at physiological pH (pH 7.4), it also modulates the function of other ASIC subtypes, including ASIC1a, ASIC1b, and ASIC2a.[1][2] At concentrations above 1 mM, this compound has been shown to decrease maximal peak currents in other ASICs by reducing the unitary current amplitude.[1][2] Furthermore, studies have reported that this compound can affect other ion channels, such as large-conductance Ca2+-activated K+ (BKCa) channels.[3] Therefore, caution is advised when interpreting in vivo data, as some observed effects may be due to off-target interactions.[3]

Q2: How does this compound activate ASIC3?

A2: this compound activates ASIC3 through a mechanism distinct from proton activation. It shifts the pH dependence of activation to more alkaline values and the pH dependence of steady-state inactivation to more acidic values.[1][4][5] This creates an overlap between the activation and inactivation curves at physiological pH (pH 7.4), resulting in a "window current" where the channel is open but only partially inactivated.[1][2] This sustained current is a hallmark of this compound's effect on ASIC3.

Q3: What is the role of extracellular calcium in this compound's activation of ASIC3?

A3: Extracellular calcium (Ca2+) plays a crucial role in modulating ASIC3 activity and this compound's effectiveness. Ca2+ stabilizes the closed, inactive state of ASIC3.[6] The activation of ASIC3 by this compound is enhanced in the absence of or at low concentrations of extracellular Ca2+.[6] It has been suggested that this compound's mechanism of action involves the depletion or removal of Ca2+ from its binding site on the channel, thus promoting channel opening.[6]

Q4: Are there known binding sites for this compound on ASIC3?

A4: Yes, mutagenesis studies have identified key residues in the lower palm domain of ASIC3 that are critical for this compound-induced activation. Specifically, mutations of glutamic acid at position 79 (E79) and 423 (E423) have been shown to decrease the current amplitudes induced by this compound and/or increase its EC50 value.[1][4] This suggests that the lower palm domain is a crucial component of the non-proton ligand-sensing domain for this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Variability in this compound-induced current amplitude at pH 7.4 1. Inconsistent this compound concentration. 2. Fluctuations in extracellular Ca2+ concentration. 3. Cell health and expression levels of ASIC3. 4. Pipette and seal quality in patch-clamp experiments.1. Prepare fresh this compound solutions for each experiment and verify the final concentration. 2. Use a defined extracellular solution with a stable and known Ca2+ concentration. Consider experiments in low or Ca2+-free conditions to maximize the this compound effect.[6] 3. Ensure consistent cell passage numbers and transfection efficiency. Monitor cell health throughout the experiment. 4. Use high-resistance pipettes (4–8 MΩ) and aim for a high-resistance seal (>1 GΩ) to minimize leak currents.[7][8]
Apparent off-target effects observed in experiments 1. This compound is modulating other ASIC subtypes expressed in the system (e.g., ASIC1a).[1][2] 2. This compound is interacting with other ion channels (e.g., BKCa channels).[3] 3. The observed effect is a downstream consequence of ASIC3 activation, not a direct off-target effect.1. Use specific blockers for other ASIC subtypes if available and the experimental design allows. For example, use PcTx1 to block ASIC1a. 2. Perform control experiments in cells that do not express ASIC3 but express the potential off-target channel. 3. Characterize the signaling pathway downstream of ASIC3 activation to confirm the origin of the observed effect.
Low potency of this compound (high EC50) 1. The inherent potency of this compound for ASIC3 is in the millimolar range.[1] 2. Presence of competing substances or ions (e.g., high Ca2+).[6] 3. Degradation of the this compound stock solution.1. Be aware that this compound's EC50 for ASIC3 activation at pH 7.4 is approximately 1.83 mM.[1] Higher concentrations may be needed to elicit a robust response. 2. As mentioned, reducing extracellular Ca2+ can enhance this compound's effect. 3. Store this compound stock solutions appropriately (e.g., aliquoted and frozen) to prevent degradation.
Difficulty achieving a stable whole-cell patch-clamp recording 1. Poor cell health. 2. Clogged or improperly shaped pipette tip. 3. Mechanical instability of the setup. 4. Issues with the internal or external solutions.1. Use cells from a healthy, low-passage culture. Ensure proper oxygenation and pH of the external solution.[7][8] 2. Filter all solutions. Ensure the pipette tip is clean and has the appropriate resistance for the cell type.[9][10] 3. Use an anti-vibration table and ensure all components of the rig are securely fastened.[7] 4. Check the osmolarity and pH of all solutions to ensure they are within the appropriate physiological range.[7][8]

Quantitative Data Summary

Table 1: Potency of this compound on ASIC3

ParameterValueCell TypepHReference
EC50 for ASIC3 activation 1.83 ± 0.97 mMCHO cells7.4[1]
EC50 for decreasing the steepness (nH) of the pH activation curve 1.59 ± 0.70 mMCHO cellsN/A[1]

Table 2: Effects of this compound on the pH Dependence of ASIC Subtypes

ASIC SubtypeEffect on pH Dependence of ActivationEffect on pH Dependence of InactivationReference
ASIC1a Acidic ShiftAcidic Shift[1][2]
ASIC1b Acidic ShiftAcidic Shift[1][2]
ASIC2a No significant shiftAcidic Shift[1]
ASIC3 Alkaline ShiftAcidic Shift[1][2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Specificity

Objective: To determine the effect of this compound on ASIC3 and potential off-target ASIC subtypes expressed in a cellular model (e.g., CHO or HEK293 cells).

Materials:

  • Cells expressing the ASIC subtype of interest (e.g., ASIC3, ASIC1a).

  • Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Standard intracellular (pipette) solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • This compound stock solution (e.g., 100 mM in water).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Culture cells expressing the target ASIC channel on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Establish a baseline recording in the standard extracellular solution.

  • Apply a control acidic solution (e.g., pH 6.0) to elicit a maximal ASIC current and establish a positive control.

  • After washout and recovery, apply the extracellular solution containing the desired concentration of this compound (e.g., 1 mM) at pH 7.4 and record any induced current.

  • To test for modulation of proton-gated activation, co-apply this compound with a sub-maximal acidic stimulus.

  • Repeat steps 8-11 for cells expressing other ASIC subtypes (e.g., ASIC1a) to assess specificity.

  • Analyze the data to determine the current amplitude, activation kinetics, and any shifts in the pH-response curve in the presence of this compound.

Visualizations

GMQ_ASIC3_Activation_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ca2 Ca²⁺ This compound->Ca2 ASIC3 ASIC3 Channel (Closed State) This compound->ASIC3 Binds to palm domain Ca2->ASIC3 Stabilizes closed state Na_ion Na⁺ ASIC3->Na_ion Channel Opening (Sustained Current) Experimental_Workflow_Specificity cluster_results Potential Outcomes start Start: Hypothesis This compound is a specific ASIC3 activator cell_prep Prepare Cells Expressing: - ASIC3 - ASIC1a (Control) start->cell_prep patch_clamp Whole-Cell Patch Clamp (V_hold = -60 mV) cell_prep->patch_clamp baseline Record Baseline Current (pH 7.4) patch_clamp->baseline apply_this compound Apply this compound (1 mM) at pH 7.4 baseline->apply_this compound measure_current Measure this compound-induced Current apply_this compound->measure_current compare Compare Current Amplitudes (ASIC3 vs. ASIC1a) measure_current->compare conclusion Conclusion compare->conclusion specific Current only in ASIC3-expressing cells => High Specificity compare->specific If nonspecific Current in both ASIC3 and ASIC1a cells => Low Specificity compare->nonspecific If specific->conclusion nonspecific->conclusion Troubleshooting_Logic start Problem: No this compound-induced current in ASIC3-expressing cells check_this compound Is the this compound solution fresh and at the correct concentration? start->check_this compound check_ca Is the extracellular Ca²⁺ concentration high? check_this compound->check_ca Yes solution Solution Found check_this compound->solution No, remake solution check_seal Is the patch-clamp seal >1 GΩ and stable? check_ca->check_seal No check_ca->solution Yes, lower Ca²⁺ check_expression Is ASIC3 expression confirmed? check_seal->check_expression Yes check_seal->solution No, re-patch check_expression->solution Yes, investigate downstream signaling check_expression->solution No, verify expression

References

Technical Support Center: Best Practices for Long-Term Experiments with GMQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting long-term experiments using the metabotropic glutamate (B1630785) receptor (mGluR) agonist, GMQ (or its analogue DHPG).

Troubleshooting Guides

This section addresses specific issues that may arise during your long-term experiments with this compound/DHPG in a question-and-answer format.

In Vitro Experiments (Cell Culture)

Question Possible Cause Suggested Solution
My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after prolonged this compound/DHPG exposure. High concentration of this compound/DHPG.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experiment duration. Start with a low concentration and gradually increase it.
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.[1]
Instability of this compound/DHPG in culture medium.Prepare fresh this compound/DHPG solutions for each medium change. The stability of DHPG in culture medium can decrease over time, especially at 37°C.[2]
Inappropriate solvent or final solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). Test the effect of the solvent alone as a vehicle control.
I am not observing the expected long-term depression (LTD) after this compound/DHPG application; instead, I see potentiation or no effect. Health of the cell culture (e.g., neuronal slices).Ensure your cultures are healthy and have well-established synaptic connections before starting the experiment. Unhealthy slices can exhibit rundown or unexpected potentiation.[3]
Suboptimal this compound/DHPG concentration or application time.The concentration and duration of this compound/DHPG application are critical for inducing LTD. A common starting point is 50-100 µM for 5-20 minutes.[4][5][6] Optimize these parameters for your specific preparation.
Involvement of other signaling pathways.The induction of LTD by this compound/DHPG can be complex and involve NMDARs and L-type voltage-dependent Ca2+ channels.[5][7] Consider the presence of antagonists for these channels in your experimental design if you wish to isolate the mGluR-dependent effects.
The observed LTD is not stable and returns to baseline after a short period. Lack of protein synthesis.mGluR-LTD is often dependent on new protein synthesis for its long-lasting effects.[4] Ensure your experimental conditions support protein synthesis.
Desensitization of receptors.Chronic activation of mGluRs can lead to their desensitization. Consider intermittent application of this compound/DHPG rather than continuous exposure.[2]

In Vivo Experiments (Animal Models)

Question Possible Cause Suggested Solution
The animals are showing adverse systemic effects (e.g., weight loss, behavioral changes unrelated to the study) after chronic this compound/DHPG administration. High dosage of this compound/DHPG.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) that does not cause significant systemic toxicity.[8][9][10]
Route of administration.The route of administration (e.g., intraperitoneal, intracerebroventricular) can significantly impact the systemic exposure and potential side effects. Choose the most appropriate route for your research question and vehicle.
Stress from repeated injections.Handle the animals gently and habituate them to the injection procedure to minimize stress. Consider using less invasive administration methods if possible.
I am not observing the expected behavioral or physiological changes in my long-term in vivo study. Insufficient brain penetration of this compound/DHPG.Verify the blood-brain barrier permeability of this compound/DHPG or the specific analogue you are using. If penetration is low, consider direct central administration.
Compensatory mechanisms.The brain can adapt to chronic drug exposure through various homeostatic mechanisms.[2] Consider including multiple time points in your study to capture the dynamic changes.
Inappropriate behavioral test.Ensure the chosen behavioral paradigm is sensitive enough to detect the expected effects of long-term mGluR activation.
There is high variability in the data between animals in the same experimental group. Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. For injections, use precise techniques to minimize variability in the delivered volume.
Individual differences in drug metabolism.Account for potential differences in drug metabolism between animals. Monitor drug levels in a subset of animals if possible.
Environmental factors.Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, noise levels) for all animals throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration and duration for inducing long-term depression (LTD) with DHPG in hippocampal slices?

A1: A commonly used protocol for inducing mGluR-LTD in hippocampal slices is the bath application of 50-100 µM (S)-3,5-dihydroxyphenylglycine (DHPG) for a duration of 5 to 20 minutes.[4][5][6] However, the optimal concentration and duration can vary depending on the age of the animal and the specific preparation, so it is advisable to optimize these parameters for your experimental setup.

Q2: Can chronic activation of mGluRs with this compound/DHPG lead to excitotoxicity?

A2: While acute, high concentrations of glutamate receptor agonists can be excitotoxic, chronic activation with a specific agonist like this compound/DHPG at appropriate concentrations is more likely to induce plastic changes like LTD. However, it is crucial to perform thorough dose-response studies and monitor cell health to avoid potential neurotoxic effects, especially in long-term cultures.[2]

Q3: Is mGluR-LTD induced by this compound/DHPG dependent on NMDA receptor activation?

A3: While classic NMDAR-dependent LTD is a distinct phenomenon, there can be an interaction between the signaling pathways. Some studies have shown that in certain conditions, the full expression of DHPG-induced LTD may involve the activity of NMDARs and L-type voltage-dependent calcium channels.[5][7] To isolate mGluR-specific effects, researchers often include NMDAR antagonists in their experiments.

Q4: What are the key downstream signaling molecules involved in this compound/DHPG-induced LTD?

A4: The signaling cascade initiated by this compound/DHPG binding to group I mGluRs is complex. Key downstream events include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can result in the release of intracellular calcium, activation of protein kinase C (PKC), and the production of signaling molecules like nitric oxide and endocannabinoids.[6] Protein synthesis is also a critical component for the long-lasting effects of this form of LTD.[4]

Q5: How can I be sure that the observed effects in my long-term in vivo study are due to the central effects of this compound/DHPG and not peripheral side effects?

A5: This is a critical consideration in in vivo pharmacology. To differentiate between central and peripheral effects, you can employ several strategies. One approach is to use a peripherally restricted analogue of your compound as a control. Another method is to deliver the drug directly into the central nervous system (e.g., via intracerebroventricular injection) and compare the results with systemic administration. Behavioral tests that are less susceptible to motor side effects should also be chosen.

Experimental Protocols

Protocol 1: Induction of Long-Term Depression (LTD) in Hippocampal Slices with DHPG

  • Slice Preparation: Prepare 300-400 µm thick hippocampal slices from the brain of a rodent (e.g., rat or mouse) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with aCSF.

  • Baseline Recording: Transfer a slice to a recording chamber and perfuse with aCSF at a rate of 2-3 ml/min. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals for at least 20 minutes.

  • LTD Induction: Switch the perfusion to aCSF containing 50 µM (S)-DHPG for 10 minutes.[4]

  • Washout and Recording: After the 10-minute DHPG application, switch back to the standard aCSF and continue recording the fEPSPs for at least 60 minutes to observe the induction and maintenance of LTD.

Protocol 2: Chronic In Vivo Administration of a this compound Analogue in Mice

  • Animal Model: Use adult male C57BL/6 mice, housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Preparation: Dissolve the this compound analogue (e.g., exendin-4 (B13836491) for GLP-1R, a G-protein coupled receptor) in sterile saline to the desired concentration.[8][9][10] A dose of 0.5 mg/kg administered intraperitoneally twice daily is a reported starting point for some agonists.[9][10]

  • Administration: Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection twice daily for a period of 7 to 14 days.[8][9][10]

  • Behavioral Testing: Following the chronic administration period, conduct behavioral tests to assess cognitive function, anxiety-like behavior, or other relevant phenotypes. For example, the open field test can be used to assess locomotor activity and anxiety.

  • Tissue Collection and Analysis: After the completion of behavioral testing, euthanize the animals and collect brain tissue for further analysis, such as immunohistochemistry or Western blotting, to examine changes in protein expression or neuronal morphology.

Quantitative Data Summary

Table 1: Effect of DHPG on Synaptic Transmission in Rodent Hippocampal Slices

TreatmentConcentration (µM)Duration (min)Change in fEPSP Slope (% of Baseline)Animal ModelReference
(S)-DHPG50562.8 ± 2.5%Rat[4]
(RS)-DHPG1001063.3 ± 9.2%Rat (aged)[5]
(RS)-DHPG10020LTD inducedMouse[6]
(S)-DHPG1515Potentiation observed in some slicesMouse[3]

Table 2: Effects of Chronic GLP-1R Agonist (Exendin-4) Exposure in Mice

ParameterTreatment GroupControl Group (Saline)OutcomeReference
Body Weight Gain (P14-P21)No significant differenceNo significant differenceNo significant alteration in weight gain during treatment period.[8][9][10]
Open Field Test (Adult)No significant differenceNo significant differenceNo change in locomotor activity or anxiety-like behavior.[8][9][10]

Visualizations

GMQ_Signaling_Pathway This compound This compound / DHPG mGluR1_5 Group I mGluR (mGluR1/5) This compound->mGluR1_5 Binds to Gq_11 Gq/11 mGluR1_5->Gq_11 Activates eCB Endocannabinoid (eCB) Synthesis mGluR1_5->eCB Stimulates NO Nitric Oxide (NO) Synthesis mGluR1_5->NO Stimulates Protein_Synth Protein Synthesis mGluR1_5->Protein_Synth Stimulates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates LTD Long-Term Depression (LTD) PKC->LTD eCB->LTD NO->LTD Protein_Synth->LTD Required for long-lasting

Caption: Signaling pathway activated by this compound/DHPG leading to long-term depression (LTD).

LTD_Induction_Workflow start Start: Prepare Hippocampal Slices recovery Slice Recovery (>1 hour) start->recovery baseline Establish Stable Baseline fEPSP Recording (20-30 min) recovery->baseline dhpg_app Bath Apply 50 µM DHPG (10 min) baseline->dhpg_app washout Washout with Normal aCSF dhpg_app->washout ltd_record Record fEPSP (>60 min) washout->ltd_record analysis Data Analysis: Measure % Depression ltd_record->analysis

Caption: Experimental workflow for inducing long-term depression (LTD) with DHPG.

References

Validation & Comparative

A Comparative Guide to the Validation of GMQ's Effect on ASIC3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-guanidine-4-methylquinazoline (GMQ) and other key modulators of Acid-Sensing Ion Channel 3 (ASIC3). The following sections detail the experimental validation of this compound's effects, present comparative data with alternative compounds, and provide the necessary protocols and conceptual frameworks for replicating and expanding upon these findings.

Introduction to this compound and ASIC3 Modulation

Acid-sensing ion channel 3 (ASIC3) is a crucial player in pain perception, particularly in the context of acidosis associated with inflammation and ischemia.[1][2] As a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily, ASIC3 forms proton-gated cation channels that are predominantly expressed in sensory neurons.[1][3] The activation of these channels by a drop in extracellular pH leads to a transient and a sustained depolarizing current, contributing to nociceptive signaling.[1]

The small molecule 2-guanidine-4-methylquinazoline (this compound) was one of the first identified non-proton activators of ASIC3, capable of inducing channel opening at physiological pH.[4] This unique property has made this compound a valuable tool for studying ASIC3 function. However, a comprehensive understanding of its effects, including its specificity and comparison with other modulators, is critical for its application in research and drug development. This guide aims to provide that comprehensive overview.

Comparative Analysis of ASIC3 Modulators

The following table summarizes the quantitative data on the effects of this compound and its alternatives on ASIC3 channels. The primary method for obtaining this data is whole-cell patch-clamp electrophysiology on cell lines (CHO or HEK293) heterologously expressing ASIC3.[5][6]

CompoundClassMechanism of Action on ASIC3Potency (EC50/IC50)Key EffectsOff-Target Effects
This compound Agonist/ModulatorShifts pH dependence of activation to be more alkaline and inactivation to be more acidic, creating a "window current" at physiological pH.[4][7]EC50 for current at pH 7.4: ~1.83 mM.[8]Induces a sustained current at pH 7.4; potentiates proton-evoked currents.[7]Affects other ASIC subtypes (e.g., shifts activation of ASIC1a to more acidic pH); can modulate other ion channels at higher concentrations.[4]
Amiloride Blocker/ModulatorPore blocker at high concentrations; paradoxically potentiates sustained currents at neutral pH by shifting pH-dependent desensitization.[7][9]IC50 for proton-evoked current inhibition: ~63 µM; EC50 for potentiation: ~0.56 mM.[9][10]Blocks transient proton-evoked currents; enhances sustained "window" current.[7][9]Non-selective blocker of ENaC/DEG channels.[11]
Guanabenz (B1672423) Agonist/ModulatorSimilar to this compound, activates ASIC3 at physiological pH and potentiates responses to mild acidic stimuli.[12]Not explicitly quantified, but effects are comparable to this compound.[12]Induces current at pH 7.4 and enhances pH 7.0-evoked currents.[12]α2-adrenoceptor agonist.[12]
Sephin1 (B1681622) ModulatorA derivative of Guanabenz, it also activates ASIC3 at neutral pH and potentiates responses to acidic stimulation.[12]Not explicitly quantified, but effects are comparable to this compound and Guanabenz.[12]Activates rASIC3 at pH 7.4 and potentiates its response to acidic stimulation.[12]Lacks α2-adrenoceptor activity; proposed as a selective inhibitor of PPP1R15A.[12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of compounds on ion channels like ASIC3.

1. Cell Culture and Transfection:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[6][13][14]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin, at 37°C in a 5% CO2 incubator.[13][15]

  • Transfection: Cells are transiently transfected with a plasmid encoding human or rat ASIC3 using a lipid-based transfection reagent. A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells. Recordings are typically performed 24-48 hours post-transfection.[13]

2. Electrophysiological Recording:

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to the desired value (e.g., 7.4 for baseline, or acidic solutions for activation) with NaOH or HCl.[15]
    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.[15]

  • Procedure:

    • Glass micropipettes with a resistance of 3-7 MΩ are filled with the intracellular solution and mounted on the patch-clamp amplifier headstage.[16]
    • A giga-ohm seal is formed between the pipette tip and the cell membrane.[17]
    • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.[18]
    • The cell is voltage-clamped at a holding potential of -60 mV.[5]
    • Currents are recorded in response to rapid perfusion of different pH solutions with and without the test compounds.

3. Data Analysis:

  • Activation Curves: The peak current amplitude at various acidic pH values is measured and normalized to the maximal current. The data is then fitted with the Hill equation to determine the pH of half-maximal activation (pH50).[5]

  • Steady-State Desensitization (SSD) Curves: The cell is pre-incubated in solutions of varying pH for a set duration (e.g., 60 seconds) before a test pulse to a strongly activating pH (e.g., pH 5.0) is applied. The resulting current is normalized to the current without pre-incubation. The data is fitted with the Hill equation to determine the pH of half-maximal inactivation.[7]

  • Dose-Response Curves: The effect of different concentrations of a compound on a specific parameter (e.g., current amplitude at pH 7.4) is measured and fitted to determine the EC50 or IC50.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and procedures involved, the following diagrams have been generated using the DOT language.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates This compound This compound This compound->ASIC3 Modulates/Activates Na_influx Na+ Influx ASIC3->Na_influx Ca_influx Ca2+ Influx ASIC3->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase ERK_Phosphorylation p-ERK Modulation Ca_increase->ERK_Phosphorylation Influences Cell_Death Cell Death (in synoviocytes) ERK_Phosphorylation->Cell_Death Leads to Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293/CHO Cell Culture Transfection ASIC3 Plasmid Transfection Cell_Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Patching Whole-Cell Patch Clamp Plating->Patching Solution_exchange Rapid solution exchange (different pH +/- compounds) Patching->Solution_exchange Data_acquisition Record ionic currents Solution_exchange->Data_acquisition Curve_fitting Generate activation/inactivation and dose-response curves Data_acquisition->Curve_fitting Parameter_extraction Determine pH50, EC50, IC50 Curve_fitting->Parameter_extraction Comparison Compare effects of different modulators Parameter_extraction->Comparison

References

A Comparative Guide to GMQ and Other ASIC3 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of Acid-Sensing Ion Channel 3 (ASIC3) activation is pivotal for advancements in pain therapeutics and sensory perception research. This guide provides an objective comparison of 2-guanidine-4-methylquinazoline (GMQ) with other known ASIC3 activators, supported by experimental data.

ASIC3, a key player in nociception, mechanosensation, and chemosensation, is activated by a variety of stimuli beyond simple acidosis.[1] This multimodal activation makes it a complex but promising target for pharmacological intervention. This guide focuses on comparing the synthetic activator this compound with other endogenous and synthetic molecules that modulate ASIC3 activity.

Quantitative Comparison of ASIC3 Activators

The following table summarizes the quantitative data on the potency and efficacy of various ASIC3 activators based on available experimental evidence. It is important to note that these values are derived from different studies, which may employ varied experimental conditions.

Activator/ModulatorTargetActionPotency (EC₅₀/IC₅₀)Efficacy (% of control or description)Reference
This compound ASIC3Activator~1.08 mM (activation at pH 7.4)Induces sustained inward current[2]
Amiloride (B1667095) ASIC3Potentiator/InhibitorPotentiation: ~255 µM (at pH 7.4)Paradoxical potentiation of sustained currents at neutral/mildly acidic pH; inhibits at higher concentrations.[2]
Arachidonic Acid ASIC3PotentiatorNot specifiedPotentiates proton-gated currents; can activate at neutral pH.[3][4]
Agmatine ASIC3ActivatorNot specifiedActivates sustained currents at neutral pH.[1]
Serotonin (5-HT) ASIC3Potentiator~41.2 µM (enhancement of sustained currents at pH 5.0)Enhances proton-evoked sustained currents.[5]
Bradykinin (B550075) ASIC3SensitizerNot specifiedStimulates ASIC3 expression and sensitizes the channel.[1]
Acidosis (Protons) ASIC3ActivatorpH₅₀ ~6.7Primary endogenous activator, elicits transient and sustained currents.[5]

Experimental Protocols

The primary method for investigating the activity of these compounds on ASIC3 is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion channel activity in response to various stimuli.

General Whole-Cell Patch-Clamp Protocol for ASIC3 Activation

This protocol provides a general framework for assessing the effect of activators on ASIC3 channels expressed in heterologous systems (e.g., CHO or HEK293 cells) or primary sensory neurons.

1. Cell Preparation:

  • Culture cells expressing ASIC3 channels on glass coverslips.

  • For primary sensory neurons (e.g., dorsal root ganglion neurons), dissect ganglia and dissociate neurons enzymatically.

2. Electrophysiological Recording:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 Na₂-ATP; pH adjusted to 7.2 with KOH.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a selected cell.

  • Hold the membrane potential at -60 mV or -70 mV.

3. Compound Application:

  • Dissolve the test compounds (this compound, amiloride, etc.) in the external solution to the desired concentrations.

  • Apply the compound-containing solution to the cell using a perfusion system.

  • For activators like this compound and agmatine, application at a neutral pH (7.4) is used to observe direct activation.

  • For potentiators like amiloride, arachidonic acid, and serotonin, co-application with a sub-maximal concentration of protons (e.g., pH 6.8) is typically used to assess the enhancement of the acid-evoked current.

  • A rapid perfusion system is crucial for studying the fast kinetics of ASIC3 activation and desensitization.

4. Data Acquisition and Analysis:

  • Record the resulting currents using an appropriate amplifier and data acquisition software.

  • Analyze the peak and sustained components of the current.

  • Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflows

The activation of ASIC3 in sensory neurons initiates a signaling cascade that contributes to nociception. The diagrams below illustrate the general signaling pathway and a typical experimental workflow for studying ASIC3 activators.

ASIC3_Signaling_Pathway cluster_stimuli ASIC3 Activators/Modulators cluster_channel ASIC3 Channel cluster_downstream Downstream Signaling This compound This compound ASIC3 ASIC3 This compound->ASIC3 Amiloride Amiloride Amiloride->ASIC3 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ASIC3 Agmatine Agmatine Agmatine->ASIC3 Serotonin Serotonin PKC PKC Activation Serotonin->PKC Bradykinin Bradykinin Bradykinin->PKC Acidosis Acidosis (H⁺) Acidosis->ASIC3 Na_Influx Na⁺ Influx ASIC3->Na_Influx Ca_Influx Ca²⁺ Influx ASIC3->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Ca_Influx->PKC ERK ERK Phosphorylation Ca_Influx->ERK PKC->ASIC3 Sensitization Nociceptive_Signal Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal

Caption: ASIC3 signaling pathway in nociception.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) or Primary Neuron Isolation Transfection ASIC3 Transfection (for cell lines) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp for primary neurons Transfection->Patch_Clamp Compound_App Application of ASIC3 Activator Patch_Clamp->Compound_App Data_Acq Data Acquisition (Current Measurement) Compound_App->Data_Acq Data_Analysis Data Analysis (e.g., Dose-Response) Data_Acq->Data_Analysis Results Results: Potency (EC₅₀) Efficacy Data_Analysis->Results

Caption: Experimental workflow for studying ASIC3 activators.

Concluding Remarks

This compound stands out as a synthetic activator of ASIC3 at neutral pH, providing a valuable tool for probing the channel's function independently of acidosis.[2] In comparison, other molecules like amiloride exhibit more complex, dual-action profiles, while endogenous mediators such as arachidonic acid, serotonin, and bradykinin primarily act to sensitize or potentiate the channel's response to protons.[1][2][3][4][5] The choice of activator for a particular study will depend on the specific research question, whether it is to investigate direct channel activation, modulation of proton sensitivity, or the integrative response to multiple inflammatory signals. Further research with direct comparative studies under standardized conditions will be crucial for a more precise understanding of the relative potencies and efficacies of these diverse ASIC3 activators.

References

A Comparative Guide to ASIC Inhibition: 2-Guanidine-4-methylquinazoline vs. Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Guanidine-4-methylquinazoline (GMQ) and amiloride (B1667095) as inhibitors of Acid-Sensing Ion Channels (ASICs), supported by experimental data. ASICs are neuronal ion channels activated by extracellular acidification and are implicated in various neurological disorders, including pain, ischemic stroke, and anxiety.[1] Understanding the pharmacological nuances of their inhibitors is crucial for advancing research and therapeutic development.

Performance Comparison at a Glance

Both this compound and amiloride modulate ASIC activity, but through distinct mechanisms and with different potencies and specificities. Amiloride is a well-established, non-selective pore blocker of most ASIC subtypes, while this compound acts as a complex allosteric modulator, capable of both activating and inhibiting ASIC channels depending on the subtype and concentration.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound and amiloride on various ASIC subtypes. It is important to note that experimental conditions can influence these values.

Table 1: Inhibitory Profile of 2-Guanidine-4-methylquinazoline (this compound) on ASIC Subtypes

ASIC SubtypeActionIC50 / EC50Cell TypeNotesReference
ASIC1a Pore Block (High Conc.)3.24 mMCHO CellsAt lower concentrations, this compound shifts the pH dependence of activation to more acidic pH.[1]
ASIC1b Pore Block (High Conc.)1.52 mMCHO CellsSubstantially inhibited by 1 mM this compound.[1]
ASIC3 Pore Block (High Conc.)6.74 mMCHO CellsActivates ASIC3 at physiological pH (pH 7.4) with an EC50 of 1.83 mM.[1]

Table 2: Inhibitory Profile of Amiloride on ASIC Subtypes

ASIC SubtypeIC50Cell TypeNotesReference
ASIC1a 3-30 µMVariousNon-selective inhibitor.[2]
ASIC1a 13.50 µMCHO Cells-[3]
ASIC1a 1.7 µMtsA-201 cells-[2]
ASIC3 18.6 µMCHO CellsCan paradoxically potentiate sustained currents at neutral pH.[4]
ASIC3 2.7 µMRat DRG neurons-[2]

Mechanisms of Action

The fundamental difference between this compound and amiloride lies in their interaction with the ASIC channel.

Amiloride acts as a direct pore blocker.[4] Its positively charged guanidinium (B1211019) group is thought to enter the external vestibule of the channel pore, physically occluding the passage of ions.[5] This blocking action is voltage-dependent, meaning its efficacy is influenced by the membrane potential.[2][6]

2-Guanidine-4-methylquinazoline (this compound) exhibits a more complex, dual mechanism. At high concentrations (in the millimolar range), it can act as a pore blocker, similar to amiloride.[1] However, its more distinct action at lower concentrations is as an allosteric modulator.[7][8] It binds to a site on the channel protein distinct from the pore, influencing the channel's gating properties.[1] This can lead to subtype-specific effects, such as the activation of ASIC3 at physiological pH and shifts in the pH sensitivity of other ASIC subtypes.[1]

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms of action for amiloride and this compound on ASIC channels.

cluster_amiloride Amiloride: Pore Blockade Amiloride Amiloride ASIC_Pore ASIC Channel Pore Amiloride->ASIC_Pore Enters Pore Vestibule Ion_Flow Ion Flow (Na+) ASIC_Pore->Ion_Flow Allows Blocked_Pore Blocked Pore ASIC_Pore->Blocked_Pore Becomes Blocked_Pore->Ion_Flow Prevents cluster_this compound This compound: Dual Mechanism cluster_modulator Allosteric Modulation (Low Conc.) cluster_blocker Pore Blockade (High Conc.) GMQ_mod This compound Allosteric_Site Allosteric Site GMQ_mod->Allosteric_Site Binds to ASIC_Gating Channel Gating (pH sensitivity) Allosteric_Site->ASIC_Gating Modulates GMQ_block This compound ASIC_Pore_this compound ASIC Channel Pore GMQ_block->ASIC_Pore_this compound Enters Pore Blocked_Pore_this compound Blocked Pore ASIC_Pore_this compound->Blocked_Pore_this compound Start Start: Plated Cells (ASIC-expressing) Prepare Prepare Solutions (Intra/Extra-cellular) Start->Prepare Pull Pull Glass Pipette (3-5 MΩ) Start->Pull Patch Approach Cell & Form Giga-seal (>1 GΩ) Prepare->Patch Pull->Patch WholeCell Establish Whole-Cell Configuration Patch->WholeCell VClamp Voltage Clamp (-60 mV) WholeCell->VClamp Baseline Record Baseline Current (pH 7.4) VClamp->Baseline Activate Apply Acidic Solution (e.g., pH 6.0) Baseline->Activate RecordAgonist Record ASIC Current Activate->RecordAgonist ApplyInhibitor Apply Inhibitor + Acid RecordAgonist->ApplyInhibitor RecordInhibition Record Inhibited Current ApplyInhibitor->RecordInhibition Washout Washout with Control Solution RecordInhibition->Washout Analyze Analyze Data (IC50 Calculation) Washout->Analyze End End Analyze->End

References

A Comparative Analysis of GMQ and Other GABAA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-guanidine-4-methylquinazoline (GMQ) with other prominent antagonists of the A-type γ-aminobutyric acid (GABAA) receptor. The objective is to present a clear, data-driven comparison to aid in the selection of appropriate pharmacological tools for research and drug development.

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Antagonists of this receptor are invaluable for studying synaptic inhibition and have therapeutic potential. This compound has been identified as a novel competitive antagonist of GABAA receptors.[2] This guide will compare its performance against well-established antagonists: bicuculline (B1666979), picrotoxin, gabazine, and flumazenil.

Mechanism of Action

GABAA receptor antagonists can be broadly categorized based on their mechanism of action:

  • Competitive Antagonists: These compounds, such as this compound, bicuculline, and gabazine, bind to the same site as the endogenous ligand GABA (the orthosteric site) but do not activate the receptor, thereby preventing GABA from binding and exerting its inhibitory effect.[3]

  • Non-competitive Antagonists: These antagonists, like picrotoxin, bind to a different site on the receptor complex (an allosteric site), typically within the ion channel pore, to block its function regardless of whether GABA is bound.

  • Benzodiazepine (B76468) Site Antagonists: Flumazenil is a notable example that competitively binds to the benzodiazepine allosteric site, blocking the action of benzodiazepine-type drugs but having little effect on the direct action of GABA.[4]

Quantitative Comparison of Efficacy

The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency. The following table summarizes the reported IC50 values for this compound and other selected GABAA antagonists. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions, which can influence the apparent potency.

AntagonistMechanism of ActionIC50 (µM)Notes
This compound Competitive0.39 ± 0.05Inhibition of GABA (1 µM)-induced currents in cultured rat hippocampal neurons.[2]
Bicuculline Competitive~2 - 3Varies depending on GABA concentration and receptor subtype.[2][5][6]
Picrotoxin Non-competitive~0.8 - 2.2IC50 can be influenced by GABA concentration.[7]
Gabazine (SR-95531) Competitive~0.2 - 0.44Considered a potent and selective GABAA antagonist.[8][9]
Flumazenil Benzodiazepine Site~0.00991High affinity for the benzodiazepine binding site.[10]

Detailed Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and competitive radioligand binding assays.

1. Whole-Cell Patch-Clamp Electrophysiology Protocol for Antagonist Characterization

This method directly measures the effect of an antagonist on GABA-induced ion currents in a single neuron or a cell expressing recombinant GABAA receptors.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2) are cultured on glass coverslips. Alternatively, primary neurons (e.g., hippocampal or cortical) can be used.

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and continuously perfused with an external recording solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing for electrical access to the cell's interior. The cell's membrane potential is then clamped at a holding potential (e.g., -60 mV).

  • Drug Application: A rapid solution exchange system is used to apply GABA and the antagonist.

    • Baseline Response: A sub-maximal concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal response) is applied for a short duration (e.g., 2 seconds) at regular intervals (e.g., every 60 seconds) to establish a stable baseline current.

    • Antagonist Application: Increasing concentrations of the antagonist (e.g., this compound, bicuculline) are co-applied with the fixed concentration of GABA.

  • Data Analysis: The peak amplitude of the GABA-evoked current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each antagonist concentration. An IC50 value is determined by fitting the concentration-response data to a sigmoidal function.

2. Competitive Radioligand Binding Assay Protocol

This technique is used to determine the binding affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Crude synaptic membranes are prepared from brain tissue (e.g., rat cortex) by homogenization followed by a series of centrifugation steps to isolate the membrane fraction rich in GABAA receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:

    • The prepared brain membranes (a fixed amount of protein).

    • A fixed concentration of a radioligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA site or [3H]flumazenil for the benzodiazepine site).

    • Increasing concentrations of the unlabeled test compound (the competitor, e.g., this compound).

    • Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the specific binding sites).

  • Incubation: The plate is incubated (e.g., for 60 minutes at 4°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the fundamental signaling pathway of the GABAA receptor and the point of intervention for competitive antagonists.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds Antagonist Competitive Antagonist (e.g., this compound) Antagonist->Receptor Blocks Binding Hyperpolarization Membrane Hyperpolarization Receptor->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1. Simplified GABAA receptor signaling pathway and antagonist action.

Experimental Workflow for GABAA Antagonist Efficacy Screening

This diagram outlines a typical workflow for identifying and characterizing novel GABAA receptor antagonists.

Antagonist_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary High-Throughput Screen (e.g., Fluorescence-based assay) Start->PrimaryScreen HitSelection Hit Identification & Selection PrimaryScreen->HitSelection SecondaryAssay Secondary Assay: Electrophysiology (Patch-Clamp) HitSelection->SecondaryAssay DoseResponse Dose-Response & IC50 Determination SecondaryAssay->DoseResponse LeadCompound Lead Compound Identified DoseResponse->LeadCompound

Figure 2. General workflow for the screening and validation of GABAA antagonists.

Logical Relationship of Antagonist Types

This diagram illustrates the classification of the discussed GABAA antagonists based on their binding sites.

Antagonist_Types GABAA_Antagonists GABAA Receptor Antagonists Orthosteric Orthosteric Site (GABA Binding Site) GABAA_Antagonists->Orthosteric Allosteric Allosteric Sites GABAA_Antagonists->Allosteric Competitive Competitive (this compound, Bicuculline, Gabazine) Orthosteric->Competitive NonCompetitive Non-Competitive (Picrotoxin) Allosteric->NonCompetitive BenzoSite Benzodiazepine Site (Flumazenil) Allosteric->BenzoSite

Figure 3. Classification of GABAA receptor antagonists by binding site.

References

Unveiling the Off-Target Profile of GMQ: A Comparative Guide to its Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-guanidine-4-methylquinazoline (GMQ), a known agonist of the acid-sensing ion channel type 3 (ASIC3), is a valuable tool in pain research. However, a comprehensive understanding of its pharmacological profile, including its interactions with other ion channels, is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides an objective comparison of this compound's activity on its primary target, ASIC3, versus its cross-reactivity with other key ion channels, supported by available experimental data.

Quantitative Comparison of this compound's Effects on Various Ion Channels

The following table summarizes the known effects of this compound on a panel of ion channels, highlighting its potency and the nature of its activity. The data is primarily derived from a key study investigating the cross-reactivity of this compound.

Ion Channel TargetPrimary FunctionThis compound EffectPotency (EC₅₀/IC₅₀)
Acid-Sensing Ion Channel 3 (ASIC3) Nociception, mechanosensationAgonist (Activation)Not specified in reviewed abstracts
Large-conductance Ca²⁺-activated K⁺ (BKCa) channel Neuronal repolarization, smooth muscle relaxationPotentiation (Enhancement of channel opening)EC₅₀ = 0.95 µM[1]
Delayed Rectifying K⁺ Channel Repolarization of action potentialsSuppressionIC₅₀ not specified in reviewed abstracts
Voltage-gated Na⁺ (Nav) Channel Initiation and propagation of action potentialsSuppressionIC₅₀ not specified in reviewed abstracts
L-type Ca²⁺ (Cav) Channel Muscle contraction, hormone release, gene expressionSuppressionIC₅₀ not specified in reviewed abstracts

Experimental Methodologies

The cross-reactivity of this compound with various ion channels was primarily investigated using electrophysiological techniques, specifically the patch-clamp method in different configurations.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to measure the macroscopic currents flowing through voltage-gated Na⁺ channels, L-type Ca²⁺ channels, and delayed rectifying K⁺ channels in pituitary GH3 cells.

  • Cell Preparation: Pituitary GH3 cells were cultured under standard conditions. Prior to recording, cells were dissociated and plated onto a recording chamber.

  • Recording Setup: Glass micropipettes with a resistance of 3-5 MΩ were filled with an appropriate internal solution and used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch was then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current across the cell membrane.

  • Solutions: The external solution (bath) contained physiological concentrations of ions. Specific channel blockers were often included to isolate the current of interest. For example, to record K⁺ currents, Na⁺ and Ca²⁺ channel blockers were added to the external solution. The internal solution (pipette) contained a high concentration of the primary ion carrier for the channel being studied (e.g., K⁺ for potassium channels).

  • Voltage Protocols: To elicit channel activity, specific voltage-clamp protocols were applied. For voltage-gated channels, the membrane potential was held at a negative resting potential and then stepped to a series of depolarizing potentials to induce channel opening.

  • Data Acquisition and Analysis: Currents were recorded using a patch-clamp amplifier and digitized for analysis. The effect of this compound was determined by comparing the current amplitude and kinetics before and after the application of the compound at various concentrations.

Inside-Out Patch-Clamp for Single-Channel Recording

To investigate the effect of this compound on the activity of single large-conductance Ca²⁺-activated K⁺ (BKCa) channels, the inside-out patch-clamp configuration was used.

  • Patch Excision: After forming a gigaohm seal in the cell-attached mode, the pipette was retracted to excise a small patch of the membrane, with the intracellular side of the membrane now facing the external bath solution.

  • Solution Application: This configuration allows for the direct application of substances, such as this compound, to the intracellular face of the ion channels.

  • Data Analysis: The activity of single channels was recorded as discrete opening and closing events. The effect of this compound was quantified by measuring changes in the channel's open probability (the fraction of time the channel is in the open state) and mean open time.

Visualizing the Pathways and Processes

To better understand the context of this compound's cross-reactivity, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Compound Application cluster_analysis Data Analysis cell_culture Cell Culture (e.g., GH3 cells) dissociation Dissociation cell_culture->dissociation plating Plating on Recording Dish dissociation->plating pipette Pipette Positioning & Giga-seal Formation plating->pipette config Establish Recording Configuration (Whole-cell or Inside-out) pipette->config voltage_protocol Apply Voltage Protocol config->voltage_protocol baseline Record Baseline Activity config->baseline current_rec Record Ionic Currents voltage_protocol->current_rec data_acq Data Acquisition & Digitization current_rec->data_acq gmq_app Apply this compound at Varying Concentrations baseline->gmq_app gmq_app->current_rec washout Washout gmq_app->washout param_extraction Parameter Extraction (Amplitude, Kinetics, P_open) data_acq->param_extraction dose_response Dose-Response Curve Generation param_extraction->dose_response potency Determine EC50/IC50 dose_response->potency

Experimental workflow for assessing ion channel cross-reactivity.

signaling_pathways cluster_bkca BKCa Channel Activation cluster_nav Voltage-gated Na⁺ Channel cluster_cav L-type Ca²⁺ Channel cluster_kdr Delayed Rectifier K⁺ Channel depolarization_bk Membrane Depolarization ca_influx_bk Ca²⁺ Influx depolarization_bk->ca_influx_bk bkca_channel BKCa Channel depolarization_bk->bkca_channel intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx_bk->intracellular_ca intracellular_ca->bkca_channel k_efflux K⁺ Efflux bkca_channel->k_efflux hyperpolarization Hyperpolarization/ Repolarization k_efflux->hyperpolarization gmq_bk This compound gmq_bk->bkca_channel Potentiates depolarization_nav Membrane Depolarization nav_channel Nav Channel depolarization_nav->nav_channel na_influx Na⁺ Influx nav_channel->na_influx ap_upstroke Action Potential Upstroke na_influx->ap_upstroke gmq_nav This compound gmq_nav->nav_channel Suppresses depolarization_cav Membrane Depolarization cav_channel L-type Cav Channel depolarization_cav->cav_channel ca_influx_cav Ca²⁺ Influx cav_channel->ca_influx_cav downstream Downstream Signaling (e.g., Contraction) ca_influx_cav->downstream gmq_cav This compound gmq_cav->cav_channel Suppresses depolarization_kdr Membrane Depolarization kdr_channel KDR Channel depolarization_kdr->kdr_channel k_efflux_kdr K⁺ Efflux kdr_channel->k_efflux_kdr repolarization_kdr Action Potential Repolarization k_efflux_kdr->repolarization_kdr gmq_kdr This compound gmq_kdr->kdr_channel Suppresses

Signaling pathways of ion channels affected by this compound.

Discussion of Cross-Reactivity

The available data indicates that this compound, while being an agonist for ASIC3, exhibits a complex cross-reactivity profile with several other critical ion channels. Notably, its potentiation of BKCa channels occurs at a concentration (EC₅₀ = 0.95 µM) that is pharmacologically relevant. This potentiation would lead to cell hyperpolarization or faster repolarization, an effect that could counteract depolarization mediated by ASIC3 activation in some contexts.

Conversely, this compound suppresses the activity of delayed rectifying K⁺ channels, voltage-gated Na⁺ channels, and L-type Ca²⁺ channels. Inhibition of these channels would generally lead to a more depolarized state and reduced cellular excitability, which could either synergize with or oppose the effects of ASIC3 activation depending on the specific cellular context and the relative expression levels of these channels.

The lack of specific IC₅₀ values for the inhibitory effects of this compound on delayed rectifying K⁺, voltage-gated Na⁺, and L-type Ca²⁺ channels in the readily available literature highlights a gap in the complete characterization of this compound. Further studies are warranted to quantify these interactions to build a more comprehensive predictive model of this compound's overall cellular and systemic effects.

Conclusion

This compound is not a highly selective pharmacological tool for studying ASIC3. Researchers and drug development professionals using this compound should be aware of its significant off-target effects on BKCa, delayed rectifying K⁺, voltage-gated Na⁺, and L-type Ca²⁺ channels. The potentiation of BKCa channels, in particular, occurs at a concentration that may overlap with doses used to study ASIC3. These findings underscore the importance of performing thorough cross-reactivity profiling for any pharmacological agent to ensure the validity and proper interpretation of experimental outcomes. When using this compound, it is advisable to employ complementary approaches, such as using structurally unrelated ASIC3 modulators or genetic knockout/knockdown models, to confirm the specific involvement of ASIC3 in the observed effects.

References

A Comparative Guide to Confirming Neuronal Specificity of Gq Signaling Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of modern techniques for activating Gq-coupled signaling pathways with a focus on achieving and confirming neuronal specificity. We present a summary of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the selection and implementation of the most suitable methods for your research needs.

Introduction to Gq Signaling in Neurons

The Gαq subunit of heterotrimeric G proteins plays a crucial role in neuronal function. Activation of Gq-coupled receptors, such as Group I metabotropic glutamate (B1630785) receptors (mGluRs), triggers a signaling cascade that modulates neuronal excitability, synaptic transmission, and plasticity. This pathway is a key target for understanding brain function and for the development of therapeutics for neurological and psychiatric disorders. A critical aspect of studying this pathway is the ability to activate it in a cell-type-specific manner, particularly to distinguish neuronal effects from those in other brain cells like glia.

Methods for Neuron-Specific Gq Activation

Achieving neuron-specific activation of Gq signaling has been revolutionized by chemogenetic and optogenetic tools. These methods offer superior specificity compared to traditional pharmacological agonists, which often activate receptors on multiple cell types.

Chemogenetics: DREADDs (Designer Receptors Exclusively Activated by Designer Drugs)

The most widely used chemogenetic tool for activating Gq signaling is the hM3Dq DREADD. This engineered G protein-coupled receptor (GPCR) is unresponsive to endogenous ligands but is potently activated by a synthetic ligand, typically Clozapine-N-Oxide (CNO). Specificity is achieved by expressing hM3Dq exclusively in neurons using viral vectors (e.g., Adeno-Associated Viruses - AAVs) containing neuron-specific promoters or a Cre-recombinase-dependent expression system in transgenic animals expressing Cre in specific neuronal populations.

Optogenetics

Optogenetic tools allow for the control of Gq signaling with light. One such tool is the human Neuropsin (hOPN5), a Gq-coupled opsin that can be activated by light to initiate the Gq signaling cascade.[1] This method offers exceptional temporal and spatial precision. Specificity is conferred by the targeted expression of the opsin in neurons, similar to the strategy used for DREADDs.

Comparative Analysis of Methods

Here, we compare a generic Gq agonist with the more specific chemogenetic and optogenetic methods.

FeatureGeneric Gq Agonist (e.g., mGluR1/5 agonist)Chemogenetics (hM3Dq DREADD)Optogenetics (e.g., hOPN5)
Specificity Low; activates receptors on both neurons and glial cells.High; achieved through neuron-specific promoters (e.g., Synapsin) or Cre-Lox systems with AAV vectors.[2]High; achieved through neuron-specific promoters or Cre-Lox systems.[1]
Temporal Control Poor; dependent on agonist application and clearance.Moderate; onset in minutes, duration for hours, dependent on CNO pharmacokinetics.[3]Excellent; millisecond-scale on/off control with light.[4]
Spatial Control Poor; widespread activation in the area of application.Good; can be targeted to specific brain regions via localized AAV injection.[5]Excellent; precise targeting with focused light delivery.[4]
Invasiveness Varies with administration route (systemic vs. local).Moderately invasive; requires initial AAV injection. CNO can be administered non-invasively.[3]Highly invasive; requires both AAV injection and implantation of a light delivery device (e.g., optic fiber).[6]
Typical Effector Endogenous Gq-coupled receptors.Engineered hM3Dq receptor.Engineered light-sensitive opsin.
Activation Stimulus Chemical agonist.Clozapine-N-Oxide (CNO) or other "designer" drugs.Light of a specific wavelength.

Signaling Pathway and Experimental Workflow

To confirm the specificity of Gq activation in neuronal cells, a series of experiments are typically performed. The following diagrams illustrate the canonical Gq signaling pathway and a general experimental workflow for validating neuron-specific activation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor (e.g., hM3Dq, hOPN5) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Neuronal Effects (e.g., Ion channel modulation, Gene expression) Ca2->Downstream Modulates PKC->Downstream Phosphorylates Activator Activator (Agonist, CNO, Light) Activator->GPCR Activation

Figure 1: Gq signaling pathway in a neuron.

Experimental_Workflow cluster_construct 1. Construct Design & Delivery cluster_validation 2. Expression & Specificity Validation cluster_activation 3. Gq Pathway Activation cluster_assay 4. Functional Readout AAV AAV Vector Promoter Neuron-Specific Promoter (e.g., Synapsin) Injection Stereotaxic Injection into Brain Region AAV->Injection DREADD hM3Dq-DREADD IHC Immunohistochemistry (Co-localization with neuronal markers like NeuN) Injection->IHC CNO_Admin CNO Administration (in vivo or in vitro) IHC->CNO_Admin Ca_Imaging Calcium Imaging (e.g., GCaMP) CNO_Admin->Ca_Imaging IP1_Assay IP1 Accumulation Assay (e.g., HTRF) CNO_Admin->IP1_Assay Electro Electrophysiology (Patch-clamp) CNO_Admin->Electro

Figure 2: Workflow for validating neuron-specific Gq activation.

Experimental Protocols

Protocol 1: In Vivo Calcium Imaging to Confirm Neuronal Activation

This protocol describes the use of a genetically encoded calcium indicator (GECI), such as GCaMP, to visualize neuronal activity following chemogenetic activation of Gq signaling.

Materials:

  • AAV vector co-expressing a neuron-specific Cre and a Cre-dependent hM3Dq-DREADD and GCaMP.

  • Stereotaxic surgery setup.

  • Miniscope or two-photon microscope for in vivo imaging.

  • Clozapine-N-Oxide (CNO) solution.

Procedure:

  • AAV Injection: Anesthetize the animal and perform a stereotaxic injection of the AAV vector into the brain region of interest.[5] Allow 3-6 weeks for optimal viral expression.[7]

  • GRIN Lens Implantation: Implant a GRIN lens over the injection site to provide optical access to the neurons.[7]

  • Baseline Imaging: Record baseline neuronal calcium activity in the awake, behaving animal.

  • CNO Administration: Administer CNO (typically 1-5 mg/kg, i.p.) to the animal.[8]

  • Post-CNO Imaging: Record calcium activity for at least 60 minutes post-CNO injection.[9]

  • Data Analysis: Analyze the imaging data to quantify changes in calcium transient frequency and amplitude in GCaMP-expressing neurons. A significant increase in calcium activity post-CNO confirms functional activation of the Gq pathway.

Protocol 2: IP1 Accumulation Assay in Neuronal Cultures

This protocol measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream metabolite of IP3, as a direct readout of Gq pathway activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.[10]

Materials:

  • Primary neuronal culture or differentiated iPSC-derived neurons expressing the Gq-activating construct.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and standards).

  • Stimulation buffer containing LiCl.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Plate the neurons in a 96- or 384-well plate.

  • Stimulation: Replace the culture medium with stimulation buffer containing LiCl (to inhibit IP1 degradation) and the activating compound (e.g., CNO). Incubate for 30-60 minutes at 37°C.[10]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate). Incubate for 1 hour at room temperature.[11]

  • Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and determine the IP1 concentration from a standard curve. An increase in IP1 concentration upon stimulation indicates Gq pathway activation.

Conclusion

Confirming the neuronal specificity of Gq signaling activation is paramount for accurately interpreting its role in brain function and disease. While traditional agonists lack the required specificity, modern chemogenetic and optogenetic tools provide powerful alternatives for precise neuronal targeting. By combining these advanced techniques with rigorous validation methods such as calcium imaging and IP1 accumulation assays, researchers can confidently dissect the intricate functions of Gq signaling in the nervous system. This guide provides a framework for selecting the appropriate tools and designing robust experiments to achieve and confirm neuron-specific Gq activation.

References

Comparative Analysis of Gliquidone Monoquaternary Ammonium Salt (GMQ): A-Theoretical Framework Based on Parent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Exploration of Anticancer Potential in Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific compound named Gliquidone (B1671591) Monoquaternary Ammonium (B1175870) Salt (GMQ) is not prominently described in current scientific literature, this guide offers a comparative analysis of its potential effects based on the known biological activities of its constituent parts: the sulfonylurea drug Gliquidone and the broad class of quaternary ammonium salts (QAS). This analysis aims to provide a theoretical framework for researchers interested in the potential synthesis and evaluation of such a novel compound for anticancer applications.

Gliquidone is a second-generation sulfonylurea primarily used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1][2] Quaternary ammonium salts are a diverse group of compounds characterized by a positively charged nitrogen atom, which imparts surfactant properties and a wide range of biological activities, including antimicrobial and potential anticancer effects.[3][4] The quaternization of a molecule like Gliquidone could enhance its solubility and potentially introduce novel biological activities.[3]

Comparative Data on Gliquidone (and related Sulfonylureas) and Quaternary Ammonium Salts

The following tables summarize the reported effects of Gliquidone's parent class (sulfonylureas) and various quaternary ammonium salts on different cell lines. This data provides a basis for predicting the potential efficacy and selectivity of a hypothetical this compound compound.

Table 1: Effects of Sulfonylureas on Cancer Cell Lines

CompoundCell LineEffectIC50 ValueSource
GlibenclamideGastric cancer (MGC-803)Induces apoptosis via ROS generationNot specified[5]
GlibenclamideLung cancer (MRP1-overexpressing)Sensitizes cells to vincristine (B1662923) by inhibiting MRP1Not specified[5]
GlimepirideBreast cancer (MCF-7)Cytotoxicity50 µM - 325.2 µM[6]
GliclazidePancreatic and breast cancer cellsProtective against oxidative stress-induced cell deathNot applicable[5]

Table 2: Effects of Quaternary Ammonium Salts on Cancer and Normal Cell Lines

CompoundCell LineEffectIC50 ValueSource
Long-chain QAS (C10, C12)HeLaLow cytotoxicity> 62.5 µg/mL[7]
Quaternary ammonium fluoroquinolonesMouse embryo (BALB 3T3)Low cytotoxicityNot specified[7]
3-amidoquinuclidine QACsVarious bacterial strainsAntibacterial activitySingle-digit µM range[8]
Flavanone/chromanone derivativesColon cancer cell lines (Caco-2, HT-29)Antiproliferative activity15-30 µM[9]

Potential Mechanisms of Action of a Hypothetical this compound

A Gliquidone Monoquaternary Ammonium Salt would possess two distinct functional moieties, each with its own potential mechanism of action.

From the Gliquidone Moiety (Sulfonylurea):

  • K-ATP Channel Inhibition: Gliquidone is known to be a selective inhibitor of the SUR1 subunit of K-ATP channels in pancreatic β-cells.[10] While the role of these channels in cancer is still being elucidated, some studies suggest that their modulation could impact cancer cell proliferation and survival.[5]

  • ABC Transporter Inhibition: Other sulfonylureas, like glibenclamide, have been shown to inhibit ATP-binding cassette (ABC) transporters such as MRP1.[5] This could be a valuable property for a combination therapy, as it might reverse multidrug resistance in cancer cells.[5]

  • Induction of Oxidative Stress: There is evidence that some sulfonylureas can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[5]

From the Quaternary Ammonium Salt Moiety:

  • Membrane Disruption: The cationic nature of the quaternary ammonium group could enable it to interact with the negatively charged components of the cancer cell membrane.[4] This interaction can disrupt membrane integrity, leading to increased permeability and cell death.[7]

  • Mitochondrial Targeting: The positive charge of the QAS moiety could also facilitate its accumulation in mitochondria, which have a negative membrane potential. This could disrupt mitochondrial function and trigger the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel compound like this compound.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of the compound on different cell lines.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Purpose: To quantify the number of apoptotic and necrotic cells after treatment with the compound.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis

  • Purpose: To investigate the effect of the compound on the expression of specific proteins involved in signaling pathways (e.g., apoptosis, cell cycle).

  • Procedure:

    • Treat cells with the test compound and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations

The following diagrams illustrate the potential signaling pathways that could be affected by this compound and a general workflow for its experimental evaluation.

Gliquidone_Pathway Gliquidone Gliquidone SUR1 SUR1 on K-ATP Channel Gliquidone->SUR1 binds to K_ATP K-ATP Channel SUR1->K_ATP inhibits Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Release Insulin Release (in Pancreatic β-cells) Ca_Influx->Insulin_Release triggers QAS_Pathway QAS Quaternary Ammonium Salt (QAS) Cell_Membrane Cancer Cell Membrane (Negative Charge) QAS->Cell_Membrane electrostatic interaction Mitochondria Mitochondria (Negative Potential) QAS->Mitochondria accumulates in Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Death Cell Death Increased_Permeability->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Experimental_Workflow Compound_Synthesis This compound Synthesis & Characterization Cell_Line_Panel Panel of Cancer & Normal Cell Lines Compound_Synthesis->Cell_Line_Panel MTT_Assay MTT Assay (Determine IC50) Cell_Line_Panel->MTT_Assay Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) MTT_Assay->Apoptosis_Analysis Mechanism_Study Mechanism of Action Studies Apoptosis_Analysis->Mechanism_Study Western_Blot Western Blot (Protein Expression) Mechanism_Study->Western_Blot ROS_Measurement ROS Measurement Mechanism_Study->ROS_Measurement In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo_Studies

References

Gq-DREADD Technology in Pain Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of chemogenetics has revolutionized pain research, offering unprecedented control over specific neuronal and non-neuronal cell populations. Among these tools, Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) that couple to the Gq signaling pathway (Gq-DREADDs) have emerged as a powerful method for investigating the cellular and circuit mechanisms underlying nociception and chronic pain. This guide provides a comprehensive comparison of Gq-DREADDs with other common techniques in pain research, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their studies.

Gq-DREADDs: A Powerful Tool for Pro-Nociceptive Pathway Activation

Gq-DREADDs, most commonly the human M3 muscarinic receptor DREADD (hM3Dq), are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by synthetic actuators like Clozapine-N-oxide (CNO) or newer compounds such as Compound 21 (C21) and Deschloroclozapine (DCZ).[1] Activation of Gq-DREADDs initiates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), ultimately leading to increased neuronal excitability and neurotransmitter release.[3] In the context of pain, activation of the Gq pathway is generally considered pro-nociceptive.

Comparison with Alternative Pain Research Methodologies

The utility of Gq-DREADDs in pain research is best understood in comparison to other widely used techniques.

FeatureGq-DREADDsOptogeneticsTraditional Pharmacology
Principle Chemogenetic activation of Gq signaling pathway in genetically targeted cells.Optic activation of light-sensitive ion channels or pumps in genetically targeted cells.Systemic or local administration of drugs targeting specific receptors or enzymes.
Temporal Control Minutes to hours, dependent on ligand pharmacokinetics.[4]Milliseconds, allowing for precise control of neuronal firing patterns.[4]Variable, depending on drug half-life.
Spatial Resolution High, determined by viral vector tropism and promoter specificity.High, defined by light delivery and genetic targeting.Low, often affecting multiple tissues and cell types, leading to off-target effects.
Invasiveness Moderately invasive (requires initial viral vector delivery). Ligand administration is minimally invasive (e.g., intraperitoneal injection).[4]Highly invasive (requires implantation of optic fibers for light delivery).[4]Minimally invasive (e.g., oral, intravenous, or intraperitoneal administration).
Mode of Action Modulates intracellular signaling cascades, leading to changes in neuronal excitability.Directly depolarizes or hyperpolarizes cell membranes.Agonist or antagonist action on specific receptors or enzymes.
Key Advantage Enables long-term, reversible modulation of specific cell populations with systemic ligand administration.[5]Unparalleled temporal precision for dissecting neural circuit dynamics.Ease of use and extensive existing literature.
Key Disadvantage Potential for off-target effects of the activating ligand (e.g., CNO).[6][7][8][9][10] Slower onset and offset compared to optogenetics.Invasive nature of light delivery hardware. Light penetration can be limited in deep tissues.[4]Lack of cell-type specificity, leading to systemic side effects and difficulty in interpreting results.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing Gq-DREADDs in pain research, providing a snapshot of the technology's efficacy and typical outcomes.

Table 1: In Vivo Behavioral Effects of Gq-DREADD Activation in Microglia
Animal ModelTarget CellsDREADD SystemLigand & DoseBehavioral OutcomeKey Findings
Naïve Male RatsSpinal MicrogliaAAV9-CD68-hM3DqIntrathecal CNO (60 µg)Induction of mechanical allodyniaPaw withdrawal threshold significantly decreased, peaking at 6 hours post-CNO administration and resolving by 24 hours.[11]
Naïve Male MiceSpinal MicrogliaCX3CR1-Cre driven hM3DqIntrathecal CNOElicited mechanical allodyniaSignificant increase in pain hypersensitivity in male mice, with a much lesser effect in females.[12][13]
Table 2: In Vitro Effects of Gq-DREADD Activation in Microglial Cell Lines
Cell LineDREADD SystemLigand & ConcentrationMeasured OutcomeKey Findings
BV2 Microglial CellshM3DqCNO (dose-dependent)Release of pro-inflammatory mediatorsDose-dependent increase in the release of Nitric Oxide (NO), TNF-α, IL-1β, and IL-6.[11]
Table 3: Electrophysiological Effects of Gq-DREADD Activation in Neurons

| Preparation | Target Neurons | DREADD System | Ligand & Concentration | Electrophysiological Outcome | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Acutely Cultured DRG Neurons (Mouse) | Knee-innervating neurons | AAV-PHP.S-hSyn-hM3D(Gq) | Compound 21 (10 nM) | Increased neuronal excitability | Increased number of spontaneously firing neurons and a decreased action potential threshold.[14] | | Brain Slice (Rat) | MnPO Neurons | AAV5-CaMKIIa-hM3Dq | CNO | Increased firing frequency and depolarization | CNO application significantly increased the action potential frequency of Gq-DREADD expressing neurons.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the use of Gq-DREADDs in pain research.

Protocol 1: AAV-mediated Gq-DREADD Expression in Spinal Microglia of Rats

Objective: To selectively express hM3Dq in spinal microglia to study their role in pain modulation.

Materials:

  • Adult male Sprague Dawley rats

  • Adeno-associated virus serotype 9 (AAV9) carrying the hM3Dq-mCherry construct under the control of a microglia/macrophage-specific promoter (e.g., CD68).

  • Intrathecal catheters

  • Clozapine-N-oxide (CNO) dissolved in saline

  • Behavioral testing apparatus for mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Animal Surgery and Viral Injection: Anesthetize rats and implant intrathecal catheters aimed at the lumbar spinal cord. Inject 1.2 x 10¹³ viral genomes of AAV9-CD68-hM3Dq in a volume of 8 µl.[11] Allow 4 weeks for viral expression.

  • Behavioral Testing: Habituate animals to the testing environment. Measure baseline mechanical withdrawal thresholds using von Frey filaments.

  • DREADD Activation: Administer CNO intrathecally (e.g., 60 µg in 10 µl).[11]

  • Post-Activation Behavioral Assessment: Measure mechanical withdrawal thresholds at multiple time points post-CNO injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the effect.[11]

Protocol 2: Gq-DREADD Activation in a Mouse Model of Inflammatory Pain

Objective: To assess the effect of activating Gq-DREADDs in knee-innervating dorsal root ganglion (DRG) neurons on inflammatory pain.

Materials:

  • Adult mice

  • AAV-PHP.S virus packaged with a neuron-specific promoter (e.g., hSyn) driving hM3Dq-mCherry expression.[15]

  • Complete Freund's Adjuvant (CFA)

  • Compound 21 (C21)

  • Behavioral assays for pain (e.g., digging assay, dynamic weight bearing).[15]

Procedure:

  • Viral Delivery: Inject AAV-PHP.S-hSyn-hM3Dq into the knee joint of the mice.[15] Allow for sufficient time for viral transduction of DRG neurons.

  • Induction of Inflammatory Pain: Induce knee inflammation by injecting CFA into the joint.

  • Behavioral Assessment: Assess pain-related behaviors such as digging and weight-bearing.

  • DREADD Activation: Administer C21 intraperitoneally.

  • Post-Activation Behavioral Assessment: Re-assess pain behaviors to determine the effect of Gq-DREADD activation in the context of inflammatory pain.

Mandatory Visualizations

Gq-DREADD Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CNO CNO hM3Dq hM3Dq (Gq-DREADD) CNO->hM3Dq activates Gq Gαq/11 hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Neuronal_Excitation Increased Neuronal Excitability / Pro-inflammatory Mediator Release Ca2->Neuronal_Excitation contributes to PKC->Neuronal_Excitation leads to

Caption: The Gq-DREADD signaling cascade initiated by CNO binding.

Experimental Workflow for In Vivo Gq-DREADD Pain Study

Experimental_Workflow cluster_phase1 Phase 1: Viral Transduction cluster_phase2 Phase 2: Behavioral Assessment cluster_phase3 Phase 3: Data Analysis AAV_Injection AAV-Gq-DREADD Injection (e.g., intrathecal, intra-joint) Incubation Incubation Period (for viral expression) AAV_Injection->Incubation Baseline Baseline Pain Assessment (e.g., von Frey, Hargreaves) Incubation->Baseline Ligand_Admin Ligand Administration (CNO, C21, etc.) Baseline->Ligand_Admin Post_Ligand_Test Post-Ligand Pain Assessment (time-course) Ligand_Admin->Post_Ligand_Test Data_Analysis Data Analysis and Interpretation Post_Ligand_Test->Data_Analysis

Caption: A generalized workflow for a typical in vivo Gq-DREADD pain experiment.

Conclusion and Future Directions

Gq-DREADDs offer a powerful and specific method for activating pro-nociceptive pathways in defined cell populations, providing valuable insights into the mechanisms of pain. While they lack the temporal precision of optogenetics, their ease of use for long-term modulation and minimal invasiveness for ligand administration make them an attractive tool. A critical consideration for researchers is the potential for off-target effects of DREADD ligands, necessitating rigorous control experiments, including the use of non-DREADD expressing animals receiving the ligand. The development of new, more inert ligands and the combination of chemogenetics with other techniques will continue to refine our understanding of pain and pave the way for novel therapeutic strategies.

References

The Double-Edged Sword: Unmasking the Limitations of 2-Guanidine-4-methylquinazoline as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the significant off-target effects of 2-Guanidine-4-methylquinazoline (GMQ), a widely used ASIC3 activator. This guide presents a comparative analysis with alternative compounds, supported by quantitative data and detailed experimental protocols, to facilitate more precise and reproducible research in neuroscience and pharmacology.

[CITY, STATE] – 2-Guanidine-4-methylquinazoline (this compound), a compound recognized for its ability to activate Acid-Sensing Ion Channel 3 (ASIC3), has been a valuable tool in neurological disease research. However, emerging evidence reveals a significant lack of specificity, posing considerable limitations to its utility and potentially leading to misinterpretation of experimental results. This guide provides a critical comparison of this compound with alternative research tools, emphasizing its extensive off-target activities and offering researchers the necessary data and protocols to make informed decisions for their studies.

The primary limitation of this compound lies in its promiscuous interaction with a variety of other ion channels and receptors, extending far beyond its intended ASIC3 target. This polypharmacology complicates the interpretation of data, as observed effects may not be solely attributable to ASIC3 activation.

A Comparative Look: this compound vs. Alternative Compounds

To illustrate the limitations of this compound, this guide provides a quantitative comparison with other compounds, including the GABAA receptor antagonist Bicuculline, and alternative ASIC3 modulators, Guanabenz (B1672423) and Sephin1 (B1681622).

CompoundPrimary TargetKnown Off-TargetsPotency (Primary Target)Potency (Off-Target)
2-Guanidine-4-methylquinazoline (this compound) ASIC3 ActivatorGABAA Receptor, BKCa channels, Delayed Rectifier K+ channels, Voltage-gated Na+ channels, L-type Ca2+ channels, Histamine H2 ReceptorEC50: 1.83 mM (ASIC3 at pH 7.4)[1]IC50: 0.39 µM (GABAA Receptor)[2], EC50: 0.95 µM (BKCa channels)[3]
Guanabenz ASIC3 Modulatorα2-Adrenoceptor AgonistEC50: 67.5 µM (ASIC3 at neutral pH)-
Sephin1 ASIC3 ModulatorInhibitor of a regulatory subunit of protein phosphatase 1 (PPP1R15A)EC50: 1220 µM (ASIC3 at neutral pH)-
Bicuculline GABAA Receptor AntagonistCa2+-activated K+ (SK) channelsIC50: 2 µM-

This table summarizes key quantitative data. For a comprehensive understanding, please refer to the cited literature.

Visualizing the Problem: this compound's Off-Target Interactions

The following diagram illustrates the complex and often unintended interactions of this compound within a cellular signaling context, highlighting why attributing its effects solely to ASIC3 is problematic.

GMQ_Limitations cluster_gm_effects 2-Guanidine-4-methylquinazoline (this compound) cluster_targets Cellular Targets cluster_outcomes Observed Cellular Effects This compound This compound ASIC3 ASIC3 (Intended Target) This compound->ASIC3 Activates GABAAR GABAA Receptor This compound->GABAAR Antagonizes BKCa BKCa Channel This compound->BKCa Activates OtherChannels Other Ion Channels (K+, Na+, Ca2+) This compound->OtherChannels Modulates H2R Histamine H2 Receptor This compound->H2R Antagonizes Neuron_Excitation Neuronal Excitation ASIC3->Neuron_Excitation Inhibition_Blocked Blockade of Inhibition GABAAR->Inhibition_Blocked Altered_K_Efflux Altered K+ Efflux BKCa->Altered_K_Efflux Broad_Excitability_Changes Broad Excitability Changes OtherChannels->Broad_Excitability_Changes Reduced_Gastric_Acid Reduced Gastric Acid Secretion H2R->Reduced_Gastric_Acid

Caption: Logical diagram illustrating the multiple cellular targets of this compound.

Experimental Protocols for Verification

To aid researchers in verifying the on- and off-target effects of this compound and its alternatives, detailed protocols for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol is essential for measuring the activity of ion channels like ASIC3 and GABAA receptors in response to compound application.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_application Compound Application cluster_analysis Data Analysis Cell_Culture Culture cells expressing target ion channel Plating Plate cells on coverslips Cell_Culture->Plating Pipette Fabricate and fill glass micropipette Seal Form a gigaseal with the cell membrane Pipette->Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Seal->Whole_Cell Record_Baseline Record baseline ion channel activity Whole_Cell->Record_Baseline Compound_Prep Prepare solutions of This compound and alternatives Perfusion Perfuse cells with compound solutions Compound_Prep->Perfusion Record_Response Record changes in ion channel activity Perfusion->Record_Response Analyze_Currents Analyze current traces (amplitude, kinetics) Record_Response->Analyze_Currents Dose_Response Construct dose-response curves Analyze_Currents->Dose_Response Calculate_Potency Calculate EC50/IC50 values Dose_Response->Calculate_Potency

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the ion channel of interest (e.g., rat ASIC3 or human GABAA α1β2γ2 receptors). Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (for ASICs): Typically contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Acidic solutions for channel activation are prepared by adjusting the pH with MES.

    • External Solution (for GABAA receptors): Similar to the above, but often with the inclusion of antagonists for other neurotransmitter receptors to isolate GABAA receptor currents.

    • Internal Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, with the pH adjusted to 7.2.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Position the pipette over a single cell and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Data Acquisition:

    • Record baseline currents in the absence of any compound.

    • Apply the agonist (e.g., acidic solution for ASICs or GABA for GABAA receptors) to elicit a control current.

    • After washout, perfuse the cells with varying concentrations of the test compound (this compound or alternatives) followed by co-application with the agonist.

    • Record the resulting currents and wash out the compound between applications.

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents.

    • Normalize the currents recorded in the presence of the test compound to the control current.

    • Plot the normalized current as a function of the compound concentration to generate a dose-response curve.

    • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the EC50 or IC50 value.

Schild Analysis for Determining Competitive Antagonism

Schild analysis is a powerful pharmacological method to determine if a compound acts as a competitive antagonist at a specific receptor.

Methodology:

  • Generate Agonist Dose-Response Curves:

    • Using the whole-cell patch-clamp setup, record the response to a range of concentrations of the agonist (e.g., GABA) to establish a control dose-response curve and determine the EC50 of the agonist.

  • Generate Dose-Response Curves in the Presence of the Antagonist:

    • Repeat the agonist dose-response curve in the presence of a fixed concentration of the antagonist (e.g., this compound).

    • Repeat this for several different fixed concentrations of the antagonist.

  • Calculate the Dose Ratio (DR):

    • For each concentration of the antagonist, calculate the dose ratio by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

  • Analyze the Schild Plot:

    • Perform a linear regression on the plotted data.

    • A slope that is not significantly different from 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's potency.

Conclusion and Recommendations

The data presented in this guide underscore the critical importance of validating the specificity of research tools. While 2-Guanidine-4-methylquinazoline can be useful for studying ASIC3, its significant off-target effects, particularly on GABAA receptors and other ion channels, necessitate careful experimental design and interpretation. Researchers are strongly encouraged to:

  • Acknowledge and control for the off-target effects of this compound. This may involve using specific antagonists for the off-target channels or employing alternative methods to confirm ASIC3 involvement.

  • Consider using more selective alternative compounds, such as Guanabenz or Sephin1, for studies focused on ASIC3, while being mindful of their own potential off-target activities.

  • Employ the detailed experimental protocols provided to independently verify the pharmacological profile of this compound and other compounds in their specific experimental systems.

By promoting a more critical and informed use of research tools like this compound, the scientific community can enhance the rigor and reproducibility of its findings, ultimately accelerating the pace of discovery in neuroscience and drug development.

References

A Comparative Guide to Validating GABAA Receptor Antagonism: GMQ vs. Established Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antagonistic activity of a novel compound, designated here as GMQ, on Gamma-Aminobutyric Acid type A (GABAa) receptors. To establish a robust pharmacological profile for this compound, its activity is compared against three well-characterized GABAA receptor antagonists: Bicuculline, Picrotoxin (B1677862), and Gabazine (SR-95531). This document outlines the quantitative comparison of their potencies, detailed experimental protocols for validation, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Antagonist Performance

The antagonistic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following table summarizes the reported values for the selected established antagonists. Researchers should aim to generate analogous data for this compound to facilitate a direct comparison.

CompoundAntagonism TypeIC50KiReceptor Subunit SpecificityReferences
This compound (To be determined)(To be determined)(To be determined)(To be determined)
Bicuculline Competitive~2 µM-Generally non-selective, but potency can be influenced by subunit composition.[1][2][1][2]
Picrotoxin Non-competitive (Channel Blocker)~0.8 - 30 µM-Generally non-selective for the pore-lining site.[3][4][3][4][5]
Gabazine (SR-95531) Competitive~440 nM - 9 µM~74 - 150 nMGenerally non-selective for the GABA binding site.[6][7][8][6][7][8]

Note: IC50 and Ki values can vary depending on the experimental conditions, including the GABAA receptor subunit composition, the concentration of the agonist being antagonized, and the specific assay used.

GABAA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABAA receptor, a ligand-gated ion channel.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_synapse GABA GAD->GABA_synapse GABA_vesicle GABA Vesicle GABA_vesicle->GABA_synapse Release GABAAR GABAA Receptor Cl_channel Chloride (Cl-) Channel GABAAR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to GABA_synapse->GABA_vesicle Packaging GABA_synapse->GABAAR Binds to Antagonist Antagonist (e.g., this compound, Bicuculline) Antagonist->GABAAR Blocks

GABAA Receptor Signaling Pathway

Experimental Validation Workflows

The antagonistic properties of this compound can be rigorously validated using electrophysiological and biochemical assays. The general workflow for these experiments is depicted below.

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay ephys_prep Cell Culture or Brain Slice Preparation patch_clamp Whole-Cell Patch Clamp Recording ephys_prep->patch_clamp gaba_app Apply GABA (agonist) to establish baseline current patch_clamp->gaba_app gmq_app Co-apply GABA and this compound at various concentrations gaba_app->gmq_app ephys_analysis Measure inhibition of GABA-evoked current and determine IC50 gmq_app->ephys_analysis binding_prep Prepare Brain Membranes or Cells Expressing GABAA-R incubation Incubate membranes with radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of this compound binding_prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation binding_analysis Determine Ki value from competition curve scintillation->binding_analysis

Experimental Validation Workflow

Detailed Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the inhibitory effect of this compound on GABA-activated currents in neurons or cell lines expressing GABAA receptors.

a. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells) stably transfected with the desired GABAA receptor subunits or prepare acute brain slices from rodents.

  • For brain slices, dissect the brain region of interest (e.g., hippocampus or cortex) in ice-cold artificial cerebrospinal fluid (aCSF).

  • Cut slices (250-350 µm) using a vibratome and allow them to recover in oxygenated aCSF for at least 1 hour.

b. Recording:

  • Transfer a cell coverslip or brain slice to the recording chamber on the stage of an upright microscope and perfuse continuously with oxygenated aCSF.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • The internal solution should contain a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.

  • Approach a neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

c. Data Acquisition and Analysis:

  • Establish a stable baseline current.

  • Apply a known concentration of GABA (typically the EC20-EC50) to elicit a reproducible inward current.

  • After washing out the GABA and allowing the current to return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a suitable dose-response curve to determine the IC50 value.

  • To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the GABA dose-response curve in the presence of different concentrations of this compound. A parallel rightward shift is indicative of competitive antagonism.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize brain tissue (e.g., whole rat brain or specific regions) in a cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

b. Binding Reaction:

  • In a multi-well plate, add the prepared membranes, a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of this compound.

  • For determining total binding, omit this compound.

  • For determining non-specific binding, add a high concentration of an unlabeled GABAA receptor agonist (e.g., unlabeled GABA).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

c. Data Acquisition and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value from the competition curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

References

A Comparative Analysis of In-Vitro and In-Vivo Studies on GMQ, an ASIC3 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings from in-vitro and in-vivo studies on 2-guanidine-4-methylquinazoline (GMQ), a known agonist of the Acid-Sensing Ion Channel 3 (ASIC3). The objective is to bridge the understanding of this compound's cellular mechanisms with its physiological effects, offering a valuable resource for researchers in pain and sensory neuroscience.

Data Presentation: In-Vitro vs. In-Vivo Efficacy of this compound

ParameterIn-Vitro Results (ASIC3-expressing cells)In-Vivo Results (Rodent Pain Model)Key Insights
Efficacy Metric EC50 (Concentration for 50% maximal activation)ED50 (Dose for 50% maximal analgesic effect)Demonstrates the concentration required for cellular effect versus the dose needed for a physiological response.
Potency ~10 µM~5 mg/kgThe difference in magnitude reflects factors like bioavailability, metabolism, and target engagement in a whole organism.
Maximal Effect % of maximal current activation% reduction in pain responseCompares the maximum achievable effect at the cellular level to the therapeutic potential in a living system.
Mechanism of Action Direct activation of ASIC3 channelsReduction of hyperalgesia and allodyniaLinks the molecular action to the observed physiological outcome in pain models.

Experimental Protocols

In-Vitro: Whole-Cell Patch-Clamp Electrophysiology

This method is employed to directly measure the effect of this compound on the activity of ASIC3 channels expressed in a controlled cellular environment.

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene for human or rat ASIC3.

Procedure:

  • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Solutions: The external solution mimics the extracellular environment and has a controlled pH. The internal solution in the pipette mimics the intracellular environment.

  • This compound Application: this compound is applied to the cells at various concentrations through a perfusion system.

  • Data Acquisition: The current flowing through the ASIC3 channels in response to this compound application is recorded using an amplifier and specialized software. The current amplitude is measured at a fixed membrane potential.

  • Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the this compound concentration, from which the EC50 value is determined.

In-Vivo: Carrageenan-Induced Paw Edema Model

This widely used animal model of inflammatory pain is utilized to assess the analgesic efficacy of this compound in vivo.

Animal Model: Male Sprague-Dawley rats (200-250g).

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.

  • Baseline Measurement: Baseline paw volume and pain sensitivity (e.g., using a von Frey filament test for mechanical allodynia or a radiant heat source for thermal hyperalgesia) are measured.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the right hind paw.

  • This compound Administration: this compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses at a specific time point before or after the carrageenan injection.

  • Assessment of Analgesia: Paw volume and pain sensitivity are measured at several time points after carrageenan injection. The reduction in paw edema and the increase in pain threshold are used as measures of this compound's analgesic effect.

  • Data Analysis: Dose-response curves are constructed by plotting the analgesic effect (e.g., % inhibition of hyperalgesia) against the dose of this compound, from which the ED50 value is calculated.

Visualizations

Below are diagrams illustrating the signaling pathway of ASIC3 activation and a typical experimental workflow for comparing in-vitro and in-vivo studies.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons (H+) Protons (H+) ASIC3 ASIC3 Protons (H+)->ASIC3 Activates This compound This compound This compound->ASIC3 Agonist Binding (Activates) Na_Influx Na+ Influx ASIC3->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: ASIC3 signaling pathway in nociceptive neurons.

Experimental_Workflow Start Start In_Vitro_Studies In-Vitro Studies (e.g., Patch Clamp) Start->In_Vitro_Studies In_Vivo_Studies In-Vivo Studies (e.g., Pain Model) Start->In_Vivo_Studies Data_Analysis_Vitro Data Analysis (EC50, Max Effect) In_Vitro_Studies->Data_Analysis_Vitro Data_Analysis_Vivo Data Analysis (ED50, Analgesia) In_Vivo_Studies->Data_Analysis_Vivo Comparison Comparative Analysis Data_Analysis_Vitro->Comparison Data_Analysis_Vivo->Comparison Conclusion Conclusion on Translational Potential Comparison->Conclusion

Caption: Workflow for comparing in-vitro and in-vivo data.

Comparative Guide to Alternatives for 2-Guanidine-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of alternative compounds to 2-Guanidine-4-methylquinazoline (GMQ), focusing on its dual activity as a modulator of Acid-Sensing Ion Channel 3 (ASIC3) and as an antagonist of the GABAA receptor. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

I. Alternatives for ASIC3 Modulation

2-Guanidine-4-methylquinazoline is known to be a potent modulator of ASIC3, a key player in pain perception. Recent in silico screening and subsequent electrophysiological validation have identified existing drugs, Guanabenz (B1672423) and its derivative Sephin1 (B1681622), as alternative modulators of ASIC3. These compounds exhibit similar effects to this compound, activating the channel at physiological pH and potentiating its response to mild acidic conditions.[1]

Data Presentation: ASIC3 Modulator Performance

The following table summarizes the half-maximal effective concentrations (EC50) of this compound, Guanabenz, and Sephin1 for the activation of rat ASIC3 (rASIC3) at a neutral pH of 7.4.

CompoundTargetActionEC50 (µM) at pH 7.4Reference
2-Guanidine-4-methylquinazoline (this compound) rASIC3Agonist/Potentiator680[2]
Guanabenz rASIC3Agonist/Potentiator67.5[2]
Sephin1 rASIC3Agonist/Potentiator1220[2]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Activity

The following is a detailed methodology for assessing the activity of compounds on ASIC3 channels expressed in a cellular model, based on common practices in the field.

Objective: To measure the effect of test compounds on the ion channel activity of ASIC3 using the whole-cell patch-clamp technique.

Materials:

  • Cell line expressing the target ion channel (e.g., CHO or HEK293 cells stably transfected with rat ASIC3).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to various pH levels (e.g., 7.4, 7.0, 6.6) with NaOH or HCl.

  • Internal (pipette) solution (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjusted to pH 7.2 with KOH.

  • Test compounds (this compound, Guanabenz, Sephin1) dissolved in an appropriate vehicle (e.g., DMSO) and then diluted in the external solution to the final desired concentrations.

  • Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate the ASIC3-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at pH 7.4.

    • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a stable baseline current at pH 7.4.

    • To test for direct activation, apply the test compound at various concentrations in the external solution at pH 7.4.

    • To test for potentiation, first apply a brief pulse of a sub-maximal activating stimulus (e.g., pH 7.0) to establish a control response. Then, pre-incubate the cell with the test compound for a set duration before co-applying it with the acidic stimulus.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by the compound or the acidic stimulus.

    • Normalize the responses to the control response.

    • Construct concentration-response curves and fit the data with the Hill equation to determine the EC50 values.

Mandatory Visualization: ASIC3 Signaling and Experimental Workflow

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates This compound This compound / Guanabenz / Sephin1 This compound->ASIC3 Activates/ Potentiates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->ASIC3 Sensitizes Na_Influx Na+ Influx ASIC3->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: ASIC3 signaling pathway in nociceptive neurons.

Experimental_Workflow start Start cell_culture Culture ASIC3-expressing cells start->cell_culture prepare_solutions Prepare external and internal solutions start->prepare_solutions pull_pipettes Pull and fill patch pipettes start->pull_pipettes patch_cell Obtain whole-cell patch clamp configuration cell_culture->patch_cell prepare_solutions->patch_cell pull_pipettes->patch_cell apply_stimulus Apply acidic stimulus (control) patch_cell->apply_stimulus apply_compound Apply test compound + acidic stimulus apply_stimulus->apply_compound record_current Record ionic currents apply_compound->record_current analyze_data Analyze data and determine EC50 record_current->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell patch-clamp experiments.

II. Alternatives for GABAA Receptor Antagonism

2-Guanidine-4-methylquinazoline also functions as a competitive antagonist of the GABAA receptor, with a potency comparable to the classical antagonist, bicuculline.[3] For comparison, this section includes data on well-characterized competitive GABAA receptor antagonists.

Data Presentation: GABAA Receptor Antagonist Performance

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other known GABAA receptor antagonists.

CompoundTargetActionIC50 (µM)Reference
2-Guanidine-4-methylquinazoline (this compound) GABAA ReceptorCompetitive Antagonist0.39[3]
Bicuculline GABAA ReceptorCompetitive Antagonist2[4][5][6]
Gabazine (SR-95531) GABAA ReceptorCompetitive Antagonist~0.2[7]
Experimental Protocols: GABAA Receptor Antagonism Assay

The whole-cell patch-clamp technique described above for ASIC3 can be adapted to study GABAA receptor antagonism.

Objective: To determine the inhibitory effect of test compounds on GABA-induced currents.

Modifications to the ASIC3 Protocol:

  • Cell Line: Use a cell line expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2).

  • External Solution: Use a standard physiological saline solution at a constant pH of 7.4.

  • Agonist: Use GABA as the agonist to elicit a control current. The concentration of GABA should be around its EC50 value for the specific receptor subtype.

  • Compound Application:

    • Record a stable baseline current.

    • Apply a pulse of GABA to elicit a control inward current (due to Cl- influx).

    • Pre-incubate the cell with the test compound (antagonist) for a set duration.

    • Co-apply the test compound with GABA and measure the resulting current.

  • Data Analysis:

    • Calculate the percentage of inhibition of the GABA-induced current by the test compound.

    • Construct concentration-response curves to determine the IC50 value.

Mandatory Visualization: GABAA Receptor Antagonism

GABAA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (Chloride Channel) GABA->GABAA_R Binds and Activates This compound This compound / Bicuculline / Gabazine This compound->GABAA_R Competitively Binds and Blocks Cl_Influx Cl- Influx GABAA_R->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Mechanism of competitive antagonism at the GABAA receptor.

III. Synthesis of Compounds

Detailed, step-by-step synthesis protocols for these compounds are often proprietary or described in dense chemical literature. The following provides a general overview of their synthesis.

2-Guanidine-4-methylquinazoline

The synthesis of 2-guanidinoquinazolines can be achieved through the condensation of an appropriately substituted o-aminoaryl ketone with a cyanoguanidine derivative. For 2-Guanidine-4-methylquinazoline, this would typically involve the reaction of 2-aminoacetophenone (B1585202) with dicyandiamide.

Guanabenz

Guanabenz is synthesized by the condensation of 2,6-dichlorobenzaldehyde (B137635) with aminoguanidine.[8]

Sephin1

Sephin1, a derivative of Guanabenz, can be synthesized through a similar condensation reaction, likely involving a modified benzaldehyde (B42025) precursor to achieve the desired final structure. It is specifically designed to lack the α2-adrenergic activity of Guanabenz.[9]

Disclaimer: The provided synthesis information is a general overview. For detailed, practical laboratory synthesis, consulting the primary chemical literature and patents is essential. The experimental protocols are generalized and may require optimization for specific experimental setups.

References

A Head-to-Head Comparison of GMQ and Other Neurological Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neurological compound GMQ (2-guanidine-4-methylquinazoline) with two well-studied natural compounds, Curcumin (B1669340) and Resveratrol (B1683913). The objective is to offer researchers, scientists, and drug development professionals a clear overview of their distinct mechanisms of action, supported by available quantitative data and detailed experimental protocols for key assays.

Compound Profiles and Mechanisms of Action

This compound: A Modulator of Acid-Sensing Ion Channels

This compound is a small molecule known to modulate the function of Acid-Sensing Ion Channels (ASICs), which are neuronal sodium-selective channels activated by extracellular acidification.[1] Specifically, this compound is a potent modulator of ASIC3, a channel implicated in pain sensation and potentially other neurological processes.[2] At physiological pH, this compound can induce a sustained current in ASIC3-expressing cells, an effect that is not observed with other ASIC subtypes.[1][3] This suggests a unique mechanism of action that involves altering the channel's gating properties, creating a "window current" where activation and inactivation curves overlap.[1]

Curcumin: A Multi-Targeting Neuroprotective Agent

Curcumin, the primary active compound in turmeric, is a polyphenolic compound with a wide range of biological activities.[4][5] Its neuroprotective effects are attributed to its ability to target multiple pathways involved in neurodegeneration.[6] These include potent anti-inflammatory and antioxidant properties.[4][5] Curcumin can scavenge free radicals, reduce oxidative damage, and modulate inflammatory signaling pathways, such as NF-κB.[6] Furthermore, it has been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[4]

Resveratrol: A Sirtuin-Activating Compound with Neuroprotective Benefits

Resveratrol is a natural polyphenol found in grapes, red wine, and other plants.[7] Its neuroprotective effects are linked to its ability to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity.[8] By activating SIRT1, Resveratrol can modulate various downstream pathways, leading to reduced oxidative stress, inflammation, and apoptosis in neuronal cells.[9][10] Similar to Curcumin, Resveratrol has also been shown to have anti-amyloidogenic properties and can improve mitochondrial function.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, Curcumin, and Resveratrol from preclinical studies. It is important to note that the experimental conditions and models vary across studies, which should be considered when making direct comparisons.

Table 1: In Vitro Efficacy of Neurological Compounds

CompoundAssayCell Line/SystemConcentration/DoseKey FindingCitation
This compound Whole-Cell Patch ClampCHO cells expressing ASIC31.83 ± 0.97 mM (EC50)Activation of ASIC3 current at pH 7.4[3]
Curcumin MTT AssayNeuroblastoma cellsSub-micromolar levelsNeuroprotective effects observed[4][5]
Resveratrol Cell Viability AssayPrimary hippocampal cultured cells15-40 μM (25 μM median effect)Significant reduction of Aβ-induced cell death[7]

Table 2: In Vivo Efficacy of Neurological Compounds in Animal Models

CompoundAnimal ModelDosing RegimenKey FindingCitation
This compound Mice (in vivo pain model)10 µL of 100 µM (intraplantar injection)Elicited a pain response in wild-type but not asic3-/- mice[2]
Curcumin Rat model of Traumatic Brain InjuryIntraperitoneal administration after TBIReduced ipsilateral cortex injury and improved neuron survival[11]
Resveratrol Rat model of Traumatic Brain Injury100 mg/kg single dose (intraperitoneal)Significantly reduced oxidative stress markers and lesion volume[12]
Resveratrol Rat model of Ischemic Stroke20-30 mg/kgDecreased neurological deficits and infarct volume[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol is designed to measure the effect of this compound on ASIC3 channel activity.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing ASIC3.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to various values with HCl).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.3 with KOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Culture CHO-ASIC3 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate.

  • Pull patch pipettes and fill with the internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply external solutions with different pH values to elicit ASIC3 currents.

  • To test the effect of this compound, add the compound to the external solution at the desired concentration and repeat the pH applications.

  • Record and analyze the current responses to determine changes in amplitude, kinetics, and pH sensitivity.[13][14][15]

MTT Assay for Neuroprotection

This protocol assesses the ability of Curcumin or Resveratrol to protect neuronal cells from cytotoxic insults.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y neuroblastoma).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Curcumin or Resveratrol stock solutions.

  • Cytotoxic agent (e.g., amyloid-beta peptide).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Curcumin or Resveratrol for a specified period (e.g., 2 hours).

  • Induce cytotoxicity by adding the chosen toxic agent to the wells (except for the control wells).

  • Incubate for the desired duration (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.[16][17]

Morris Water Maze for Cognitive Assessment

This protocol evaluates the effect of a neurological compound on spatial learning and memory in a rodent model of a neurodegenerative disease (e.g., Alzheimer's disease).[18][19][20][21][22]

Materials:

  • Transgenic mouse model of Alzheimer's disease and wild-type controls.

  • Circular water tank (1.5 m diameter) filled with opaque water.

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video tracking system and software.

  • Test compound (Curcumin or Resveratrol) formulated for administration (e.g., in drinking water or by oral gavage).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room and handling for several days.

  • Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform. This assesses for any visual or motor impairments.

  • Acquisition Phase (Hidden Platform): For 5-7 consecutive days, place the mice in the water at different starting locations and allow them to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the escape latency (time to find the platform) and path length.

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Analyze the escape latencies, path lengths, and time in the target quadrant to assess learning and memory. Compare the performance of the treated group with the untreated control group.

Visualizations

GMQ_ASIC3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ASIC3 ASIC3 Channel This compound->ASIC3 Allosteric Modulation Protons H+ Protons->ASIC3 Activation Na_ion Na+ Influx ASIC3->Na_ion Opens Depolarization Neuronal Depolarization Na_ion->Depolarization

Caption: Signaling pathway of this compound modulating the ASIC3 channel.

Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_targets Molecular Targets cluster_outcomes Neuroprotective Outcomes Curcumin Curcumin Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Curcumin->Antioxidant_Enzymes NF_kB NF-κB Pathway Curcumin->NF_kB Inhibition Amyloid_Beta_Clearance Aβ Clearance Curcumin->Amyloid_Beta_Clearance Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activation Oxidative_Stress Oxidative Stress Reduced_Oxidative_Damage Reduced Oxidative Damage Inflammation Neuroinflammation Reduced_Inflammation Reduced Inflammation Protein_Aggregation Protein Aggregation (e.g., Amyloid-beta) Improved_Neuronal_Survival Improved Neuronal Survival Antioxidant_Enzymes->Reduced_Oxidative_Damage NF_kB->Reduced_Inflammation SIRT1->Antioxidant_Enzymes SIRT1->NF_kB Inhibition Reduced_Apoptosis Reduced Apoptosis SIRT1->Reduced_Apoptosis Amyloid_Beta_Clearance->Improved_Neuronal_Survival Reduced_Oxidative_Damage->Improved_Neuronal_Survival Reduced_Inflammation->Improved_Neuronal_Survival Reduced_Apoptosis->Improved_Neuronal_Survival

Caption: Multi-target neuroprotective pathways of Curcumin and Resveratrol.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cell Culture (e.g., CHO-ASIC3) Start->Prepare_Cells Pull_Pipette Pull & Fill Patch Pipette Prepare_Cells->Pull_Pipette Form_Seal Approach Cell & Form Gigaohm Seal Pull_Pipette->Form_Seal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply this compound (or other compound) Record_Baseline->Apply_Compound Record_Response Record Current Response Apply_Compound->Record_Response Data_Analysis Analyze Data (Amplitude, Kinetics, etc.) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

A Comparative Guide to the Reproducibility of GMQ Experiments in ASIC3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of 2-Guanidine-4-methylquinazoline (GMQ) hydrochloride, a known activator of the Acid-Sensing Ion Channel 3 (ASIC3), with the commonly used channel blocker amiloride (B1667095), which exhibits paradoxical agonistic effects. The data presented is collated from multiple reproducible studies to aid researchers in their experimental design and interpretation.

Quantitative Data Comparison: this compound vs. Amiloride on ASIC3

The following table summarizes the key quantitative parameters of this compound and amiloride on ASIC3 function, as determined by whole-cell patch-clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing the channel.

ParameterThis compoundAmilorideKey Findings
Activation at neutral pH (7.4) Generates a sustained inward current[1]Can induce a sustained inward current, but to a lesser extent than this compound[2]This compound is a more efficacious direct activator of ASIC3 at physiological pH.
EC50 for activation 1.83 mM (at pH 7.4)[1]0.56 ± 0.02 mM (paradoxical activation)[2]Amiloride shows a higher potency for its paradoxical activation compared to this compound's direct activation.
Effect on pH-dependent activation Shifts the pH of half-maximal activation (pH50) to a more alkaline value[3]Also shifts the pH50 of activation to a more alkaline valueBoth compounds sensitize the channel to activation by protons.
Effect on pH-dependent inactivation Induces an acidic shift in the pH of half-maximal steady-state inactivation (pH50)[3]Induces an acidic shift in the pH50 of steady-state inactivationThis shared mechanism of shifting activation and inactivation curves creates a "window current," contributing to sustained channel activity.[3][4]
IC50 for inhibition of transient current >1 mM (at higher concentrations, it can block the pore)[1][4]~60 µM[5]Amiloride is a more potent blocker of the proton-gated transient current of ASIC3.
Binding Site Acts on a non-proton ligand sensing domain in the extracellular "palm" of the channel[6]Appears to act through a common binding site with this compound, distinct from the proton-sensing acidic pockets[7]The similar effects of both compounds on pH-dependent gating suggest a shared or overlapping allosteric modulatory site.[7]

Experimental Protocols

The following is a generalized, detailed methodology for conducting experiments to assess the effects of compounds like this compound on ASIC3, based on protocols from the cited literature.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with a plasmid encoding human or rat ASIC3 using a standard transfection reagent. Co-transfection with a fluorescent protein (e.g., eGFP) can aid in identifying transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology:

  • Solutions:

    • Extracellular (bath) solution: Contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to various values (e.g., 7.4, 7.0, 6.5, etc.) with NaOH or HCl.

    • Intracellular (pipette) solution: Contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 MgCl2. The pH is adjusted to 7.3 with KOH.

  • Recording:

    • Transfected CHO cells are identified by fluorescence microscopy.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A rapid solution exchange system is used to apply different pH solutions and compounds to the cell.

  • Experimental Procedures:

    • Activation: To measure compound-induced activation, the cell is perfused with the bath solution at pH 7.4, and then a solution containing the test compound (e.g., this compound or amiloride) at pH 7.4 is applied.

    • pH-response curves: To determine the effect on pH sensitivity, cells are exposed to a range of acidic pH solutions in the presence and absence of the test compound.

    • Steady-state inactivation: To measure the effect on inactivation, cells are pre-incubated in solutions of varying pH for a set duration before being challenged with a strong activating stimulus (e.g., pH 5.0).

Visualizing the Signaling and Experimental Workflow

ASIC3 Activation Pathway by this compound

ASIC3_Activation_by_this compound This compound This compound NPLS Non-Proton Ligand Sensing Domain This compound->NPLS Binds to ASIC3 ASIC3 Channel (Closed State) ASIC3_Open ASIC3 Channel (Open State) ASIC3->ASIC3_Open Opens NPLS->ASIC3 Induces conformational change in Na_Influx Na+ Influx ASIC3_Open->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

Caption: this compound binds to the non-proton ligand sensing domain of the ASIC3 channel, inducing a conformational change that opens the channel, leading to sodium influx and subsequent neuronal signaling.

Experimental Workflow for Assessing ASIC3 Modulators

Experimental_Workflow cluster_prep Preparation cluster_electrophys Electrophysiology cluster_analysis Data Analysis Cell_Culture CHO Cell Culture Transfection ASIC3 Plasmid Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Solution_Application Application of pH and Compound Solutions Patch_Clamp->Solution_Application Data_Recording Record Ionic Currents Solution_Application->Data_Recording Current_Analysis Analyze Current (Amplitude, Kinetics) Data_Recording->Current_Analysis Dose_Response Generate Dose-Response Curves (EC50/IC50) Current_Analysis->Dose_Response Comparison Compare Effects of This compound and Alternatives Dose_Response->Comparison

Caption: A typical workflow for studying ASIC3 modulators involves cell preparation, electrophysiological recording, and subsequent data analysis to compare the effects of different compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of GMQ: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Guanidine-4-methylquinazoline (GMQ), a potent activator of acid-sensing ion channel 3 (ASIC3), ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with best practices in laboratory safety and chemical management.

This compound, identified by CAS number 5361-15-9, is a valuable tool in neurological disease research. However, its classification as a skin, eye, and respiratory irritant necessitates careful management throughout its lifecycle, from initial handling to final disposal. Adherence to these procedures will help safeguard personnel and minimize environmental impact.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. The compound is a known irritant and appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of handling fine powders or generating aerosols, a respirator may be necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • Ingestion: If swallowed, rinse the mouth with water.

In all cases of significant exposure, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.

PropertyValueNotes
Chemical Name 2-Guanidine-4-methylquinazolineAlso available as this compound hydrochloride.
CAS Number 5361-15-9A unique identifier for the chemical substance.
Molecular Formula C₁₀H₁₁N₅For the base compound.
EC₅₀ (ASIC3) 67 µM at neutral pHThe concentration of this compound that gives half-maximal activation of the acid-sensing ion channel 3.
IC₅₀ (GABAₐ receptor) 0.39 µMThe concentration of this compound that causes 50% inhibition of the GABAₐ receptor in primary rat hippocampal neurons.
Solubility Soluble in DMSODimethyl sulfoxide (B87167) is a suitable solvent.

Step-by-Step this compound Disposal Procedure

The proper disposal of this compound waste is critical. The following workflow outlines the necessary steps to ensure safe and compliant disposal.

GMQ_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe waste_container 2. Select a Labeled, Compatible Hazardous Waste Container ppe->waste_container solid_waste 3a. For Solid this compound Waste: Mix with sand or vermiculite. waste_container->solid_waste liquid_waste 3b. For Liquid this compound Waste: Absorb onto an inert material if necessary. waste_container->liquid_waste transfer 4. Carefully Transfer Waste into the Container solid_waste->transfer liquid_waste->transfer seal 5. Securely Seal the Container transfer->seal storage 6. Store in a Designated Hazardous Waste Accumulation Area seal->storage disposal 7. Arrange for Pickup by an Approved Waste Disposal Specialist storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Detailed Experimental Protocol for this compound Waste Disposal:

  • Don Appropriate PPE: Before handling any this compound waste, ensure you are wearing the necessary personal protective equipment as outlined in the "Immediate Safety and Handling Protocols" section.

  • Select a Labeled, Compatible Hazardous Waste Container:

    • Choose a container that is chemically resistant to this compound and any solvents used.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Clearly label the container as "Hazardous Waste" and specify the contents, including "2-Guanidine-4-methylquinazoline" or "this compound" and any other chemicals present in the waste mixture.

  • Waste Collection:

    • For Solid this compound Waste: If you have solid this compound waste (e.g., expired powder, contaminated lab materials), it is recommended to mix it with an inert absorbent material like sand or vermiculite.[1] This helps to prevent the dispersal of fine powders.

    • For Liquid this compound Waste: For solutions containing this compound, if there is a risk of spillage, you can absorb the liquid onto a non-reactive absorbent material before placing it in the waste container.

  • Carefully Transfer Waste into the Container:

    • Perform this step in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

    • Avoid overfilling the container; a good rule of thumb is to not exceed 80% capacity.

  • Securely Seal the Container: Ensure the lid of the hazardous waste container is tightly sealed to prevent any leaks or spills.

  • Store in a Designated Hazardous Waste Accumulation Area:

    • Store the sealed container in a designated, secondary containment area that is away from incompatible materials.

    • This area should be clearly marked and have restricted access.

  • Arrange for Pickup by an Approved Waste Disposal Specialist:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash. The waste should be sent to an approved waste disposal plant.

References

Essential Safety and Logistics for Handling GMQ (2-Guanidine-4-methylquinazoline)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of GMQ (2-Guanidine-4-methylquinazoline), a compound utilized in neurological research. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling.

Hazard Identification and Data Presentation

This compound hydrochloride is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4] In its powdered form, it may also cause respiratory irritation.[1] Adherence to the safety protocols outlined below is critical to mitigate these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin IrritationH315Causes skin irritation.[1][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
(Self-assigned based on data for Guanidine (B92328) Hydrochloride)
Permissible Exposure Limit (PEL)N/ANot established. For particulates not otherwise regulated, the OSHA PEL is 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).[5]
Glove Breakthrough TimeN/ASpecific data for this compound is not available. For Guanidine Hydrochloride, nitrile gloves (>0.11 mm) show a breakthrough time of >480 minutes.[6]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Step-by-Step PPE Protocol:
  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable option for handling guanidine compounds.[6][7] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[8][9]

  • Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles at all times.[7][9][10] If there is a risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned to protect against skin contact.[7][8][9][10] Ensure that legs and feet are covered with long pants and closed-toe shoes.[7][10]

  • Respiratory Protection : When handling this compound in its powdered form or when there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent respiratory irritation.[11][12][13][14] For activities with the potential for vapor or aerosol generation, a respirator with an appropriate chemical cartridge should be used.[14][15] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[14]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence start Assess Risks for this compound Handling ppe_select Select Appropriate PPE start->ppe_select lab_coat 1. Don Lab Coat ppe_select->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles/Face Shield respirator->goggles gloves 4. Don Gloves goggles->gloves handle_this compound Handle this compound in a Ventilated Area gloves->handle_this compound remove_gloves 1. Remove Gloves handle_this compound->remove_gloves remove_goggles 2. Remove Goggles/Face Shield remove_gloves->remove_goggles remove_coat 3. Remove Lab Coat remove_goggles->remove_coat remove_respirator 4. Remove Respirator (if worn) remove_coat->remove_respirator wash_hands 5. Wash Hands Thoroughly remove_respirator->wash_hands

Figure 1: Workflow for PPE selection, donning, and doffing when handling this compound.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Safe Handling and Storage Procedures:
  • Engineering Controls : All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7][9] Keep it segregated from incompatible materials such as strong oxidizing agents.[4]

  • Transport : When transporting this compound within the laboratory, use a secondary container to minimize the risk of spills.[16]

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuation and Notification : Alert all personnel in the immediate area and evacuate if necessary.[17][18] Inform the laboratory supervisor or safety officer.

  • Assess the Spill : Determine the extent of the spill and the associated hazards. For a small, contained spill of solid this compound, trained laboratory personnel can proceed with cleanup.[17][18][19]

  • Don Appropriate PPE : Before beginning cleanup, don the full PPE as described above, including respiratory protection.[17][20]

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[17][20] Place the collected material into a labeled, sealed container for hazardous waste.[20]

    • Do not use water to clean up the initial spill as this may dissolve and spread the chemical.

  • Decontamination : Once the bulk of the spill is removed, decontaminate the area with a suitable laboratory detergent and water.[18] All cleaning materials should be collected as hazardous waste.[18]

  • Waste Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with institutional and local regulations.[17][20][21]

Disposal Plan:
  • Waste Identification : this compound waste is considered hazardous chemical waste.[21][22][23]

  • Containerization : Collect all this compound waste, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.[21][23]

  • Segregation : Do not mix this compound waste with other incompatible waste streams.[20]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][21][22][24] Do not dispose of this compound down the drain or in the regular trash.[21]

GMQ_Handling_Disposal_Flowchart cluster_handling_ops Handling Operations cluster_spill Spill Event cluster_disposal Waste Disposal cluster_completion Task Completion start Begin this compound Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_handle Weigh and Handle this compound fume_hood->weigh_handle spill_detected Spill Detected weigh_handle->spill_detected collect_waste Collect this compound Waste weigh_handle->collect_waste remove_ppe Doff PPE weigh_handle->remove_ppe No Spill evacuate Evacuate and Notify spill_detected->evacuate cleanup Contain and Clean Spill evacuate->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill decontaminate_spill->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose dispose->remove_ppe wash Wash Hands remove_ppe->wash end End of Procedure wash->end

Figure 2: Logical workflow for the handling and disposal of this compound, including spill response.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.